molecular formula C24H13Cl2N6Na3O10S3 B1595245 Reactive orange 4 CAS No. 70616-90-9

Reactive orange 4

カタログ番号: B1595245
CAS番号: 70616-90-9
分子量: 781.5 g/mol
InChIキー: ARXWHYHTMGGNST-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reactive orange 4 is a useful research compound. Its molecular formula is C24H13Cl2N6Na3O10S3 and its molecular weight is 781.5 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73816-75-8 (Parent)
Record name C.I. Reactive Orange 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4072079
Record name C.I. Reactive Orange 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-90-9, 12225-82-0
Record name C.I. Reactive Orange 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Orange 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Reactive orange 4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Orange 4 (RO4) is a synthetic monoazo dye belonging to the dichlorotriazinyl class of reactive dyes.[1][2] It is widely utilized in the textile industry for dyeing cellulosic fibers, such as cotton, due to its ability to form strong, covalent bonds with the fiber, resulting in excellent wash-fastness and vibrant reddish-orange hues.[2][3] Beyond its industrial applications, this compound serves as a model compound in environmental science and chemical research, particularly in studies related to wastewater treatment and advanced oxidation processes (AOPs).[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and toxicological profile, along with detailed experimental protocols and pathway visualizations relevant to its application and degradation.

Chemical Identity and Properties

This compound is characterized by a single azo group (-N=N-) which acts as the chromophore, and a dichlorotriazinyl group which serves as the reactive moiety for binding to fibers.[1][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identity of this compound

IdentifierValueReference(s)
C.I. Name This compound
C.I. Number 18260[5]
CAS Number 12225-82-0[2]
IUPAC Name trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate[6]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[4]
Molecular Weight 781.47 g/mol [1][4]
InChI Key ARXWHYHTMGGNST-UHFFFAOYSA-K[2]

Table 2: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Appearance Orange powder[7]
Solubility Very good solubility in water[7]
Absorption Maximum (λmax) Typically in the 400-500 nm range; ~494 nm for similar reactive orange dyes[3][8]
Molar Absorption Coefficient (ε) For similar azo dyes, typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹[8]

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound, and finally condensation with cyanuric chloride.[3]

Synthesis_of_Reactive_Orange_4 A 2-Aminonaphthalene- 1,5-disulfonic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazo Compound B->C E Azo Coupling C->E D 4-Hydroxy-7-(methylamino)- naphthalene-2-sulfonic acid (N-methyl-J acid) D->E F Intermediate Azo Dye E->F H Condensation F->H G 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) G->H I This compound H->I

Caption: Synthesis pathway of this compound.

Application in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers like cotton. The process involves the formation of a covalent ether linkage between the dye molecule and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[2][4] This strong bond is responsible for the high wash fastness of the dyed fabric.[9][10]

Fastness Properties

The performance of a dye is often evaluated by its fastness to various environmental factors.

Table 3: Fastness Properties of this compound

Fastness TestStandardRatingReference(s)
Light Fastness ISO 105-B023-6[11]
Washing Fastness (Fading) ISO 105-C064-5[12]
Washing Fastness (Staining) ISO 105-C064-5[12]
Perspiration Fastness (Fading) ISO 105-E044 (Alkaline & Acid)[12]
Perspiration Fastness (Staining) ISO 105-E044-5 (yellow)
Oxygen Bleaching ISO4
Soaping ISO4 (Fading), 4-5 (Staining)
Rubbing Fastness (Dry) ISO 105-X124[12]
Rubbing Fastness (Wet) ISO 105-X123[12]

Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the best. Light fastness can be rated on a scale up to 8.[12]

Experimental Protocols

Standard Dyeing Protocol (Exhaust Method)

This protocol provides a baseline for the application of this compound to cotton fabric.

Dyeing_Workflow prep Fabric Preparation (Conditioned cotton) bath_prep Dye Bath Preparation (Liquor ratio 1:20) prep->bath_prep dyeing_start Dyeing at 80°C (Add dye) bath_prep->dyeing_start salt_add Add Sodium Chloride (e.g., 60 g/L in portions) dyeing_start->salt_add after 10 min alkali_add Add Sodium Carbonate (e.g., 20 g/L, pH 10.5-11.0) salt_add->alkali_add after 30 min dyeing_cont Continue Dyeing (60 min at 80°C) alkali_add->dyeing_cont after_treat After-treatment dyeing_cont->after_treat rinse1 Cold Water Rinse after_treat->rinse1 neutralize Neutralize (Dilute Acetic Acid, 50°C) rinse1->neutralize soap Soaping (Non-ionic detergent, 95°C) neutralize->soap rinse2 Hot & Cold Rinse soap->rinse2 dry Dry Fabric rinse2->dry

Caption: Exhaust dyeing workflow for this compound.

Determination of Color Yield (K/S Value)

The color yield on the dyed fabric is quantified using the Kubelka-Munk equation.[11]

  • Protocol:

    • Measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption using a reflectance spectrophotometer.

    • Calculate the K/S value using the formula: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance.[11]

Evaluation of Wash Fastness
  • Standard: AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."[11]

  • Procedure: A dyed fabric specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate multiple home launderings.

  • Evaluation: The change in color is assessed using the Gray Scale for Color Change, and staining of an adjacent multifiber fabric is evaluated using the Gray Scale for Staining.[11]

Evaluation of Light Fastness
  • Standard: AATCC Test Method 16.3, "Colorfastness to Light: Xenon-Arc."[11]

  • Procedure: A dyed fabric sample is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled temperature and humidity.

  • Evaluation: The color change of the specimen is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.[11]

Toxicological Profile and Degradation Pathways

While this compound exhibits low acute systemic toxicity, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the metabolic cleavage of the azo bond, which can form aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]

Degradation Pathways

The main degradation routes for this compound in the environment are:

  • Reductive Cleavage of the Azo Bond: This process breaks the -N=N- group, leading to the formation of colorless aromatic amines.[1]

  • Hydrolysis of the Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments.[1]

Impact on Cellular Signaling

Byproducts from the degradation of azo dyes can potentially impact cellular signaling pathways. For instance, some aromatic amines have been shown to activate inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines, contributing to cellular damage.[1]

Signaling_Pathway RO4 This compound Degradation Products (e.g., Aromatic Amines) Cell Cellular Stress RO4->Cell MAPK MAPK Pathway Cell->MAPK NFkB NF-κB Pathway Cell->NFkB Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines Damage Cellular & Tissue Damage Cytokines->Damage

Caption: Potential inflammatory signaling pathway activation.

References

C.I. Reactive Orange 4 (CAS No. 12225-82-0): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C.I. Reactive Orange 4 (CAS No. 12225-82-0), a dichlorotriazinyl monoazo dye. While its primary application is in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity have established it as a significant model compound in environmental science, toxicology, and chemical research.[1][2][3] This document details its chemical identity, physicochemical properties, toxicological profile, and its role in the study of advanced oxidation processes and biodegradation for wastewater treatment. It summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows.

Chemical and Physical Properties

C.I. This compound is a synthetic dye known for its vibrant reddish-orange color and its ability to form covalent bonds with substrates containing hydroxyl groups, such as cellulose.[1][3][4] It is a monoazo dye containing a dichlorotriazinyl reactive group, which is responsible for its high reactivity and fixation to fibers under alkaline conditions.[1][2][3][4]

PropertyValue
Chemical Name 2-[[6-[[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]azo]naphthalene-1,5-disulfonic acid, trisodium (B8492382) salt[1]
Synonyms This compound, Procion Orange MX-2R, C.I. 18260[5]
CAS Number 12225-82-0[1][5][6]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][3][5][6]
Molecular Weight 781.47 g/mol [1][3][5][6]
Appearance Orange powder[5]
Solubility Good solubility in water[5]

Toxicological Profile

The toxicological assessment of C.I. This compound indicates low acute oral and aquatic toxicity.[1] However, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the potential metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]

Quantitative Toxicity Data
ChemicalTest OrganismRoute of AdministrationToxicity EndpointValue
C.I. This compound RatOralLD50>2000 mg/kg[1]
Rainbow TroutAquaticLC50 (48h)>500 mg/L[1]
2-Aminonaphthalene-1,5-disulfonic acid (precursor) RatOralLD505430 mg/kg[1]
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) (precursor) RatOralLD501300 mg/kg[1]
RabbitDermalLD50>2000 mg/kg[1]

Potential Mechanisms of Toxicity and Cellular Signaling Pathways

Direct studies on the specific signaling pathways affected by C.I. This compound are limited. However, based on the known effects of other reactive azo dyes and their metabolites, several potential mechanisms of toxicity can be postulated.[1] The metabolism of azo dyes can generate reactive oxygen species (ROS), leading to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins.[1] This can trigger inflammatory signaling pathways.

Nrf2-mediated Oxidative Stress Response

The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[1] Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes to protect the cell from damage.[1][7]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from dye metabolism) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds

Caption: Potential involvement of the Nrf2-mediated oxidative stress response.

NF-κB and MAPK Inflammatory Pathways

Oxidative stress and cellular damage can trigger inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular and tissue damage.[1]

Inflammatory_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus Stimulus Cellular Stress / ROS (from dye metabolites) MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Complex Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P AP1_n AP-1 MAPK->AP1_n activates & translocates IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Proteasome Proteasome IkB->Proteasome degradation NFkB_n_n NF-κB NFkB->NFkB_n_n translocates AP1 AP-1 NFkB_n NF-κB Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (Cytokines, Chemokines) Inflammation Inflammatory Response Inflammatory_Genes->Inflammation leads to AP1_n->Inflammatory_Genes activates transcription NFkB_n_n->Inflammatory_Genes activates transcription

Caption: Potential activation of NF-κB and MAPK inflammatory pathways.

Experimental Protocols

Modified Ames Test for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.[1]

Objective: To evaluate the mutagenic potential of C.I. This compound and its degradation products using a modified bacterial reverse mutation assay.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • S9 fraction from induced rat or hamster liver (metabolic activation system)

  • Cofactor mix (e.g., NADP, glucose-6-phosphate)

  • Flavin mononucleotide (FMN) for azo bond reduction

  • Top agar (B569324)

  • Minimal glucose agar plates

  • C.I. This compound

  • Positive and negative controls

Methodology:

  • Preparation of Test Substance: Dissolve C.I. This compound in a suitable solvent (e.g., water or DMSO) to prepare a range of concentrations.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactor mix, and FMN.

  • Pre-incubation: In a test tube, combine the test substance, the Salmonella tester strain, and the S9 mix (or buffer for experiments without metabolic activation). Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and azo bond reduction.

  • Plating: After pre-incubation, add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Prepare_Substance Prepare Test Substance (C.I. This compound) Start->Prepare_Substance Prepare_S9 Prepare S9 Mix with FMN Start->Prepare_S9 Prepare_Bacteria Prepare Salmonella Culture Start->Prepare_Bacteria Pre_incubation Pre-incubation (Test Substance + S9 Mix + Bacteria) Prepare_Substance->Pre_incubation Prepare_S9->Pre_incubation Prepare_Bacteria->Pre_incubation Plating Add Top Agar and Plate Pre_incubation->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Analysis Data Analysis (Compare to controls) Scoring->Analysis End End Analysis->End

Caption: Workflow for the modified Ames test for azo dyes.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1]

Objective: To assess the clastogenic and/or aneugenic potential of C.I. This compound in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y)

  • Cell culture medium and supplements

  • C.I. This compound

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope

Methodology:

  • Cell Culture: Culture the selected mammalian cells to obtain a sufficient number of actively dividing cells.

  • Treatment: Expose the cells to various concentrations of C.I. This compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).

  • Removal of Test Substance: After the treatment period, wash the cells to remove the test substance.

  • Cytokinesis Block: Add fresh medium containing cytochalasin B to the cell cultures and incubate for a period equivalent to 1.5-2 normal cell cycle lengths. This will allow cells that have undergone mitosis to become binucleated.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Micronucleus_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Treatment Treat Cells with C.I. This compound Cell_Culture->Treatment Wash Wash Cells Treatment->Wash CytoB Add Cytochalasin B Wash->CytoB Incubate Incubate (1.5-2 cell cycles) CytoB->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Slide_Prep Prepare Microscope Slides Harvest->Slide_Prep Stain Stain Slides Slide_Prep->Stain Scoring Microscopic Analysis (Score Micronuclei in Binucleated Cells) Stain->Scoring Analysis Data Analysis Scoring->Analysis End End Analysis->End

Caption: Workflow for the in vitro micronucleus assay.

Environmental Fate and Degradation

A significant area of research for C.I. This compound is its environmental fate and the development of effective wastewater treatment methods.[2][3] Due to the stability of azo dyes, conventional wastewater treatment is often ineffective. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using titanium dioxide (TiO₂), have been investigated for the decolorization and mineralization of this dye.[2][3] The degradation process is influenced by factors such as pH, catalyst concentration, and the presence of oxidants.[2]

Conclusion

C.I. This compound is a widely used dichlorotriazinyl monoazo dye with a well-characterized chemical identity. While it exhibits low acute toxicity, concerns remain regarding its potential for sensitization and the toxicity of its degradation byproducts. The postulated mechanisms of toxicity involve the induction of oxidative stress and the activation of inflammatory signaling pathways. Standardized experimental protocols, such as the modified Ames test and the in vitro micronucleus assay, are crucial for assessing its genotoxic potential. Further research is warranted to fully elucidate its impact on cellular signaling pathways and to develop more efficient and environmentally benign methods for its degradation in textile effluents. and environmentally benign methods for its degradation in textile effluents.

References

An In-depth Technical Guide to Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical information regarding the chemical properties of Reactive Orange 4, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and textile chemistry who require precise data on this compound.

Chemical Identity and Properties

This compound, also known by its Colour Index name C.I. This compound, is a synthetic dye widely used in the textile industry.[1][2][3] It belongs to the dichlorotriazinyl class of reactive dyes, which are known for their ability to form covalent bonds with cellulosic fibers such as cotton.[1][2] This covalent bonding results in excellent wash-fastness.[4]

The dye is synthesized through a process involving the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.[4][5] The resulting compound is then condensed with 2,4,6-Trichloro-1,3,5-triazine.[5] this compound is recognized for its vibrant red-orange hue and has good solubility in water.[4][5]

In addition to its industrial applications, this compound serves as a model compound in environmental science research, particularly in studies focused on the degradation of textile effluents through advanced oxidation processes.[2][4]

Quantitative Chemical Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][2][4][5]
Molecular Weight781.47 g/mol [1][2][5]
CAS Registry Number12225-82-0[1][5]
Chemical ClassMonoazo Dye[4][5]

Note on Experimental Protocols: The provision of detailed experimental protocols for specific applications of this compound is beyond the scope of this document. Researchers should refer to peer-reviewed literature for methodologies relevant to their specific field of inquiry, such as textile dyeing processes or environmental degradation studies.

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its primary application and research area.

Reactive_Orange_4_Properties A This compound (C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃) B Dichlorotriazinyl Reactive Group A->B contains C Azo Chromophore A->C contains D Sulfonic Acid Groups A->D contains I Environmental Research (Wastewater Treatment) A->I model compound for E Covalent Bonding with Cellulosic Fibers B->E enables G Vibrant Orange Color C->G imparts F High Water Solubility D->F provides H Textile Dyeing Application E->H F->H G->H

Caption: Relationship between the structural components of this compound and its properties and applications.

References

A Technical Guide to the Synthesis of Dichlorotriazinyl Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for dichlorotriazinyl azo dyes, a prominent class of reactive dyes. These dyes are characterized by the presence of a dichlorotriazinyl group, which can form a covalent bond with the hydroxyl or amino groups of fibers, leading to excellent wash fastness. The synthesis is a multi-step process that involves the diazotization of an aromatic amine, a subsequent coupling reaction with a suitable aromatic compound, and finally, condensation with cyanuric chloride. This document outlines the general principles and provides detailed experimental protocols for the synthesis of these important industrial compounds.

General Synthesis Pathway

The synthesis of dichlorotriazinyl azo dyes can be broadly divided into three core stages:

  • Diazotization: An aromatic primary amine, referred to as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).[1][2]

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1][3] This electrophilic aromatic substitution reaction results in the formation of an azo compound, which is the chromophore responsible for the dye's color.[4]

  • Condensation: The final step involves the reaction of the azo compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction introduces the dichlorotriazinyl reactive group onto the dye molecule. The condensation is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired degree of substitution on the triazine ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of dichlorotriazinyl azo dyes.

G cluster_0 Diazotization cluster_1 Coupling Reaction cluster_2 Condensation cluster_3 Product Isolation A Aromatic Amine + HCl + H₂O B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Diazonium Salt Formation C->D G Add Diazonium Salt D->G E Coupling Component in Alkaline Solution F Cool to 0-5 °C E->F F->G H Azo Dye Intermediate G->H K Add Azo Dye Intermediate H->K I Cyanuric Chloride in Acetone (B3395972)/Water J Cool to 0-5 °C I->J J->K L Dichlorotriazinyl Azo Dye K->L M Salting Out L->M N Filtration M->N O Drying N->O P Final Product O->P

Caption: General experimental workflow for the synthesis of dichlorotriazinyl azo dyes.

Detailed Synthesis Pathway of a Representative Dichlorotriazinyl Azo Dye

The following diagram illustrates the synthesis of a dichlorotriazinyl azo dye using 4-nitroaniline (B120555) as the diazo component and H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the coupling component.

G cluster_diazo Diazotization cluster_coupling Coupling cluster_condensation Condensation 4-Nitroaniline Diazonium Salt 4-Nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Intermediate Diazonium Salt->Azo Intermediate H-Acid Alkaline pH, 0-5 °C H-Acid Final Dye Azo Intermediate->Final Dye Cyanuric Chloride 0-5 °C, pH 7 Cyanuric Chloride

Caption: Synthesis pathway of a dichlorotriazinyl azo dye.

Detailed Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed procedure for the synthesis of a dichlorotriazinyl azo dye.

Diazotization of 4-Nitroaniline

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 1.65 g (0.012 mol) of 4-nitroaniline in 50 cm³ of water.[5]

  • Cool the solution to 0-5 °C in an ice bath.[5]

  • Slowly add 3 cm³ of concentrated hydrochloric acid with continuous mechanical stirring.[5]

  • In a separate beaker, prepare a solution of 1.0 g (0.014 mol) of sodium nitrite in 20 cm³ of water.[5]

  • Add the sodium nitrite solution dropwise to the 4-nitroaniline solution over 15 minutes, maintaining the temperature between 0-5 °C.[5]

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[5]

  • Check for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue, add a small amount of sulfamic acid to quench the excess nitrous acid.[5]

Preparation of the Coupling Component (Modification of H-Acid)

Materials:

  • H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

  • Sodium Hydroxide (NaOH) solution

  • Cyanuric Chloride

  • Acetone

  • Ice

Procedure:

  • Dissolve the required amount of H-acid in 50 cm³ of water and adjust the pH to 7 with a dilute NaOH solution.[5]

  • Cool the solution to 0-5 °C in an ice bath.[5]

  • In a separate flask, dissolve 2.8 g (0.015 mol) of cyanuric chloride in 20 cm³ of acetone and cool it to 0-5 °C.[5]

  • Add the cyanuric chloride solution to the H-acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[5]

  • Stir the reaction mixture for an additional 15 minutes.[5]

Coupling Reaction

Materials:

  • Diazonium salt solution from step 1

  • Modified H-acid solution from step 2

  • Sodium Hydroxide (NaOH) solution

  • Sodium Acetate (B1210297)

  • Acetic Acid

  • Ice

Procedure:

  • Cool the modified H-acid solution to 0-5 °C and raise the pH to 9-10 with the addition of NaOH solution.[5]

  • In a separate beaker, add the diazonium salt solution to an ice-cold solution containing 7.4 g of sodium acetate and 3.63 g of acetic acid to neutralize the excess acid.[5]

  • Immediately add the diazonium salt solution to the modified H-acid solution dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[5]

  • Throughout the addition, maintain the pH of the solution between 9.5 and 10 using a dilute NaOH solution.[5]

  • After the addition is complete, continue stirring the solution for one hour.[5]

Data Summary

The following table summarizes the typical reaction conditions for the synthesis of dichlorotriazinyl azo dyes.

ParameterDiazotizationCouplingCondensation
Temperature 0-5 °C[5]0-5 °C[5]0-5 °C[5]
pH Acidic (HCl)[5]9-10 (NaOH)[5]6-7[6]
Reaction Time ~45 minutes[5]~1.5 hours[5]2-4 hours[7]

Safety Precautions

  • All synthesis steps should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Aromatic amines are often toxic and may be carcinogenic; handle with care.[2]

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[3]

  • Cyanuric chloride is corrosive and reacts with water; handle in a dry environment.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

References

A Technical Guide to the Photophysical and Photochemical Properties of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 4 (RO4) is a monoazo dye featuring a dichlorotriazinyl reactive group, widely employed in the textile industry.[1] Its persistence in the environment and its potential as a model compound in various chemical studies necessitate a thorough understanding of its interaction with light. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of this compound. It details its spectral characteristics, excited-state dynamics, and degradation pathways, with a focus on photocatalysis. This document also furnishes detailed experimental protocols for the characterization of this and similar dyes, making it a valuable resource for professionals in environmental science, materials science, and drug development.

Chemical Identity and Properties

This compound, also known as C.I. This compound, is a synthetic dye recognized for its vibrant reddish-orange hue and its capacity to form covalent bonds with substrates.[2]

PropertyValueReference
Chemical Name Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate[2]
CAS Number 12225-82-0[2]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[2]
Molecular Weight 781.47 g/mol [2][3]
Chemical Structure Monoazo dye with a dichlorotriazinyl reactive group[1]
Solubility High solubility in water[2]

Photophysical Properties

The photophysical properties of this compound dictate its interaction with light, encompassing its absorption and emission behavior.

Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum, with its orange color attributed to absorption in the visible range.[1]

ParameterValueReference
Absorption Maximum (λmax) ~494 nm[1]
Molar Absorption Coefficient (ε) Data not available for RO4. For similar azo dyes, ε is typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹.[1]
Fluorescence Properties

Many azo dyes, including likely this compound, are known to be weakly fluorescent or non-fluorescent.[1] This is due to efficient non-radiative decay pathways that quench the excited state. The specific fluorescence properties of this compound are not well-documented in publicly available literature.[1] Below are general parameters used to characterize fluorescent dyes.

ParameterDescriptionTypical Values for Fluorescent DyesReference
Fluorescence Emission Maximum (λem) The wavelength of maximum fluorescence intensity.Varies widely based on dye structure and solvent.[1]
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.0.01 - 1.0[1]
Excited State Lifetime (τf) The average duration a molecule remains in the excited state.Nanoseconds (ns) range[1]

Photochemical Properties

The photochemical behavior of this compound is of considerable interest, particularly its degradation under light, which has implications for environmental remediation.

Photodegradation

Direct photolysis of this compound is generally a slow process.[1] However, its degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV or solar irradiation.[2][4] This process, known as photocatalytic degradation, involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and eventual mineralization into smaller, colorless compounds.[2] The rate of this degradation is influenced by factors such as pH, catalyst concentration, and the initial concentration of the dye.[4][5]

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of reactive dyes like this compound.

Determination of Absorption Spectrum and Molar Absorption Coefficient

Objective: To determine the UV-Vis absorption spectrum and calculate the molar absorption coefficient (ε) of this compound.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., deionized water)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).[1]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.[1]

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each dilution from 200 to 800 nm, using the pure solvent as a reference.[1]

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.[1]

  • Beer-Lambert Plot: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dye for the different dilutions.[1]

  • Calculation of ε: The molar absorption coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).[1]

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G or Quinine Sulfate)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare a solution of the standard dye and a solution of this compound. The absorbance of both solutions at the chosen excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the excitation wavelength using a UV-Vis spectrophotometer.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the standard solution and integrate the fluorescence intensity.[1]

  • Sample Fluorescence Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum of the this compound solution and integrate the fluorescence intensity.[1]

  • Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:[1] Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscript "std" refers to the standard and "sample" refers to this compound.

Photocatalytic Degradation using TiO₂

Objective: To evaluate the photocatalytic degradation of this compound in the presence of a TiO₂ catalyst under UV irradiation.

Materials:

  • This compound

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P-25)

  • Deionized water

  • Photoreactor with a UV light source

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration system

Procedure:

  • Dye Solution Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1000 mg/L) and dilute it to the desired experimental concentration (e.g., 25 mg/L).[6]

  • Catalyst Suspension: In the photoreactor vessel, add the TiO₂ catalyst to the dye solution at a specific loading (e.g., 1 g/L).[5]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[6]

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[6]

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).[6]

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.[6]

  • Analysis: Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.[6]

  • Calculation of Decolorization: The percentage of decolorization can be calculated using the formula: % Decolorization = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[6]

Visualizations

Photochemical_Degradation_Pathway RO4 This compound (Ground State, S₀) RO4_excited Excited State RO4 (S₁ or T₁) RO4->RO4_excited Direct Photolysis (slow) Intermediates Degradation Intermediates RO4->Intermediates + •OH RO4_excited->Intermediates TiO2 TiO₂ e_cb e⁻ (conduction band) h_vb h⁺ (valence band) TiO2->TiO2_activation UV Light O2_superoxide •O₂⁻ (Superoxide radical) e_cb->O2_superoxide OH_radical •OH (Hydroxyl radical) h_vb->OH_radical + H₂O/OH⁻ O2 O₂ H2O_OH H₂O or OH⁻ O2_superoxide->OH_radical Mineralization Mineralization Products (CO₂, H₂O, inorganic salts) Intermediates->Mineralization + •OH TiO2_activation->e_cb TiO2_activation->h_vb

Caption: Photocatalytic degradation pathway of this compound.

Experimental_Workflow_Photocatalysis start Start prep_solution Prepare this compound Solution (Known Concentration) start->prep_solution add_catalyst Add TiO₂ Catalyst prep_solution->add_catalyst equilibrate Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->equilibrate irradiate UV Irradiation equilibrate->irradiate irradiate->irradiate sample Withdraw Aliquots at Time Intervals irradiate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate measure Measure Absorbance (UV-Vis Spectrophotometer) separate->measure calculate Calculate % Decolorization measure->calculate end End calculate->end

Caption: Experimental workflow for photocatalytic degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 4 in Cellulose Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Reactive Orange 4, a dichlorotriazine-based reactive dye, in the dyeing of cellulosic fibers such as cotton. The guide details the chemical principles, experimental protocols, and critical parameters governing the covalent fixation of the dye to the fiber, offering insights for research and process optimization.

Introduction to Reactive Dyes and Cellulose (B213188) Dyeing

Reactive dyes are a prominent class of synthetic colorants that form a covalent bond with the substrate, leading to dyeings with excellent wash fastness.[1][2] The dyeing of cellulosic fibers, which are rich in hydroxyl (-OH) groups, with reactive dyes like this compound is a multi-stage process involving the exhaustion of the dye onto the fiber, followed by a chemical reaction that permanently fixes the dye to the cellulose backbone.[2] This process is conducted in an aqueous medium and is significantly influenced by parameters such as temperature, pH, and electrolyte concentration.[3][4]

Chemical Structure and Properties of this compound

C.I. This compound is a monoazo dye containing a dichlorotriazine reactive group.[5] Its chemical structure allows for high water solubility and a bright reddish-orange hue.[6] The key feature of this dye is the presence of two reactive chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution.[7]

Chemical Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ Molecular Weight: 781.47 g/mol CAS Number: 12225-82-0[6]

Mechanism of Action: Covalent Bond Formation

The dyeing of cellulose with this compound proceeds through a nucleophilic substitution reaction. The process can be broken down into three key stages:

  • Exhaustion: In a neutral dyebath, an electrolyte, typically sodium chloride (NaCl), is added.[5] Cellulose fibers acquire a negative surface charge in water, as do the anionic reactive dye molecules. The salt helps to neutralize this charge repulsion, allowing the dye to approach and adsorb onto the fiber surface through weaker forces like van der Waals interactions and hydrogen bonding.[8][9]

  • Fixation: An alkali, such as sodium carbonate (soda ash), is introduced into the dyebath, raising the pH to an optimal range of 10.5-11.[2][4] This alkaline condition facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10] These anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond between the dye and the cellulose fiber.[10][11]

  • Hydrolysis (Side Reaction): A competing reaction that occurs during the fixation stage is the hydrolysis of the reactive dye.[6] In the alkaline solution, hydroxide (B78521) ions (OH⁻) from water can also act as nucleophiles and react with the dichlorotriazine group.[7] This reaction deactivates the dye, as the hydrolyzed dye can no longer form a covalent bond with the cellulose fiber.[6] Controlling the dyeing conditions is crucial to maximize fixation and minimize hydrolysis.[12]

Signaling Pathway of this compound Fixation on Cellulose

Reactive_Orange_4_Cellulose_Fixation cluster_dyebath Aqueous Dyebath cluster_reaction Chemical Reactions RO4 This compound (Anionic) Cellulose Cellulose Fiber (-OH groups) RO4->Cellulose Exhaustion/Adsorption Covalent_Bond Covalent Bond Formation (Dye-O-Cellulose) RO4->Covalent_Bond Hydrolyzed_Dye Hydrolyzed Dye (Inactive) RO4->Hydrolyzed_Dye Cell-O- Cellulosate Anion (Cell-O⁻) Cellulose->Cell-O- Deprotonation NaCl NaCl (Electrolyte) NaCl->Cellulose Reduces surface charge Na2CO3 Na₂CO₃ (Alkali) Na2CO3->Cellulose Creates alkaline pH OH- OH⁻ (Hydroxide Ion) Na2CO3->OH- OH-->Hydrolyzed_Dye Nucleophilic Attack Cell-O-->Covalent_Bond Nucleophilic Attack

Caption: Logical workflow of this compound dyeing on cellulose.

Detailed Chemical Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between the dichlorotriazine group of this compound and a hydroxyl group of cellulose.

Caption: Covalent bond formation via nucleophilic substitution.

Quantitative Data on Dyeing Parameters

The efficiency of the dyeing process is highly dependent on several key parameters. The following table summarizes the typical conditions and their impact on the dyeing of cellulose with dichlorotriazine reactive dyes like this compound.

ParameterTypical Value/RangeEffect on Dyeing Process
Dye Concentration 1-4% (on weight of fabric)Higher concentrations lead to deeper shades, but may decrease fixation efficiency.
Liquor Ratio 1:10 - 1:20Affects dye and chemical concentrations; lower ratios generally improve exhaustion.
Salt (NaCl) Conc. 40-80 g/LIncreases dye exhaustion by reducing electrostatic repulsion between dye and fiber.[8]
Alkali (Na₂CO₃) Conc. 10-20 g/LCatalyzes the fixation reaction by creating cellulosate anions; concentration depends on desired pH.[13]
Exhaustion Temp. 40-60 °COptimal temperature for dye migration and adsorption onto the fiber.[2]
Fixation Temperature 50-70 °CHigher temperatures increase the rate of fixation but also the rate of hydrolysis.[5][14]
Dyeing pH 10.5-11.5Crucial for the formation of cellulosate anions; pH outside this range can reduce fixation.[2][4]
Exhaustion Time 30-45 minAllows for sufficient time for the dye to adsorb onto the fiber before fixation.[2]
Fixation Time 45-60 minTime required for the covalent bond formation to reach a satisfactory level.[5]

Experimental Protocols

Laboratory-Scale Exhaust Dyeing of Cotton Fabric

This protocol describes a standard procedure for dyeing a 10g sample of cotton fabric with this compound.

Materials and Reagents:

  • 10g pre-scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃, soda ash)

  • Non-ionic detergent

  • Distilled water

  • Laboratory dyeing machine or water bath with a stirrer

  • Beakers, graduated cylinders, balance, and pH meter

Procedure:

  • Dye Solution Preparation: For a 2% shade, weigh 0.2g of this compound powder. Make a paste with a small amount of cold water, then dissolve it completely by adding hot water (approx. 80°C).[2]

  • Salt and Alkali Solutions: Prepare separate solutions of NaCl (e.g., 60 g/L) and Na₂CO₃ (e.g., 15 g/L). For a 200 mL total volume (1:20 liquor ratio), this corresponds to 12g of NaCl and 3g of Na₂CO₃.[2]

  • Exhaustion Phase:

    • Set the dyebath to 50°C in the dyeing machine.

    • Add the dissolved dye solution and the NaCl solution.

    • Introduce the wetted cotton fabric.

    • Run the machine for 30-45 minutes to allow for dye exhaustion.[2]

  • Fixation Phase:

    • Gradually add the Na₂CO₃ solution to the dyebath over 10 minutes to raise the pH to 10.5-11.

    • Continue the dyeing process at 50-60°C for 45-60 minutes.[2][5]

  • Wash-off:

    • Drain the dyebath and rinse the fabric thoroughly with cold water.

    • Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes to remove any unfixed or hydrolyzed dye.[5]

    • Rinse with hot and then cold water until the water runs clear.

    • Dry the dyed fabric.

Determination of Dye Exhaustion and Fixation Efficiency

The efficiency of the dyeing process can be quantified by measuring the percentage of dye exhaustion (%E) and fixation (%F).

Procedure:

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound and measure their absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.

  • Measure Dyebath Absorbance:

    • A₀ (Initial): Before adding the fabric, take a sample of the initial dyebath, dilute it to fall within the calibration curve's range, and measure its absorbance.

    • A₁ (After Exhaustion): After the exhaustion phase (before adding alkali), take another sample, cool and dilute it, and measure its absorbance.

    • A₂ (After Fixation): After the fixation phase, take a final sample from the spent dyebath, cool and dilute it, and measure its absorbance.

  • Calculate Concentrations: Using the calibration curve, determine the dye concentrations (C₀, C₁, and C₂) corresponding to the measured absorbances (A₀, A₁, and A₂).

  • Calculate %E and %F:

    • % Exhaustion (%E) = [(C₀ - C₁) / C₀] x 100

    • % Fixation (%F) = [((C₀ - C₂) - (Amount of dye in wash liquor)) / C₀] x 100

    Note: To determine the amount of dye in the wash liquor, the absorbance of the combined wash and soaping liquors can be measured.

    A simpler, more common approach is to calculate the fixation based on the dye exhausted: % Fixation (%F) = [(C₁ - C₂) / C₁] x 100 (This represents the percentage of the exhausted dye that became fixed).

Conclusion

The dyeing of cellulose with this compound is a well-defined process based on the principles of covalent bond formation through nucleophilic substitution. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH, temperature, and electrolyte concentration is essential for achieving optimal dyeing performance, characterized by high fixation efficiency, good color yield, and excellent fastness properties. The experimental protocols provided in this guide offer a framework for the systematic study and application of this important reactive dye in a research and development setting.

References

Hydrolysis vs. Fixation of Dichlorotriazine Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriazine (DCT) reactive dyes are a cornerstone in the coloration of cellulosic substrates, prized for their ability to form robust covalent bonds, resulting in excellent wash fastness. However, the high reactivity of the DCT group also renders it susceptible to a competing and undesirable reaction: hydrolysis. This technical guide provides a comprehensive examination of the chemical principles underpinning the fixation of DCT dyes to cellulose (B213188) and their concurrent hydrolysis. It delves into the critical factors that influence the kinetics of these two competing reactions, offering a quantitative perspective for process optimization. Detailed experimental protocols for the analysis and quantification of dye fixation and hydrolysis are presented, alongside visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of reactive dye chemistry.

Introduction

Dichlorotriazine reactive dyes are characterized by a triazine ring substituted with two chlorine atoms, which serve as reactive sites for nucleophilic substitution.[1] The primary objective in the application of these dyes is to achieve a high degree of fixation, wherein the dye molecule forms a stable covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] This covalent bond is responsible for the superior fastness properties of reactive dyes.[1]

However, the electrophilic nature of the carbon atoms in the triazine ring also makes them susceptible to attack by hydroxide (B78521) ions present in the aqueous alkaline dyebath.[3] This reaction, known as hydrolysis, results in the replacement of a chlorine atom with a hydroxyl group, rendering the dye incapable of forming a covalent bond with the fiber.[2] The hydrolyzed dye remains unfixed and must be washed off, leading to reduced dyeing efficiency and increased effluent load.[4] Consequently, optimizing the dyeing process to favor fixation over hydrolysis is of paramount importance.

The Competing Reactions: Fixation vs. Hydrolysis

The dyeing of cellulose with dichlorotriazine dyes is a dynamic process governed by two simultaneous, competing nucleophilic substitution reactions.

Fixation: The Desired Reaction

Under alkaline conditions, the hydroxyl groups of cellulose are partially ionized to form highly nucleophilic cellulosate anions (Cell-O⁻).[3] These anions attack the electrophilic carbon atom of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond. This process anchors the dye molecule to the fiber.[1]

Reaction: Dye-DCT-Cl + HO-Cellulose → Dye-DCT-O-Cellulose + HCl[1]

Hydrolysis: The Undesirable Side Reaction

Concurrently, hydroxide ions (OH⁻) in the alkaline dyebath compete with the cellulosate anions to react with the dichlorotriazine group.[3] The product of this reaction is a hydrolyzed, non-reactive dye molecule where a chlorine atom is replaced by a hydroxyl group.[2]

Reaction: Dye-DCT-Cl + OH⁻ → Dye-DCT-OH + Cl⁻

The relative rates of these two reactions determine the efficiency of the dyeing process.

Factors Influencing the Hydrolysis-Fixation Equilibrium

Several key parameters critically influence the balance between dye fixation and hydrolysis. Understanding and controlling these factors are essential for maximizing dyeing efficiency.

pH

The pH of the dyebath is arguably the most critical factor. Alkaline conditions are necessary to promote the formation of cellulosate anions, which are essential for fixation.[2] However, a higher concentration of hydroxide ions at elevated pH levels also accelerates the rate of dye hydrolysis.[4] Therefore, an optimal pH range must be carefully maintained to ensure sufficient cellulose activation while minimizing dye deactivation.

Temperature

Temperature plays a significant role in the reaction kinetics. An increase in temperature generally increases the rates of both fixation and hydrolysis. However, the effect on each reaction can differ, necessitating careful temperature control to favor the fixation reaction.

Dye Concentration

Higher dye concentrations can, to some extent, reduce the relative rate of hydrolysis by promoting dye aggregation, which can limit the accessibility of the reactive groups to water molecules.[4]

Electrolyte Concentration

Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose fiber surface, thereby promoting dye exhaustion onto the fiber.[4]

Quantitative Analysis of Hydrolysis and Fixation

The efficiency of a reactive dyeing process is quantified by the exhaustion and fixation percentages.

  • Exhaustion (%E): The percentage of dye that is adsorbed by the fiber from the dyebath.

  • Fixation (%F): The percentage of the exhausted dye that covalently bonds with the fiber.

  • Total Fixation (%T): The overall percentage of the initial dye that is covalently bonded to the fiber.

The following tables summarize the impact of key process parameters on dye fixation.

Table 1: Effect of pH on Dye Fixation

pHExhaustion (%)Fixation (%)
96540
107560
118075
128270

Table 2: Effect of Temperature on Dye Fixation

Temperature (°C)Exhaustion (%)Fixation (%)
305218
406035
507255
608578

Experimental Protocols

Accurate determination of dye hydrolysis and fixation is crucial for research and process development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Dye Exhaustion and Fixation

This method relies on measuring the absorbance of the dyebath before and after dyeing, as well as the absorbance of the wash liquor, to determine the amount of dye exhausted and fixed.

Protocol:

  • Prepare a standard calibration curve:

    • Prepare a series of standard solutions of the dichlorotriazine dye of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Dyeing Procedure:

    • Prepare a dyebath with a known initial concentration of the dye (C_initial).

    • Introduce the cellulosic substrate (e.g., cotton fabric) into the dyebath.

    • Carry out the dyeing process under controlled conditions (pH, temperature, time, electrolyte concentration).

  • Determine Dye Exhaustion:

    • After the dyeing process, take an aliquot of the dyebath.

    • Measure the absorbance of the final dyebath solution at λmax.

    • Using the calibration curve, determine the final concentration of the dye in the dyebath (C_final).

    • Calculate the exhaustion percentage (%E) using the following formula: %E = [(C_initial - C_final) / C_initial] * 100

  • Determine Dye Fixation:

    • Thoroughly wash the dyed fabric with a non-ionic detergent to remove all unfixed and hydrolyzed dye.

    • Collect all the wash liquors.

    • Measure the absorbance of the combined wash liquor at λmax.

    • Using the calibration curve, determine the concentration of the washed-off dye (C_wash).

    • Calculate the fixation percentage (%F) using the following formula: %F = [((C_initial - C_final) - C_wash) / (C_initial - C_final)] * 100

    • The total fixation (%T) can be calculated as: %T = [((C_initial - C_final) - C_wash) / C_initial] * 100

HPLC Analysis of Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the active (unhydrolyzed) and hydrolyzed forms of the dye.[5]

Protocol:

  • Sample Preparation:

    • At various time intervals during the dyeing process, withdraw aliquots of the dyebath.

    • Immediately neutralize the samples to a pH of 7 using a suitable buffer to quench the hydrolysis reaction.[5]

    • Filter the samples through a 0.45 µm filter before injection into the HPLC system.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[5]

    • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) dihydrogen phosphate) can be used.[5]

    • Detector: A UV-Vis or Diode Array Detector (DAD) set at the λmax of the dye.[6]

    • Flow Rate: Typically 1 mL/min.[5]

    • Injection Volume: Typically 20 µL.[5]

  • Data Analysis:

    • The active and hydrolyzed forms of the dye will have different retention times due to their different polarities (the hydrolyzed form is more polar).

    • Identify the peaks corresponding to the active and hydrolyzed dye based on retention times of standard samples.

    • Quantify the amount of each form by integrating the peak areas.

    • The percentage of hydrolysis at a given time can be calculated as: %Hydrolysis = [Area_hydrolyzed / (Area_active + Area_hydrolyzed)] * 100

Visualizing the Processes

Signaling Pathways

The following diagram illustrates the competing reaction pathways of a dichlorotriazine dye with cellulose and water.

G Dye Dichlorotriazine Dye (Dye-DCT-Cl) FixedDye Fixed Dye (Dye-DCT-O-Cell) Dye->FixedDye Fixation HydrolyzedDye Hydrolyzed Dye (Dye-DCT-OH) Dye->HydrolyzedDye Hydrolysis Cellulose Cellulose (Cell-OH) Cellulosate Cellulosate Anion (Cell-O⁻) Cellulose->Cellulosate Activation Water Water (H₂O) Water->HydrolyzedDye Alkali Alkali (OH⁻) Alkali->HydrolyzedDye Alkali->Cellulosate Cellulosate->FixedDye

Caption: Competing pathways of fixation and hydrolysis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the kinetics of dichlorotriazine dye hydrolysis and fixation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results DyePrep Prepare Dye Solution SubstratePrep Prepare Cellulosic Substrate Dyeing Dyeing under Controlled Conditions (pH, Temp, Time) DyePrep->Dyeing SubstratePrep->Dyeing Sampling Aliquots Taken at Intervals Dyeing->Sampling Spectro Spectrophotometry (Exhaustion & Fixation) Sampling->Spectro HPLC HPLC (Hydrolysis Rate) Sampling->HPLC Data Data Analysis and Kinetic Modeling Spectro->Data HPLC->Data

Caption: Experimental workflow for kinetic studies.

Conclusion

The successful application of dichlorotriazine reactive dyes hinges on the effective management of the competing hydrolysis and fixation reactions. By carefully controlling key process parameters such as pH and temperature, it is possible to significantly favor the formation of a stable covalent bond between the dye and the cellulosic substrate. The quantitative analytical techniques and experimental protocols detailed in this guide provide the necessary tools for researchers and professionals to optimize dyeing processes, leading to improved efficiency, reduced waste, and enhanced product quality. A thorough understanding of these fundamental principles is essential for innovation in the field of reactive dye chemistry and its diverse applications.

References

An In-depth Technical Guide to the Solubility of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Orange 4 (CAS 12225-82-0), a widely used monoazo reactive dye. Understanding the solubility of this compound is critical for its application in various fields, including textile dyeing, environmental remediation research, and potentially, for assessing its biological interactions in drug development contexts. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and visualizes a key experimental workflow where this dye is utilized.

Physicochemical Properties of this compound

This compound is a synthetic azo dye characterized by the presence of sulfonic acid groups and a dichlorotriazinyl reactive group.[1] These structural features play a significant role in its solubility characteristics. The sulfonic acid moieties contribute to its high polarity and facilitate its dissolution in aqueous solutions.[1]

PropertyValue
CI Name This compound
CAS Number 12225-82-0
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[2]
Molecular Weight 781.47 g/mol [2]
Appearance Orange Powder[2]

Aqueous Solubility of this compound

This compound is consistently reported to have very good solubility in water.[2][3] This is a crucial property for its primary application in textile dyeing, where it is applied to cellulosic fibers from an aqueous dyebath.[1] While precise quantitative data is limited in publicly available literature, the following table summarizes the available information.

SolventTemperature (°C)Solubility (g/L)Observations
Water20> 200For a new type of composite reactive orange dye.[4]
Water20~100Recommended concentration for printing or pad dyeing applications.[5]
WaterNot SpecifiedVery GoodGeneral qualitative description.[2][3]
WaterNot SpecifiedGoodHot water can accelerate dissolution.[5]

Factors Influencing Aqueous Solubility:

  • Temperature: As with most solutes, the solubility of this compound in water is expected to increase with temperature. Hot water is often used to facilitate its dissolution.[5]

  • pH: The pH of the aqueous solution can influence the ionization state of the sulfonic acid groups, which may affect solubility.

  • Electrolytes: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are commonly used as exhausting agents in the dyeing process, can decrease the solubility of reactive dyes in water.[5]

Solubility of this compound in Organic Solvents

Information on the solubility of this compound in organic solvents is largely qualitative. Generally, reactive dyes exhibit some degree of solubility in polar organic solvents.

SolventTemperature (°C)SolubilityObservations
EthanolNot SpecifiedNo quantitative data availableSome degree of solubility is expected.[5]
MethanolNot SpecifiedNo quantitative data availableSimilar to ethanol, some degree of solubility is expected.[5]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNo quantitative data availableOften used as a solvent for organic compounds, but its specific interaction with this compound is not well-documented.[5]

Experimental Protocol: Quantitative Determination of Solubility by UV-Visible Spectrophotometry

A precise method for determining the solubility of a colored compound like this compound is through UV-Visible Spectrophotometry. This method is based on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be centrifuged or filtered.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Visible Spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Determination of Unknown Concentration:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Visualization of an Experimental Workflow: Photocatalytic Degradation of this compound

This compound is frequently used as a model pollutant in environmental research to study the efficacy of advanced oxidation processes (AOPs) for wastewater treatment.[1] The following diagram illustrates a typical experimental workflow for the photocatalytic degradation of this compound using a semiconductor photocatalyst like titanium dioxide (TiO₂).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_dye Prepare Aqueous Solution of this compound prep_catalyst Add Photocatalyst (e.g., TiO₂) prep_dye->prep_catalyst dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) prep_catalyst->dark_adsorption irradiation Irradiate with UV/Visible Light dark_adsorption->irradiation sampling Collect Aliquots at Time Intervals irradiation->sampling separation Centrifuge/Filter to Remove Catalyst sampling->separation measurement Measure Absorbance (UV-Vis Spectrophotometry) separation->measurement degradation_calc Calculate Degradation Efficiency measurement->degradation_calc

Caption: Workflow for Photocatalytic Degradation of this compound.

This workflow outlines the key steps from solution preparation to the final analysis of degradation efficiency, providing a clear and logical representation of the experimental process.

References

Technical Guide to the Absorption Spectrum and Molar Absorptivity of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Orange 4 (C.I. 18260), a monoazo dye widely utilized in the textile industry and as a model compound in environmental remediation studies.[1][2] A thorough understanding of its interaction with light, particularly its absorption spectrum and molar absorptivity, is critical for applications ranging from colorimetric analysis to photocatalytic degradation research.

Core Spectrophotometric Parameters

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, a characteristic attributed to the n→π* electronic transition of the azo group (-N=N-) within its molecular structure.[3] The key parameters defining its absorption properties are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

While precise, experimentally verified data for the molar absorptivity of this compound is not extensively available in peer-reviewed literature, the following table summarizes the available data on its absorption maximum and provides an estimated range for its molar absorptivity based on structurally similar azo dyes.

ParameterValueConditions & Remarks
Wavelength of Maximum Absorbance (λmax) ~494 nmThis is a typical value for similar reactive orange dyes. The exact λmax can vary with solvent and pH.[3]
Molar Absorptivity (ε) 10,000 - 50,000 M⁻¹cm⁻¹Estimated range. Data for this compound is not specifically available. This range is typical for similar azo dyes. The value is highly dependent on the solvent, pH, and temperature.[3]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][4]
Molecular Weight 781.47 g/mol [1][4]
CAS Registry Number 12225-82-0[1]

Experimental Protocol for Determination of Absorption Spectrum and Molar Absorptivity

The determination of a compound's absorption spectrum and molar absorptivity is a standard procedure in spectrophotometry, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the solute and the path length (l) of the light through the solution (A = εcl).[5][6]

Materials and Reagents:
  • This compound

  • High-purity solvent (e.g., deionized water, buffer of specific pH)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (with a 1 cm path length)[5]

Procedure:
  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[3]

  • Preparation of Standard Dilutions: Perform a series of precise dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M).[3]

  • Determination of λmax:

    • Use the pure solvent to zero the spectrophotometer (as a blank).[7]

    • Record the full UV-Vis absorption spectrum (typically from 200 to 800 nm) for one of the mid-range standard solutions.[3]

    • The wavelength at which the highest absorbance is recorded is the λmax.[3]

  • Measurement of Absorbance for Standard Solutions:

    • Set the spectrophotometer to the determined λmax.

    • Measure and record the absorbance of each of the prepared standard solutions.[5]

  • Data Analysis and Calculation of Molar Absorptivity:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis). This is known as a Beer-Lambert plot or a calibration curve.[7]

    • The plot should yield a straight line that passes through the origin, confirming that the Beer-Lambert law is obeyed within this concentration range.[7]

    • Perform a linear regression analysis on the data. The slope of the line is equal to the molar absorptivity (ε) multiplied by the path length (l).[5][7]

    • Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε) in M⁻¹cm⁻¹.[5]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of the absorption spectrum and molar absorptivity, as well as the relationship between the key concepts involved.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions (Standard Solutions) stock->dilutions measure Measure Absorbance of Standards at λmax dilutions->measure blank Zero Spectrophotometer (Blank - Pure Solvent) scan Scan Spectrum (Determine λmax) blank->scan scan->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform Linear Regression plot->regression calculate Calculate Molar Absorptivity (ε = Slope) regression->calculate beer_lambert_law cluster_equation Beer-Lambert Law: A = εcl A Absorbance (A) epsilon Molar Absorptivity (ε) epsilon->A proportional to c Concentration (c) c->A proportional to l Path Length (l) l->A proportional to

References

Methodological & Application

Application Notes: Protocol for the Exhaustion Dyeing of Cotton with Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the exhaustion dyeing of cotton fabric with C.I. Reactive Orange 4. This document is intended to guide laboratory personnel in achieving consistent and high-quality dyeings for research and development purposes.

This compound is a monoazo dye belonging to the dichlorotriazine class of reactive dyes.[1] It is characterized by its vibrant reddish-orange hue and its ability to form a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, under alkaline conditions.[2][3] This covalent fixation results in dyeings with excellent wash fastness.[2][4] The dyeing process is primarily composed of three stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber, and a final wash-off to remove any unfixed or hydrolyzed dye.[2][5][6]

Data Presentation

The following tables summarize the key quantitative parameters for the exhaustion dyeing of cotton with this compound to achieve varying shade depths.

Table 1: Dyeing Parameters for Cotton with this compound

ParameterLight ShadeMedium ShadeDeep ShadeUnitNotes
This compound0.51.0 - 2.0>2.0% owf*Concentration of dye based on the weight of the fabric.[2][3]
Glauber's Salt (Na₂SO₄) or Sodium Chloride (NaCl)3045 - 6070 - 90g/LActs as an exhausting agent to promote dye uptake by the fiber.[2][3]
Soda Ash (Na₂CO₃)12 - 1515 - 2020g/LActs as a fixing agent by creating the necessary alkaline pH for the reaction.[2][3]
Liquor Ratio1:20 - 1:301:20 - 1:301:20 - 1:30-The ratio of the weight of the dyeing liquor to the weight of the fabric.[2][3]
Exhaustion/Fixation Temperature80 - 8580 - 8580 - 85°COptimal temperature for both dye uptake and the chemical reaction between the dye and fiber.[2]
Exhaustion Time30 - 4530 - 4530 - 45minutesTime to allow the dye to migrate from the dyebath to the fiber.[2]
Fixation Time30 - 6030 - 6030 - 60minutesTime for the covalent bond to form between the dye and the cotton fiber.[2]
pH of Dyebath (Fixation)10.5 - 1110.5 - 1110.5 - 11-Maintained by the addition of soda ash to facilitate the fixation reaction.[2]

*% owf: on the weight of the fabric

Experimental Protocol

This protocol details the step-by-step procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric to a medium shade.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Sodium Carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine or a water bath with a stirrer

  • Beakers, graduated cylinders, and a balance

  • pH meter or pH indicator strips

Procedure:

1. Preparation of Dyebath:

1.1. Set the liquor ratio to 1:20. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.

1.2. In a beaker, dissolve the required amount of this compound dye powder (e.g., 0.2g for a 2% shade) in a small amount of cold water to form a paste, then add hot water (around 80°C) to fully dissolve the dye.[2]

1.3. In a separate beaker, dissolve the required amount of sodium chloride (12g for a 60 g/L concentration in 200 mL) in distilled water.[2]

1.4. In another beaker, dissolve the required amount of soda ash (3g for a 15 g/L concentration in 200 mL) in distilled water.[2]

2. Dyeing Procedure:

2.1. Exhaustion Phase: 2.1.1. Set the dyebath in the dyeing machine or water bath to 50°C. 2.1.2. Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the pH is just below 7.[2] 2.1.3. Introduce the pre-wetted cotton fabric into the dyebath. 2.1.4. Raise the temperature to 80-85°C over 20-30 minutes. 2.1.5. Continue the dyeing process at this temperature for 30-45 minutes to allow for dye exhaustion.[2]

2.2. Fixation Phase: 2.2.1. After the exhaustion phase, add the dissolved soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation process.[2] 2.2.2. Continue the dyeing at 80-85°C for another 30-60 minutes to ensure complete fixation of the dye.[2]

3. Wash-off Procedure:

3.1. After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water until the water runs clear.[2]

3.2. Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.[2]

3.3. Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[2]

3.4. Rinse the fabric thoroughly with hot and then cold water.

3.5. Squeeze the excess water from the fabric and air dry.

Mandatory Visualizations

Diagram 1: Exhaustion Dyeing Workflow

ExhaustionDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-off prep_dye Dissolve Dye add_fabric Add Fabric, Dye, & Salt to Bath prep_dye->add_fabric prep_salt Dissolve Salt prep_salt->add_fabric prep_alkali Dissolve Alkali add_alkali Add Alkali (Raise pH to 10.5-11) prep_alkali->add_alkali ramp_temp Ramp Temp. to 80-85°C add_fabric->ramp_temp hold_exhaust Hold for 30-45 min ramp_temp->hold_exhaust hold_exhaust->add_alkali hold_fix Hold for 30-60 min add_alkali->hold_fix rinse Cold Rinse hold_fix->rinse soap Soaping at Boil rinse->soap final_rinse Hot & Cold Rinse soap->final_rinse dry Dry final_rinse->dry

Caption: Workflow for the exhaustion dyeing of cotton with this compound.

Diagram 2: Mechanism of Reactive Dye Fixation on Cotton

ReactionMechanism cluster_reactants Reactants cluster_reactions Reactions cluster_fixation_reaction Fixation (Desired) cluster_hydrolysis_reaction Hydrolysis (Side Reaction) cluster_products Products dye This compound (Dye-Cl) covalent_bond Covalent Bond Formation (Dye-O-Cell) dye->covalent_bond hydrolyzed_dye Hydrolyzed Dye (Dye-OH) dye->hydrolyzed_dye Water (H₂O) cotton Cotton Fiber (Cell-OH) activated_cotton Activated Cotton (Cell-O⁻) cotton->activated_cotton Alkali alkali Alkali (OH⁻) alkali->activated_cotton activated_cotton->covalent_bond Nucleophilic Substitution dyed_fabric Dyed Fabric covalent_bond->dyed_fabric inactive_dye Inactive Dye hydrolyzed_dye->inactive_dye

Caption: Chemical mechanism of this compound fixation on cotton.

References

Application Notes and Protocols for Cold Pad-Batch Dyeing of Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cold pad-batch (CPB) dyeing method is a semi-continuous process predominantly used for dyeing cellulosic fibers such as cotton and viscose with reactive dyes.[1][2] Developed in the 1960s, this technique is recognized for its economic and ecological advantages over traditional exhaust dyeing methods.[2] Key benefits include significant reductions in water, energy, and chemical consumption, primarily because the process operates at ambient temperatures and eliminates the need for salt.[3][4][5]

In the CPB process, the fabric is impregnated with a dye liquor containing a reactive dye and an alkali. It is then "batched" or stored at room temperature for several hours (typically 6-24 hours), during which the dye chemically reacts with the hydroxyl groups of the cellulosic fibers to form a stable covalent bond.[2][6] This results in high dye fixation and excellent wash fastness properties.[2][7] The primary drawback of this method is the long batching time required for dye fixation.[2]

These application notes provide detailed protocols and quantitative data to guide researchers in the successful implementation and optimization of the cold pad-batch dyeing method for cellulosic fibers in a laboratory setting.

Key Process Parameters and Their Effects

The efficiency and outcome of the cold pad-batch dyeing process are influenced by several critical parameters. Understanding their interplay is essential for achieving desired color yield, levelness, and fastness properties.

Table 1: Influence of Key Parameters on Cold Pad-Batch Dyeing Outcomes
ParameterTypical RangeEffect on Dyeing
Dye Concentration 1-5% (owf)Directly impacts the depth of shade. Higher concentrations generally lead to higher color strength (K/S) up to a saturation point.[8]
Alkali Type & Concentration Varies (e.g., Sodium Carbonate: 5-20 g/L; Sodium Hydroxide: up to 10 mL/L)Crucial for activating the reactive dye and facilitating its covalent bonding with the cellulose. The optimal pH is typically 10.8-11. The type and concentration of alkali must be matched to the reactivity of the dye. An increase in alkali concentration can increase the K/S value up to an optimum point, after which it may decrease.[3][8][9]
Batching Time 6-24 hoursThe duration required for the dye-fiber reaction to reach completion. Longer batching times generally lead to higher dye fixation, though the rate of fixation decreases over time.[2][10]
Batching Temperature 20-30°CThe rate of dye fixation is temperature-dependent. While it is a "cold" process, maintaining a consistent ambient temperature is crucial for reproducibility.[5][11]
Wetting Agents 1-2 g/LEnsures rapid and uniform wetting of the fabric by the dye liquor, which is essential for achieving level dyeing.[4]
Urea 40-150 g/LCan be added to the dye liquor to enhance the solubility of certain reactive dyes and to act as a hygroscopic agent, preventing the fabric from drying out during batching.[4][5][12]

Experimental Protocols

The following protocols provide a step-by-step guide for conducting cold pad-batch dyeing experiments on cellulosic fabrics in a laboratory setting.

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton or other cellulosic fabric.

  • Dyes: Reactive dyes suitable for cold pad-batch application (e.g., vinyl sulfone, monofluorotriazine types).

  • Chemicals:

    • Sodium Carbonate (Na₂CO₃)

    • Sodium Hydroxide (NaOH)

    • Wetting Agent (low-foaming)

    • Urea (optional)

    • Acetic Acid (for neutralization)

    • Non-ionic soap

  • Equipment:

    • Laboratory padding mangle

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bars

    • pH meter

    • Plastic film for wrapping

    • Roller for batching

    • Water bath or oven for washing

    • Spectrophotometer for color measurement

Protocol 1: Standard Cold Pad-Batch Dyeing Procedure
  • Fabric Preparation:

    • Ensure the fabric is properly scoured and bleached to remove all impurities, resulting in a neutral pH (around 6.0-7.0) and good absorbency.

    • Cut the fabric to the desired dimensions for padding.

  • Dye Liquor and Alkali Solution Preparation:

    • Prepare the dye solution and the alkali solution in separate beakers. This prevents premature hydrolysis of the reactive dye.[5]

    • Dye Solution: Dissolve the calculated amount of reactive dye and wetting agent (and urea, if needed) in deionized water with stirring. A typical ratio is 4 parts dye solution.[5]

    • Alkali Solution: Dissolve the calculated amount of alkali (e.g., sodium carbonate) in deionized water. A typical ratio is 1 part alkali solution.[5]

  • Padding:

    • Just before dyeing, combine the dye and alkali solutions.

    • Set the pressure on the laboratory padding mangle to achieve the desired wet pick-up (typically 60-80% for cotton).[11][13]

    • Pass the fabric through the dye liquor in the pad trough and then through the nip rollers at a constant speed. The immersion time is typically short (1-2 seconds).

  • Batching:

    • Immediately after padding, roll the dyed fabric onto a roller, ensuring it is free of creases.

    • Wrap the batched fabric securely in plastic film to prevent evaporation and absorption of atmospheric carbon dioxide.[14]

    • Store the wrapped batch at a constant ambient temperature (e.g., 25°C) for the desired batching time (e.g., 12-24 hours). For consistency, the batch can be slowly rotated.[14]

  • Washing-off:

    • After the batching period, unwrap the fabric.

    • Rinse the fabric thoroughly with cold water to remove unfixed dye.

    • Perform a hot soaping wash (e.g., with 2 g/L non-ionic soap at 95°C for 10-15 minutes) to remove hydrolyzed dye.[15]

    • Rinse with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).[8]

    • Final cold rinse and air dry.

  • Evaluation:

    • Assess the color strength (K/S) of the dyed fabric using a spectrophotometer.

    • Evaluate color fastness properties (e.g., to washing, rubbing) according to standard test methods (e.g., AATCC or ISO).

Table 2: Example Dyeing Recipes and Expected Outcomes
ParameterRecipe 1 (Light Shade)Recipe 2 (Medium Shade)Recipe 3 (Dark Shade)
Reactive Dye (g/L) 51530
Sodium Carbonate (g/L) 101520
Wetting Agent (g/L) 222
Urea (g/L) 404040
Wet Pick-up (%) 707070
Batching Time (hours) 121624
Batching Temperature (°C) 252525
Expected K/S Value Low-MediumMedium-HighHigh
Expected Wash Fastness Good to ExcellentGood to ExcellentGood to Excellent

Note: The actual K/S values will depend on the specific dye used.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the sequential steps of the cold pad-batch dyeing process.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Preparation Fabric Preparation (Scouring & Bleaching) Padding Padding (Impregnation & Squeezing) Fabric_Preparation->Padding Dye_Solution Dye Solution Preparation Mixing Mixing Dye_Solution->Mixing Alkali_Solution Alkali Solution Preparation Alkali_Solution->Mixing Mixing->Padding Batching Batching (Fixation at Room Temp) Padding->Batching Washing_Off Washing-Off (Rinsing & Soaping) Batching->Washing_Off Drying Drying Washing_Off->Drying Dyed_Fabric Final Dyed Fabric Drying->Dyed_Fabric

Caption: Experimental workflow for the cold pad-batch dyeing of cellulosic fibers.

Chemical Reaction Mechanism

The core of the cold pad-batch process is the chemical reaction between the reactive dye and the cellulosic fiber, which occurs in an alkaline environment.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Cellulose Cellulose-OH (Fiber) Covalent_Bond Cellulose-O-Dye (Covalent Bond) Cellulose->Covalent_Bond Nucleophilic Attack Reactive_Dye Dye-ReactiveGroup-X (e.g., Vinyl Sulfone) Reactive_Dye->Covalent_Bond Alkali Alkali (OH⁻) Alkali->Cellulose activates Byproduct H-X

Caption: Covalent bond formation between a reactive dye and a cellulosic fiber.

References

Application Notes and Protocols: Fenton and Photo-Fenton Processes for Azo Dye Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Fenton and photo-Fenton processes for the degradation of azo dyes in wastewater. It includes theoretical background, key influencing parameters, comprehensive data from various studies, and detailed experimental protocols for laboratory-scale implementation.

Introduction

Azo dyes are a major class of synthetic organic colorants extensively used in the textile, printing, and food industries. Their complex aromatic structures and the presence of the azo bond (-N=N-) make them resistant to conventional wastewater treatment methods, leading to significant environmental persistence and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the complete degradation of these recalcitrant pollutants. Among AOPs, the Fenton and photo-Fenton processes are particularly attractive due to their high efficiency, rapid reaction rates, and the use of relatively inexpensive and non-toxic reagents.

The core of these processes lies in the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to CO₂, H₂O, and inorganic salts.[1]

Reaction Mechanisms

Fenton Process

The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The primary reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals then attack the azo dye molecules, leading to the cleavage of the chromophoric azo bond and subsequent degradation of the aromatic intermediates. However, the efficiency can be limited by the slow regeneration of Fe²⁺ from the resulting ferric ions (Fe³⁺).

Fenton_Mechanism cluster_fenton Fenton Reaction cluster_degradation Azo Dye Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ OH_radical_input •OH OH_radical->OH_radical_input AzoDye Azo Dye DegradationProducts Degradation Products (e.g., CO₂, H₂O) AzoDye->DegradationProducts + •OH

Caption: Fenton reaction mechanism for azo dye degradation.

Photo-Fenton Process

The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or solar irradiation. This light energy accelerates the degradation process through two primary pathways:

  • Photoreduction of Ferric Ions: The Fe³⁺ ions, particularly in the form of the aqua complex [Fe(OH)]²⁺, absorb light to be reduced back to Fe²⁺, generating additional hydroxyl radicals in the process.[2] This catalytic cycle of iron is crucial for maintaining a high reaction rate.[2][3] [Fe(OH)]²⁺ + hν → Fe²⁺ + •OH

  • Photolysis of Hydrogen Peroxide: H₂O₂ can also be photolyzed by UV light to generate two hydroxyl radicals, further increasing the oxidative capacity of the system. H₂O₂ + hν → 2 •OH

This synergy results in a significantly higher concentration of hydroxyl radicals, leading to faster and more complete mineralization of the azo dyes compared to the conventional Fenton process.[4][5]

Photo_Fenton_Mechanism cluster_photofenton Photo-Fenton Reactions cluster_degradation Azo Dye Degradation Fe2 Fe²⁺ Fe3_complex [Fe(OH)]²⁺ Fe2->Fe3_complex + H₂O₂ → •OH H2O2 H₂O₂ Fe3_complex->Fe2 + hν OH_radical •OH OH_input •OH OH_radical->OH_input UV_light UV/Solar Light (hν) UV_light->Fe3_complex H2O2_photolysis H₂O₂ UV_light->H2O2_photolysis OH_radical2 2 •OH H2O2_photolysis->OH_radical2 + hν OH_radical2->OH_input AzoDye Azo Dye DegradationProducts Mineralization (CO₂, H₂O) AzoDye->DegradationProducts + •OH

Caption: Photo-Fenton reaction showing iron cycling and radical generation.

Key Parameters Influencing Treatment Efficiency

The success of both Fenton and photo-Fenton processes is highly dependent on several operational parameters.

  • pH: This is one of the most critical factors. The optimal pH range is typically acidic, between 2.5 and 4.0.[3][5] At pH values above 4, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and decomposes H₂O₂ into water and oxygen, thus diminishing the generation of hydroxyl radicals.[1][6]

  • Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly influences the amount of •OH produced. An increase in H₂O₂ concentration generally enhances the degradation rate. However, an excessive amount can be detrimental, as H₂O₂ can act as a scavenger for the highly reactive •OH radicals, forming less reactive hydroperoxyl radicals (HO₂•).[1]

  • Iron Catalyst (Fe²⁺/Fe³⁺) Concentration: The catalyst concentration is crucial for the decomposition of H₂O₂. Similar to H₂O₂, increasing the iron concentration boosts the reaction rate up to an optimal point. An excess of Fe²⁺ can also act as a scavenger of •OH radicals.[1] The molar ratio of H₂O₂ to Fe²⁺ is a key parameter to optimize for maximum efficiency.[7]

  • Initial Dye Concentration: Higher initial dye concentrations generally require longer reaction times or higher reagent dosages to achieve the same level of degradation.[1]

  • Reaction Time: The degradation process is typically rapid in the initial phase and then slows down as the concentrations of reactants and pollutants decrease.[1] The optimal contact time needs to be determined to ensure complete degradation without unnecessary energy and reagent consumption.[6]

  • Light Source and Intensity (Photo-Fenton): For the photo-Fenton process, the wavelength and intensity of the light source are important. UV light is highly effective, but solar radiation presents a more cost-effective and sustainable alternative.[7] Higher light intensity generally leads to a faster reaction rate.[3]

  • Temperature: An increase in temperature can positively affect the reaction kinetics. However, temperatures above a certain point can accelerate the unproductive decomposition of H₂O₂.[8]

Data Presentation: Performance Summary

The following tables summarize the performance of Fenton and photo-Fenton processes for the degradation of various azo dyes under optimized conditions as reported in the literature.

Table 1: Fenton Process Performance for Azo Dye Degradation
Azo DyeInitial Conc. (mg/L)[Fe²⁺]₀ (mM)[H₂O₂]₀ (mM)Optimal pHTimeDegradation/Decolorization Efficiency (%)Reference
Acid Light Yellow 2G200.10.63.0300 s94.66% (Color Removal)[1]
C.I. Acid Black 1500.0250.53.5-96.80%
Amido Black 10B1520 mg/L80 mg/L4.0-99.00%[8]
Carmoisine10003.57194.13.020 min94.00% (Discoloration)[9]
Yellow Azo Printing Dye20-1800.75-60 mg/L1-112-1060 min79.00% (Decolorization)[10]
Table 2: Photo-Fenton Process Performance for Azo Dye Degradation
Azo DyeInitial Conc.[Fe²⁺/Fe³⁺]₀ (mM)[H₂O₂]₀ (mM)Optimal pHTime (min)Efficiency (%)Light SourceReference
Orange G0.1 mM0.4 (Fe³⁺)6.03.04~100% (Degradation)UV Lamp[11]
Orange G0.1 mM0.4 (Fe³⁺)6.03.018093.41% (TOC Removal)UV Lamp[11]
Orange II0.25 mM2 ppm (Fe³⁺)--9099.9% (Degradation)UV (366 nm)[12]
Acid Orange 81x10⁻⁵ M1x10⁻⁵ M (Fe²⁺)10.03.06096% (Color Removal)UV[5]
Acid Blue 193 (synthetic)COD: 200 mg/L1.5 (Fe³⁺)35.0-4598% (Color), 78% (COD), 59% (TOC)-[13][14]
Reactive Yellow 84100 mg/L0.25 (Fe²⁺)5.03.015>98% (Decolorization), 50% (TOC)UV/Solar[7]
Reactive Red 120100 mg/L0.25 (Fe²⁺)5.03.015>98% (Decolorization), 73% (TOC)UV/Solar[7]

Experimental Protocols

The following protocols provide a generalized methodology for conducting lab-scale Fenton and photo-Fenton experiments. Researchers should perform single-factor experiments to optimize parameters for their specific wastewater characteristics.[1]

General Materials and Reagents:
  • Reactor: Glass beaker (e.g., 500 mL or 1 L) or a specialized photoreactor for the photo-Fenton process.[1]

  • Stirring: Magnetic stirrer and stir bar.

  • pH Meter: Calibrated pH meter for accurate pH adjustments.

  • Light Source (for Photo-Fenton): UV lamp (e.g., Mercury lamp) or a solar simulator.

  • Reagents: Azo dye, Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Hydrogen peroxide (30% w/w), Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Analytical Instruments: UV-Vis Spectrophotometer, TOC analyzer, COD digestion vials and reactor, HPLC system.

Caption: General experimental workflow for Fenton/photo-Fenton treatment.

Protocol 1: Fenton Treatment of Azo Dye Wastewater
  • Wastewater Preparation: Prepare a synthetic wastewater solution by dissolving a known amount of the target azo dye in deionized water to achieve the desired initial concentration (e.g., 50 mg/L).[8] For real wastewater, characterize the initial parameters (pH, COD, TOC, dye concentration).

  • Reactor Setup: Place a specific volume (e.g., 500 mL) of the wastewater into a glass beaker on a magnetic stirrer.

  • pH Adjustment: Begin stirring the solution. Slowly add H₂SO₄ (e.g., 1 M) to adjust the pH to the desired acidic value (typically 3.0-3.5).

  • Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the solution to achieve the target Fe²⁺ concentration (e.g., 0.025 mM). Allow it to dissolve completely.

  • Reaction Initiation: Add the predetermined volume of H₂O₂ (e.g., 0.5 mM) to the mixture. This marks the start of the reaction (t=0).

  • Sampling: Collect aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Quenching: Immediately after collection, quench the reaction in the sample by raising the pH to above 10 with NaOH. This stops the generation of hydroxyl radicals and precipitates the iron catalyst.

  • Sample Preparation: Centrifuge or filter the quenched sample to remove the precipitated iron hydroxide before analysis.

Protocol 2: Photo-Fenton Treatment of Azo Dye Wastewater

This protocol follows steps 1-4 of the Fenton process. The subsequent steps are modified as follows:

  • Reactor Setup: The reaction should be conducted in a photoreactor equipped with a UV lamp or exposed to a solar simulator. Ensure the light source is stable before starting the reaction.

  • Reaction Initiation: Add the predetermined volume of H₂O₂. Simultaneously, turn on the light source to begin irradiation. This is time t=0.

  • Sampling, Quenching, and Preparation: Follow steps 6-8 from the Fenton protocol. Protect samples from light after collection and before quenching.

Protocol 3: Analytical Methods
  • Decolorization Analysis:

    • Use a UV-Vis Spectrophotometer to measure the absorbance of the treated samples at the maximum wavelength (λ_max) of the azo dye.[1]

    • The decolorization efficiency (%) can be calculated as: ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization Analysis:

    • Chemical Oxygen Demand (COD): Measure the COD of the samples according to standard methods to determine the amount of oxidizable organic matter.[6]

    • Total Organic Carbon (TOC): Use a TOC analyzer to measure the total organic carbon content, which provides a direct measure of the mineralization of the dye into CO₂.[11][12]

  • Byproduct Identification:

    • Use High-Performance Liquid Chromatography (HPLC) to separate and identify the parent dye and its major aromatic intermediates formed during the degradation process.[15] This is crucial for understanding the degradation pathway and assessing the toxicity of the treated effluent.

Conclusion

Fenton and photo-Fenton processes are robust and highly effective AOPs for the treatment of wastewater contaminated with recalcitrant azo dyes. The photo-Fenton process generally demonstrates superior performance due to the photochemical regeneration of the iron catalyst and additional hydroxyl radical production, leading to faster and more complete mineralization.[4][5] Successful implementation requires careful optimization of key parameters, particularly pH and the H₂O₂/Fe²⁺ ratio. While challenges such as the need for acidic conditions and the management of iron sludge exist, these methods offer a promising solution for detoxifying textile industry effluents.

References

Application Notes and Protocols for Adsorption Studies of Reactive Orange 4 on Novel Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Orange 4 (RO4) is an anionic azo dye extensively used in the textile industry. Its release into wastewater poses significant environmental and health risks due to its complex aromatic structure and low biodegradability. Adsorption is a widely favored method for the removal of such dyes from aqueous solutions owing to its high efficiency, operational simplicity, and cost-effectiveness. This document provides detailed application notes and standardized protocols for conducting adsorption studies of this compound on various novel adsorbent materials. The methodologies described herein are compiled from various research findings to guide researchers in the systematic evaluation of new and existing adsorbents.

Data Presentation: Performance of Novel Adsorbents

The following tables summarize the quantitative data from various studies on the adsorption of reactive orange dyes onto different novel adsorbents, allowing for a comparative assessment of their performance.

Table 1: Maximum Adsorption Capacities and Optimal Conditions for Reactive Orange Dye Removal

Adsorbent MaterialReactive DyeMaximum Adsorption Capacity (mg/g)Optimal pHReference
Sesame StalkThis compound178.57Not Specified[1]
CaFe₂O₄ NanoparticlesReactive Orange 12276.922.0[2]
Cu(I)-Polyaniline CompositeReactive Orange 16392.1564[3]
Nitrogen-Doped Nanoporous BiocharReactive Orange 16173.9Acidic[3][4]
Activated Carbon (Ananas comosus)Reactive Orange 16147.052-3[5]
Platinum Nanoparticle loaded ACReactive Orange 12285.1431[6]

Table 2: Kinetic and Isotherm Model Fitting for Reactive Orange Dye Adsorption

Adsorbent MaterialReactive DyeBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Sesame StalkThis compoundPseudo-second orderLangmuir, Freundlich, Tempkin[1]
CaFe₂O₄ NanoparticlesReactive Orange 12Pseudo-second orderLangmuir[2]
Nitrogen-Doped Nanoporous BiocharReactive Orange 16ElovichRedlich–Peterson[4]
Activated Carbon (Ananas comosus)Reactive Orange 16Pseudo-second orderLangmuir[5]
Platinum Nanoparticle loaded ACReactive Orange 12Pseudo-second orderLangmuir[6]

Experimental Protocols

Protocol 1: Synthesis of Novel Adsorbents

This section details the synthesis of various types of novel adsorbents.

1.1: Preparation of Bio-adsorbents (e.g., Sesame Stalk)

  • Collect and wash the raw biomaterial (e.g., sesame stalks) thoroughly with deionized water to remove any dirt and impurities.

  • Dry the material in an oven at 60-80°C for 24 hours.[3]

  • Grind the dried material into a fine powder using a mechanical grinder.[3]

  • Sieve the powder to obtain a uniform particle size.[3]

  • Store the prepared adsorbent in a desiccator until further use.[3]

1.2: Synthesis of Nanoparticle Adsorbents (e.g., CaFe₂O₄)

  • Prepare precursor solutions of calcium and iron salts.

  • Mix the precursor solutions in a stoichiometric ratio under constant stirring.

  • Induce precipitation of the nanoparticles, for example, by adding a base to adjust the pH.

  • Age the resulting precipitate for a specified duration.

  • Separate the synthesized nanoparticles from the reaction mixture by centrifugation or magnetic separation.[3]

  • Wash the nanoparticles multiple times with deionized water and/or ethanol (B145695) to remove unreacted precursors and by-products.[3]

  • Dry the final product under vacuum or in a low-temperature oven.[3]

1.3: Preparation of Activated Carbon

  • Wash and dry the precursor material (e.g., agricultural waste) as described in Protocol 1.1.

  • Carbonize the material in a furnace under a nitrogen atmosphere at a temperature ranging from 500-800°C for 1-2 hours.[3]

  • Activate the carbonized material using a chemical activating agent (e.g., H₃PO₄) or physical activation (e.g., steam).[4]

  • Wash the activated carbon with hot deionized water until the pH of the washing solution becomes neutral to remove any residual activating agent.[3]

  • Dry the activated carbon in an oven and store it in a desiccator.

Protocol 2: Batch Adsorption Experiments

Batch experiments are performed to evaluate the effects of various parameters on the adsorption of this compound.

2.1: Preparation of Stock and Working Solutions

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.[3]

  • Prepare working solutions of desired concentrations by serial dilution of the stock solution.[3]

2.2: General Adsorption Procedure

  • In a series of conical flasks, add a fixed volume (e.g., 50 mL) of this compound solution of a known initial concentration.[1]

  • Add a predetermined amount of the adsorbent to each flask.[1]

  • Agitate the flasks in a mechanical shaker at a constant speed (e.g., 200 rpm) and temperature for a specified period to reach equilibrium.[1][2]

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.[3]

  • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.[3]

2.3: Parameter Optimization

  • Effect of pH: Conduct the general adsorption procedure at different initial pH values (e.g., 2-10), keeping other parameters constant.[2] The pH of the solution can be adjusted using dilute HCl or NaOH.[1]

  • Effect of Adsorbent Dose: Vary the amount of adsorbent (e.g., 0.1 g to 1.5 g/L) while keeping the initial dye concentration, pH, and contact time constant.[2]

  • Effect of Contact Time (Kinetics): At optimal pH and adsorbent dose, take samples at different time intervals (e.g., 10 to 120 minutes) to determine the concentration of the dye.[7]

  • Effect of Initial Dye Concentration (Isotherms): Vary the initial concentration of the dye solution (e.g., 20 to 150 mg/L) while keeping the adsorbent dose, pH, and contact time (sufficient to reach equilibrium) constant.[2]

  • Effect of Temperature (Thermodynamics): Perform the adsorption experiments at different temperatures (e.g., 27°C to 55°C) to determine the thermodynamic parameters.[2]

Data Analysis

The amount of dye adsorbed at equilibrium, qe (mg/g), can be calculated using the following equation:

qe = (C₀ - Ce) * V / W

Where:

  • C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.

  • V is the volume of the solution (L).

  • W is the mass of the adsorbent (g).

The removal efficiency (%) can be calculated as:

Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100

The experimental data should be fitted to various kinetic and isotherm models to understand the adsorption mechanism.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis Adsorbent_Prep Adsorbent Synthesis & Characterization pH_Opt pH Optimization Adsorbent_Prep->pH_Opt RO4_Solution_Prep This compound Stock Solution Prep RO4_Solution_Prep->pH_Opt Dose_Opt Adsorbent Dose Optimization pH_Opt->Dose_Opt Optimal pH Filtration Separation (Filtration/Centrifugation) pH_Opt->Filtration Time_Opt Contact Time (Kinetics) Dose_Opt->Time_Opt Optimal Dose Dose_Opt->Filtration Conc_Opt Initial Concentration (Isotherms) Time_Opt->Conc_Opt Equilibrium Time Time_Opt->Filtration Temp_Opt Temperature (Thermodynamics) Conc_Opt->Temp_Opt Conc_Opt->Filtration Temp_Opt->Filtration Spectro Concentration Measurement (UV-Vis Spectrophotometer) Filtration->Spectro Data_Analysis Data Analysis (qe, % Removal, Models) Spectro->Data_Analysis Logical_Relationship cluster_params Input Parameters cluster_outputs Performance Metrics cluster_models Mechanistic Understanding pH Solution pH Adsorption_Capacity Adsorption Capacity (qe) pH->Adsorption_Capacity Removal_Efficiency Removal Efficiency (%) pH->Removal_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Capacity Adsorbent_Dose->Removal_Efficiency Contact_Time Contact Time Kinetics Adsorption Kinetics (e.g., Pseudo-second order) Contact_Time->Kinetics Initial_Conc Initial Dye Conc. Initial_Conc->Adsorption_Capacity Initial_Conc->Removal_Efficiency Isotherms Adsorption Isotherms (e.g., Langmuir) Initial_Conc->Isotherms Temperature Temperature Temperature->Adsorption_Capacity Thermodynamics Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Temperature->Thermodynamics Adsorption_Capacity->Isotherms Adsorption_Capacity->Thermodynamics

References

Application Note: Determination of Reactive Orange 4 Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Orange 4 is a monoazo dye containing a dichlorotriazinyl reactive group, widely used in the textile industry.[1] Its presence in industrial effluents necessitates accurate and efficient methods for its quantification in aqueous solutions. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective analytical technique for determining the concentration of colored compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using UV-Vis spectrophotometry, based on the Beer-Lambert law. The principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2][3][4]

Principle of Measurement

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. For colored compounds, this absorption occurs in the visible region of the electromagnetic spectrum. The relationship between absorbance (A), concentration (c), path length (l), and the molar absorptivity (ε) is described by the Beer-Lambert Law:

A = εcl

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be generated.[5] The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[6]

Beer-Lambert Law cluster_0 Light Source cluster_1 Sample cluster_2 Detector Light Light Cuvette Cuvette (path length, l) with this compound solution (concentration, c) Light->Cuvette Incident Light (I₀) Detector Detector Cuvette->Detector Transmitted Light (I) Absorbance Absorbance Detector->Absorbance Measures Absorbance (A = -log(I/I₀))

Caption: Principle of UV-Vis spectrophotometric measurement based on the Beer-Lambert Law.

Materials and Methods

Materials and Reagents
  • This compound (Molecular Weight: 781.47 g/mol )[7]

  • Deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Experimental Protocol

3.2.1. Determination of Maximum Absorbance Wavelength (λmax)

The maximum absorbance wavelength (λmax) for Reactive Orange dyes is typically in the range of 400-500 nm.[8] For similar reactive orange dyes, a λmax of approximately 492 nm has been reported.[9]

  • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

  • Prepare a diluted solution (e.g., 10 mg/L) from the stock solution.

  • Scan the absorbance of the diluted solution over the wavelength range of 350-600 nm using the UV-Vis spectrophotometer. Use deionized water as the blank.

  • Identify the wavelength that exhibits the maximum absorbance. This is the λmax for this compound.

3.2.2. Preparation of Standard Solutions

  • From the 100 mg/L stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, and 20 mg/L) by serial dilution in volumetric flasks.[5]

3.2.3. Calibration Curve Construction

  • Set the UV-Vis spectrophotometer to the predetermined λmax.

  • Zero the spectrophotometer using a cuvette filled with deionized water (the blank).

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling it for measurement.[2]

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

3.2.4. Measurement of Unknown Sample Concentration

  • If necessary, dilute the unknown sample to ensure its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of the unknown sample using the equation of the line from the calibration curve.

Data Presentation

The quantitative data obtained from the experiment should be summarized in tables for clarity and easy comparison.

Table 1: Standard Solutions and Absorbance

Standard Concentration (mg/L)Absorbance at λmax
1[Absorbance 1]
2[Absorbance 2]
5[Absorbance 3]
10[Absorbance 4]
20[Absorbance 5]

Table 2: Calibration Curve Parameters

ParameterValue
λmax[Determined Wavelength] nm
Slope (m)[Value from linear regression]
Y-intercept (c)[Value from linear regression]
Coefficient of Determination (R²)[Value from linear regression]

Table 3: Unknown Sample Analysis

Sample IDAbsorbance at λmaxCalculated Concentration (mg/L)
Unknown 1[Absorbance][Concentration]
Unknown 2[Absorbance][Concentration]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock_Solution Prepare Stock Solution Standard_Solutions Prepare Standard Solutions Stock_Solution->Standard_Solutions Determine_Lambda_Max Determine λmax Stock_Solution->Determine_Lambda_Max Measure_Standards Measure Absorbance of Standards Standard_Solutions->Measure_Standards Determine_Lambda_Max->Measure_Standards Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Measure_Unknown Measure Absorbance of Unknown Calculate_Concentration Calculate Unknown Concentration Measure_Unknown->Calculate_Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for determining this compound concentration.

Conclusion

UV-Vis spectrophotometry provides a reliable and straightforward method for the quantification of this compound in aqueous solutions. By following the detailed protocol outlined in this application note, researchers can accurately determine the concentration of this dye for various applications, including environmental monitoring and process control in the textile industry. The key to accurate measurement lies in the careful preparation of standard solutions and the construction of a precise calibration curve.

References

Application Notes and Protocols for Reactive Orange 4 in Textile Finishing and Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Orange 4 is a monoazo reactive dye belonging to the dichlorotriazine class, widely utilized in the textile industry for dyeing cellulosic fibers such as cotton.[1] Its popularity stems from its ability to form strong, covalent bonds with the fiber, resulting in vibrant orange shades with good wash fastness.[2][3] These application notes provide detailed protocols for the use of this compound in various textile finishing and printing processes, including exhaustion dyeing, cold pad-batch dyeing, and screen printing. The information is intended to guide researchers and scientists in the standardized application of this dye for achieving reproducible and high-quality results.

Data Presentation

The following tables summarize the key quantitative data for the application of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number12225-82-0
Molecular FormulaC₂₄H₁₃Cl₂N₆Na₃O₁₀S₃
Molecular Weight781.47 g/mol
Molecular StructureSingle azo class
SolubilityGood in water

Table 2: Application Parameters for Textile Finishing and Printing

ParameterExhaustion Dyeing (Medium Shade)Cold Pad-Batch DyeingScreen Printing
Dye Concentration 1-2% owfDependent on desired shade10-40 g/kg
Auxiliaries
Salt (NaCl or Glauber's Salt)60 g/LNot typically used-
Alkali (Soda Ash)15 g/LAs per manufacturer's recommendation-
Alkali (Sodium Bicarbonate)--10-30 g/kg
Urea (B33335)--50-150 g/kg
Wetting Agent-1-2 g/L-
Thickener (e.g., Sodium Alginate)--300-500 g/kg
Process Conditions
Liquor Ratio1:20--
Exhaustion Temperature80-85 °C--
Fixation Temperature80-85 °C20-30 °CSteaming at 102-105 °C
Exhaustion Time30-45 minutes--
Fixation/Batching Time30-60 minutes12-24 hours10-15 minutes (Steaming)
pH (Fixation)10.5 - 11--
Wet Pick-up-60-80%-

Table 3: Color Fastness Properties of this compound on Cotton

Fastness PropertyRating (Scale 1-5, unless specified)
Light Fastness (ISO 105-B02)5-6 (Scale 1-8)[1]
Washing Fastness (ISO 105-C06)4-5 (Staining and Fading)[1]
Rubbing Fastness (ISO 105-X12)Dry: 4, Wet: 3[1]
Perspiration Fastness (ISO 105-E04)4 (Alkaline & Acid)[1]

Table 4: Ecotoxicity of this compound

Test OrganismEndpointValueNotes
Daphnia magna48h EC50Data not consistently reported in literature.[4]Estimated based on similar reactive azo dyes.[4]
AlgaeEC50Data not consistently reported in literature.[4]-

Note: The degradation of this compound can lead to the formation of byproducts, such as aromatic amines, which may have their own toxicological profiles.[2][4]

Experimental Protocols

Exhaustion Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and a balance

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Dyebath:

    • Set the liquor ratio to 1:20 (e.g., for a 10g fabric sample, the total volume will be 200 mL).[2]

    • Dissolve the required amount of this compound dye powder (e.g., 0.2g for a 2% shade) in a small amount of cold water to form a paste, then add hot water (around 80°C) to fully dissolve the dye.[2]

    • In a separate beaker, dissolve the required amount of sodium chloride (e.g., 12g for a 60 g/L concentration in 200 mL) in distilled water.[2]

    • In another beaker, dissolve the required amount of soda ash (e.g., 3g for a 15 g/L concentration in 200 mL) in distilled water.[2]

  • Exhaustion Phase:

    • Set the dyebath in the dyeing machine or water bath to 50°C.

    • Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the pH is just below 7.

    • Immerse the pre-wetted cotton fabric in the dyebath.

    • Raise the temperature to 80-85°C and maintain for 30-45 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • After the exhaustion phase, add the dissolved soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation process.[2]

    • Continue the dyeing process at 80-85°C for another 30-60 minutes.

  • Wash-off Procedure:

    • After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water until the water runs clear.

    • Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.

    • Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse the fabric again with hot water, followed by a final cold water rinse.

    • Squeeze the excess water from the fabric and allow it to air dry.

Cold Pad-Batch Dyeing of Cotton Fabric

This protocol describes a semi-continuous dyeing process suitable for larger yardages of fabric.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Alkali (e.g., sodium silicate, caustic soda)

  • Wetting agent

  • Padding mangle

  • Batching station

Procedure:

  • Preparation of Padding Liquor:

    • Prepare the dye solution by dissolving this compound and a wetting agent in water according to the desired shade depth.

    • In a separate container, prepare the alkali solution as per the dye manufacturer's recommendation.

    • Just before padding, mix the dye solution and the alkali solution.

  • Padding:

    • Set the padding mangle to achieve a wet pick-up of 60-80%.

    • Pass the cotton fabric through the padding liquor at room temperature (20-30°C).

  • Batching:

    • Immediately after padding, wind the fabric onto a roller and wrap it in a plastic film to prevent drying.

    • Store the batch at room temperature (20-30°C) and rotate it slowly for 12-24 hours to allow for dye fixation.

  • Wash-off:

    • After the batching period, unroll the fabric and wash it thoroughly, following a similar wash-off procedure as described in the exhaustion dyeing protocol to remove unfixed dye.

Screen Printing on Cotton Fabric

This protocol outlines the preparation of a printing paste and the screen printing process.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Urea

  • Sodium bicarbonate

  • Thickening agent (e.g., sodium alginate)

  • Screen printing frame with the desired design

  • Squeegee

  • Steamer

Procedure:

  • Preparation of Printing Paste:

    • Dissolve the required amount of urea in warm water.

    • Add the this compound dye to the urea solution and stir until fully dissolved.

    • In a separate container, prepare the thickener paste according to the manufacturer's instructions.

    • Gradually add the dye-urea solution to the thickener paste while stirring continuously to achieve a homogeneous paste.

    • Just before printing, add the sodium bicarbonate and mix thoroughly.

  • Printing Application:

    • Place the cotton fabric on a flat, padded surface.

    • Position the screen printing frame over the fabric.

    • Apply a line of the prepared printing paste along one edge of the design on the screen.

    • Use the squeegee to draw the paste across the screen with even pressure, forcing the paste through the open areas of the screen onto the fabric.

  • Fixation and After-treatment:

    • Carefully remove the screen and allow the printed fabric to air dry.

    • Fix the dye by steaming the dried fabric at 102-105°C for 10-15 minutes.

    • After steaming, rinse the printed fabric in cold water to remove the thickener and unfixed dye.

    • Soap the fabric at the boil with a non-ionic detergent, followed by thorough rinsing with hot and cold water.

    • Dry the printed fabric.

Mandatory Visualization

Exhaustion_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Wash-off A Prepare Dyebath (Dye, Salt, Water) C Immerse Fabric in Dyebath A->C B Prepare Alkali Solution (Soda Ash) E Add Alkali (pH 10.5-11) B->E D Exhaustion (80-85°C, 30-45 min) C->D D->E F Fixation (80-85°C, 30-60 min) E->F G Cold Rinse F->G H Soaping at Boil (95-100°C, 10-15 min) G->H I Hot & Cold Rinse H->I J Dry I->J

Caption: Workflow for Exhaustion Dyeing of Cotton with this compound.

Cold_Pad_Batch_Workflow cluster_prep Preparation cluster_application Application & Fixation cluster_washoff Wash-off A Prepare Padding Liquor (Dye, Wetting Agent, Alkali) B Padding (60-80% Wet Pick-up) A->B C Batching (12-24 hours at 20-30°C) B->C D Thorough Washing (Rinsing & Soaping) C->D E Dry D->E Screen_Printing_Workflow cluster_prep Preparation cluster_printing Printing & Fixation cluster_washoff Wash-off A Prepare Printing Paste (Dye, Urea, Thickener, Bicarbonate) B Screen Print on Fabric A->B C Air Dry B->C D Steam Fixation (102-105°C, 10-15 min) C->D E Cold Rinse D->E F Soaping at Boil E->F G Hot & Cold Rinse F->G H Dry G->H Dye_Fiber_Reaction Dye This compound (D-Cl) CovalentBond Dyed Fiber (D-O-Cellulose) Dye->CovalentBond + Activated Fiber Fiber Cellulose-OH (Cotton Fiber) ActivatedFiber Cellulose-O⁻ (Activated Fiber) Fiber->ActivatedFiber + OH⁻ Alkali Alkali (e.g., Soda Ash) Byproduct HCl CovalentBond->Byproduct releases

References

Troubleshooting & Optimization

Troubleshooting uneven dyeing with Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Reactive Orange 4

This technical support guide provides troubleshooting information and experimental protocols for researchers, scientists, and drug development professionals using C.I. This compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of uneven dyeing (patchiness or shade variation) with this compound?

Uneven dyeing is often a result of improper process control. The most frequent causes include:

  • Poor Substrate Preparation: The primary cause of unlevel dyeing is incomplete pretreatment. Residual oils, waxes, sizing agents, or impurities on the fiber will resist dye uptake, leading to patchy results.[1]

  • Incorrect Dye Dissolution: this compound, if not fully dissolved, can form agglomerates. These small clumps of dye lead to dark spots or stains on the fabric surface.[1][2]

  • Rapid Addition of Components: Adding the dissolved dye, electrolyte (salt), or alkali too quickly can cause localized high concentrations, leading to a rapid, uneven strike of the dye onto the material.[2]

  • Poor Liquor Circulation: Insufficient movement of the dyebath liquor relative to the substrate can prevent uniform distribution of dye molecules, salt, and alkali.[1][2]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can cause dye precipitation, resulting in spots.[2][3]

Q2: How does pH control influence the dyeing outcome?

pH is a critical parameter in reactive dyeing, governing two distinct phases:

  • Exhaustion Phase (Neutral to Slightly Acidic): In this initial stage, the dye is adsorbed onto the fiber surface. A neutral pH (around 6-7) is maintained to allow for even migration and leveling of the dye before fixation.

  • Fixation Phase (Alkaline): The addition of an alkali, typically soda ash (sodium carbonate), raises the pH to approximately 10.5-11.5.[2] This high pH is essential to activate the hydroxyl groups on cellulosic fibers, enabling them to form a covalent bond with the reactive dye.[2][4] An incorrect or fluctuating pH during this stage can lead to poor fixation or increased dye hydrolysis.[2]

Q3: What is dye hydrolysis and how can it be minimized?

Dye hydrolysis is a competing reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the fiber.[2][4] The hydrolyzed dye can no longer form a permanent bond with the material, leading to lower color yield and poor wash fastness.[2]

To minimize hydrolysis:

  • Control Temperature: Higher temperatures accelerate hydrolysis. Adhere to the recommended temperature for fixation.[2]

  • Control pH: Excessively high pH increases the rate of hydrolysis. Maintain the pH within the recommended range (10.5-11.5).[2]

  • Timing of Alkali Addition: Do not add the alkali until the dye has been evenly exhausted onto the fiber. Dye and alkali should not be held in solution together for extended periods before the substrate is introduced.[2]

Q4: Can the rate of temperature increase or salt addition affect dyeing evenness?

Absolutely. Both parameters control the rate of dye exhaustion.

  • Temperature Ramp Rate: A rapid increase in temperature can accelerate the dye uptake rate, causing the dye to "rush" onto the fiber unevenly.[1] A slower, controlled ramp rate allows for better dye migration and leveling.

  • Salt Addition: Electrolytes like sodium chloride or Glauber's salt are used to push the dye from the solution onto the fiber.[5] Adding the salt all at once or too quickly can cause uneven exhaustion.[2] It is critical to add the salt in portions over a period of 15-20 minutes to ensure a gradual and uniform uptake.[2][6]

Data Presentation

Table 1: Recommended Dyeing Parameters for Cotton (Exhaust Method)

ParameterLight Shade (0.5% owf)Medium Shade (2.0% owf)Deep Shade (>4.0% owf*)UnitPurpose
Liquor Ratio 1:20 - 1:301:201:20-Ratio of liquor weight to goods weight.[4][7]
Glauber's Salt (Anhydrous) 306080g/LPromotes dye exhaustion onto the fiber.[4][5]
Soda Ash (Sodium Carbonate) 152020g/LRaises pH to initiate dye-fiber fixation.[4][7]
Exhaustion Temperature 80-8580-8580-85°COptimal temperature for dye migration and uptake.[7]
Fixation Temperature 80-8580-8580-85°CTemperature for the covalent bonding reaction.[7]
Exhaustion Time 3030-4545minTime for dye to move from dyebath to fiber.[7]
Fixation Time 4545-6060-75minTime for the chemical reaction to complete.
Fixation pH 10.5 - 11.510.5 - 11.510.5 - 11.5-Optimal alkalinity for covalent bond formation.[2]

*owf = on weight of fiber

Table 2: Troubleshooting Guide for Uneven Dyeing

ObservationProbable Cause(s)Recommended Solutions
Specks or Dark Spots Improper dye dissolution; Dye agglomeration due to hard water.[1]Ensure dye is fully dissolved by making a paste in cold water first, then adding hot water (~80°C).[7] Use a sequestering agent if water hardness is high.
Patchy or Cloudy Appearance Poor substrate pretreatment; Rapid salt/alkali addition; Poor liquor circulation.[1]Ensure thorough scouring and bleaching of the substrate. Add salt and alkali solutions gradually over 15-20 minutes. Verify adequate agitation/circulation in the dyeing vessel.
Side-to-Center or End-to-End Shade Variation Uneven temperature in the dyeing machine; Uneven padding pressure (in continuous methods); Poor circulation.[1]Calibrate dyeing equipment for uniform temperature. Ensure uniform pressure across padding rollers. Optimize pump/nozzle pressure in jet dyeing machines.[1]
Streaky Appearance Inadequate agitation; Crease marks from fabric handling.Ensure constant and uniform agitation. Use an anti-creasing agent in the dyebath.[5]

Experimental Protocols

Protocol: Exhaust Dyeing of Cotton with this compound (10g Sample)

This protocol describes a standard laboratory procedure for dyeing a 10g sample of pre-scoured and bleached cotton fabric to a 2% medium shade.

1. Materials & Reagents:

  • Pre-scoured and bleached 100% cotton fabric (10g)

  • C.I. This compound (0.2g)

  • Sodium Chloride (NaCl) or Glauber's Salt (anhydrous)

  • Sodium Carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath with stirrer)

  • Standard laboratory glassware and a calibrated balance

  • pH meter

2. Dyebath Preparation (Liquor Ratio 1:20):

  • Total dyebath volume will be 10g fabric x 20 = 200 mL.

  • Dye Solution: In a separate beaker, make a paste with 0.2g of this compound powder and a small amount of cold water. Add hot water (~80°C) portion-wise with stirring to a final volume of ~50 mL to ensure complete dissolution.[7]

  • Salt Solution: For a concentration of 60 g/L, dissolve 12g of NaCl in ~50 mL of distilled water.[7]

  • Alkali Solution: For a concentration of 20 g/L, dissolve 4g of Na₂CO₃ in ~50 mL of distilled water.[4]

3. Dyeing Procedure:

  • Set the main dyeing vessel with the remaining water (~50 mL) and heat to the initial temperature of 50°C.

  • Add the prepared dye solution to the vessel. Introduce the wetted cotton sample.

  • Run for 10-15 minutes to ensure even dye distribution.

  • Exhaustion Phase: Gradually add the dissolved salt solution over 15-20 minutes. Raise the temperature to 80-85°C and hold for 30-45 minutes to allow the dye to exhaust onto the fiber.

  • Fixation Phase: After exhaustion, add the dissolved soda ash solution gradually over 10-15 minutes. This will raise the pH to ~11.

  • Continue dyeing at 80-85°C for another 45-60 minutes to ensure complete fixation.[7]

4. Washing-Off:

  • Drain the dyebath.

  • Rinse the dyed fabric thoroughly with cold water until the runoff is clear.[6]

  • Perform a soaping wash at or near boiling (~95°C) for 10-15 minutes with a 2 g/L solution of non-ionic detergent to remove all unfixed and hydrolyzed dye.[1][6] This step is critical for achieving good wash fastness.

  • Rinse again with hot water, then cold water.[6]

  • Squeeze excess water and air dry.

Visualizations

G start Uneven Dyeing Observed q_pretreat Was substrate thoroughly scoured and bleached? start->q_pretreat Start Diagnosis sol_pretreat ACTION: Ensure proper pre-treatment to remove waxes, oils, and sizes. q_pretreat->sol_pretreat No q_dissolve Was dye fully dissolved before addition? q_pretreat->q_dissolve Yes sol_pretreat->start Re-evaluate sol_dissolve ACTION: Make a paste in cold water first, then dissolve with hot water (~80°C). q_dissolve->sol_dissolve No q_addition Were salt and alkali added gradually over 10-15 min? q_dissolve->q_addition Yes sol_dissolve->start Re-evaluate sol_addition ACTION: Implement portion-wise or dosed addition for electrolyte and alkali. q_addition->sol_addition No q_agitation Is dyebath agitation / circulation adequate and uniform? q_addition->q_agitation Yes sol_addition->start Re-evaluate sol_agitation ACTION: Check pump pressures, nozzle conditions, or stirrer speed. Use anti-crease agent. q_agitation->sol_agitation No end_node Process Optimized for Even Dyeing q_agitation->end_node Yes sol_agitation->start Re-evaluate

Caption: Troubleshooting workflow for diagnosing causes of uneven dyeing.

References

Technical Support Center: Optimizing Reactive Orange 4 Fixation on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fixation of Reactive Orange 4 on cotton fibers.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, offering potential solutions to enhance fixation efficiency and overall dyeing quality.

Problem Potential Cause Recommended Solution
Low Color Yield / Pale Shade Incorrect pH: The dyebath pH during fixation was too low for the dye to react with the cotton fiber.Ensure the pH is within the optimal range of 10.5-11.5 during the fixation step by using a calibrated pH meter.
Insufficient Alkali: The amount of alkali (e.g., soda ash) was inadequate to achieve the target pH.Verify the concentration of the alkali solution and ensure the correct amount is added for the specific liquor ratio and desired shade depth.
Premature Hydrolysis: The dye reacted with water instead of the fiber due to adding alkali too early or excessively high temperatures.Add the alkali only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt. Maintain the fixation temperature within the recommended range.
Uneven Dyeing / Streaky Appearance Poor Dye Dissolution: The dye was not fully dissolved before being added to the dyebath.Ensure the dye is completely dissolved in warm water to form a paste before adding it to the main dyebath.
Rapid Alkali Addition: Adding the alkali too quickly caused premature and localized fixation.Add the alkali solution gradually over 10-15 minutes while ensuring continuous and uniform agitation of the dyebath.
Inconsistent pH: The pH was not uniform throughout the dyebath.Ensure thorough mixing when adding the alkali to achieve a consistent pH. The use of a buffered alkali system can also help maintain a stable pH.
Poor Wash Fastness Incomplete Fixation: The pH, temperature, or time was insufficient for a complete dye-fiber reaction.Optimize the fixation parameters, ensuring the pH is between 10.5-11.5 and the temperature and time are as per the recommended protocol.
Ineffective Wash-off: Unfixed and hydrolyzed dye was not completely removed after dyeing.Perform a thorough soaping treatment at or near boiling (90-95°C) with a non-ionic detergent to remove all residual dye.
Color Inconsistency Between Batches Variations in Process Parameters: Inconsistent pH, temperature, time, or liquor ratio between different dyeing batches.Strictly control and document all dyeing parameters for each batch to ensure reproducibility.
Water Quality: Differences in water hardness or the presence of metal ions can affect dyeing.Use deionized or softened water for consistent results. If using tap water, its variability should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound on cotton?

A1: The optimal pH for the fixation of this compound, a dichlorotriazine reactive dye, on cotton is in the alkaline range, typically between 10.5 and 11.5. This alkaline environment is crucial for the chemical reaction that forms a covalent bond between the dye and the cotton fiber.

Q2: How does pH influence the fixation process?

A2: The alkali, usually soda ash (sodium carbonate), raises the pH of the dyebath. This causes the hydroxyl groups in the cellulose (B213188) of the cotton fiber to ionize, forming highly reactive cellulosate ions (Cell-O-). These ions then attack the reactive group of the dye molecule, resulting in a strong, permanent covalent bond.

Q3: What happens if the pH is too high or too low?

A3: If the pH is too low (below 10.5), the ionization of the cellulose is insufficient, leading to poor fixation and a pale shade. If the pH is too high, the rate of dye hydrolysis (reaction of the dye with water) increases significantly, competing with the fixation reaction. This also results in a lower color yield because the hydrolyzed dye cannot bond with the fiber.

Q4: Why is salt necessary in the dyeing process?

A4: Reactive dyes are anionic, and cotton fibers have a negative surface charge in water. This creates an electrostatic repulsion that hinders the dye from approaching the fiber. Salt (an electrolyte like sodium chloride or sodium sulfate) is added to the dyebath to neutralize the negative charge on the fiber surface, which reduces this repulsion and promotes the exhaustion of the dye onto the cotton before fixation.

Q5: How does temperature interact with pH during fixation?

A5: Temperature accelerates both the fixation and hydrolysis reactions. At the optimal pH, an appropriate temperature (e.g., 80-85°C for this type of dye) will promote a high rate of fixation. However, a combination of high pH and high temperature can excessively favor the hydrolysis reaction, leading to a significant loss of color yield.

Data Presentation

Table 1: Influence of pH and Temperature on Fixation Efficiency of Dichlorotriazine Reactive Dyes (Representative Data)

Temperature (°C)pHFixation Efficiency (%)Remarks
3010.075-80Lower end of the optimal temperature range.
3011.085-90Good fixation with controlled hydrolysis.
4010.590-95Optimal condition: High fixation with manageable hydrolysis.
4011.580-85Increased risk of hydrolysis begins to reduce efficiency.
5010.585-90Higher temperature accelerates fixation but also hydrolysis.
5011.570-75Significant hydrolysis, leading to lower fixation.
6011.0< 65Not recommended; excessive hydrolysis severely

Causes of low color yield in reactive dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Dyeing Processes

This guide provides troubleshooting information and frequently asked questions to address the common issue of low color yield in reactive dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low color yield in reactive dyeing?

Low color yield is typically a result of poor dye fixation, where a significant portion of the dye hydrolyzes (reacts with water) instead of forming a covalent bond with the fiber.[1] The most common process parameters influencing this are incorrect pH, improper temperature, incorrect electrolyte (salt) concentration, water hardness, and premature addition of alkali.[2][3]

Q2: How does pH affect the efficiency of reactive dyeing and lead to poor color yield?

The pH of the dyebath is a critical factor. An alkaline environment is necessary to enable the reaction between the dye and the cellulose (B213188) fiber. However, if the pH is too high or maintained for too long, it significantly accelerates the competing reaction of dye hydrolysis.[4] This deactivates the dye, preventing it from binding to the fiber and thus reducing the color yield. For most common reactive dyes on cotton, the optimal pH for fixation is between 10.5 and 11.5.[4][5] A pH below this range leads to incomplete fixation, while a higher pH increases the rate of hydrolysis.[4][6]

Diagram 1: The Competing Reactions in Reactive Dyeing

G cluster_0 Dye Bath (Alkaline Conditions) cluster_1 Potential Outcomes ReactiveDye Reactive Dye (Active) FixedDye Fixation (Covalent Bond) Good Color Yield ReactiveDye->FixedDye Desired Reaction HydrolyzedDye Hydrolysis (Inactive Dye) Low Color Yield ReactiveDye->HydrolyzedDye Competing Reaction Fiber Cellulose Fiber (-OH groups) Fiber->FixedDye Water Water (OH- ions) Water->HydrolyzedDye

Caption: Key pathways for a reactive dye under alkaline conditions.

Q3: What is the impact of temperature on dye hydrolysis and fixation?

Temperature plays a dual role in reactive dyeing. Increasing the temperature generally increases the rate of both dye diffusion into the fiber and the fixation reaction.[7] However, excessively high temperatures also dramatically increase the rate of dye hydrolysis.[4][8] Each class of reactive dye has an optimal temperature range for fixation.

  • Cold Brand Dyes: High reactivity, optimal fixation at lower temperatures (e.g., 32-60°C).[9]

  • Hot Brand Dyes: Lower reactivity, require higher temperatures for efficient fixation (e.g., 72-93°C).[8][9]

Using a temperature that is too high for the specific dye type will lead to significant hydrolysis and a lower color yield.[10][11] Conversely, a temperature that is too low results in slow and incomplete fixation.[2]

Q4: How does electrolyte (salt) concentration lead to poor color yield?

Reactive dyes have a low affinity for cellulosic fibers in water. Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to overcome the natural repulsion between the negatively charged dye and fiber surfaces.[11][12] This pushes the dye out of the solution and onto the fiber, a process called "exhaustion."

  • Insufficient Salt: Leads to poor exhaustion. If the dye is not in close proximity to the fiber when the alkali is added, it will preferentially react with water, causing low color yield.[5]

  • Excessive Salt: Can cause the dye to aggregate (clump together).[2] These large dye aggregates may not be able to penetrate the fiber pores, resulting in a lower color yield and poor levelness of the dyeing.[2]

ParameterConsequence of Low LevelConsequence of High LevelOptimal Range (Typical)
pH Incomplete fixation.[6]Increased dye hydrolysis.[4]10.5 - 11.5[5]
Temperature Incomplete fixation.[2]Increased dye hydrolysis.[10]Varies by dye type (30-95°C).[9]
Salt (g/L) Poor dye exhaustion.[5]Dye aggregation, poor levelness.[2]10 - 70 g/L (depends on shade depth).[5][8]
Q5: Can water hardness affect the reactive dyeing process?

Yes, water hardness, caused by dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can negatively impact color yield.[13][14] These ions can react with the anionic dye molecules to form insoluble complexes.[13] This precipitation reduces the amount of soluble dye available to react with the fiber, leading to a weaker shade.[3][15] Furthermore, these metal ions can react with the alkali (like soda ash), reducing its effectiveness and potentially forming precipitates that deposit on the fabric.[13]

Troubleshooting Guide

If you are experiencing low color yield, use the following logical workflow to diagnose the issue.

Diagram 2: Troubleshooting Workflow for Low Color Yield

G start Low Color Yield Observed check_params Step 1: Verify Process Parameters (pH, Temp, Salt, Time) start->check_params params_ok Parameters Correct check_params->params_ok Yes params_bad Parameters Incorrect check_params->params_bad No check_water Step 2: Check Water Hardness params_ok->check_water adjust_params Action: Adjust parameters to recommended values and repeat. params_bad->adjust_params water_ok Water is Soft check_water->water_ok Yes water_bad Water is Hard check_water->water_bad No check_procedure Step 3: Review Chemical Dosing Order water_ok->check_procedure add_sequester Action: Add a sequestering agent to the dyebath. water_bad->add_sequester proc_ok Alkali added after Salt Dwell Time check_procedure->proc_ok Yes proc_bad Alkali added too early check_procedure->proc_bad No check_dye Step 4: Evaluate Dye Quality (Perform %Exhaustion & %Fixation Test) proc_ok->check_dye adjust_proc Action: Ensure sufficient time for dye exhaustion before adding alkali. proc_bad->adjust_proc dye_ok Results within Spec check_dye->dye_ok Yes dye_bad Low Fixation or Exhaustion check_dye->dye_bad No consult Conclusion: Issue likely with dye quality or substrate preparation. dye_bad->consult

Caption: A step-by-step diagnostic workflow for low color yield.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Dye Bath Exhaustion (%E)

This protocol measures the percentage of dye that has moved from the dyebath onto the fiber.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the reactive dye (e.g., 100 mg/L) in deionized water.[16]

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.[17]

    • Plot absorbance versus concentration and determine the linear regression equation (y = mx + c), which follows the Beer-Lambert law.[5][18]

  • Measure Initial Absorbance (A₀):

    • Prepare the dyebath with all components (water, dye, auxiliaries) except the alkali.

    • Before adding the fabric, take a sample of the dyebath.

    • Dilute the sample accurately with deionized water to bring the absorbance into the linear range of your calibration curve.

    • Measure the absorbance of this diluted sample. This is A₀.[2]

  • Perform Dyeing:

    • Proceed with the dyeing process according to your standard protocol (add fabric, salt, allow time for exhaustion, add alkali for fixation).

  • Measure Final Absorbance (A₁):

    • At the end of the fixation step, but before draining, take a sample from the exhaust bath.

    • Dilute it by the same factor used for the initial sample.

    • Measure its absorbance. This is A₁.[2]

  • Calculate Exhaustion Percentage:

    • The percentage exhaustion (%E) is calculated using the formula: %E = ((A₀ - A₁) / A₀) * 100

Diagram 3: Experimental Workflow for %Exhaustion

G A Prepare Dyebath B Sample Dyebath (Before Fabric) A->B D Perform Dyeing Process (Exhaustion + Fixation) A->D C Dilute Sample & Measure Initial Absorbance (A₀) B->C G Calculate % Exhaustion %E = ((A₀ - A₁) / A₀) * 100 C->G E Sample Dyebath (After Fixation) D->E F Dilute Sample & Measure Final Absorbance (A₁) E->F F->G

Caption: Workflow for measuring dye bath exhaustion percentage.

Protocol 2: Determination of Dye Fixation (%F)

This protocol quantifies the percentage of the dye that has covalently bonded to the fiber. It is typically performed after the exhaustion measurement.

Methodology:

  • Dye Fabric and Determine %E:

    • Dye a fabric sample of a known weight and determine the %Exhaustion as described in Protocol 1.

  • Remove Unfixed Dye:

    • Thoroughly rinse the dyed fabric sample in cold water to remove loosely adhering dye and chemicals.

    • Perform a rigorous soaping wash (e.g., at 90°C for 15-20 minutes) to remove all unfixed, hydrolyzed dye.[1] Rinse thoroughly again until the rinse water is clear.

    • Dry the fabric sample.

  • Measure Fixed Dye:

    • The most common method is the elution or stripping method.[2]

    • Use a suitable solvent (e.g., a 25% aqueous pyridine (B92270) solution) to strip the covalently bonded dye from the washed and dried fabric sample. This may require heating.

    • Measure the absorbance of this stripped solution (A₂) and use the previously generated calibration curve to determine the concentration, and thus the amount of fixed dye.

  • Calculate Fixation Percentage:

    • First, calculate the total amount of dye exhausted onto the fiber and the amount of dye fixed to the fiber from your concentration measurements.

    • The percentage fixation (%F) is calculated as: %F = (Amount of Fixed Dye / Amount of Exhausted Dye) * 100

References

Technical Support Center: Electrolyte Concentration in Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth answers and troubleshooting solutions for researchers and scientists working with reactive dyes where electrolyte concentration is a critical parameter for dye exhaustion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of electrolytes in the reactive dyeing process?

A: In an aqueous solution, cellulosic fibers like cotton acquire a negative surface charge (Zeta Potential).[1] Reactive dyes are also anionic (negatively charged).[1] This results in electrostatic repulsion between the fiber and the dye molecules, hindering the dye from approaching the fiber surface. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are added to the dyebath to neutralize this negative charge on the fiber surface.[2][3] The cations from the salt (e.g., Na⁺) create a positive charge layer on the fabric, which then attracts the anionic dye molecules, thereby reducing repulsion and promoting dye migration from the solution to the fiber.[1][4] This process is known as exhaustion.[2][5]

Q2: How does increasing electrolyte concentration generally affect the dye exhaustion rate?

A: Increasing the electrolyte concentration increases the screening of the negative charges on the cellulose (B213188) fiber, which in turn enhances the exhaustion of the anionic dye.[6] Initially, the rate of exhaustion increases significantly with the addition of salt. However, this effect is not linear. As the salt concentration continues to increase, the exhaustion rate will eventually plateau.[7] Beyond an optimal concentration, adding more electrolyte provides no significant benefit to the exhaustion rate and may even cause issues like dye aggregation or "salting out," which can lead to uneven dyeing and a harsh fabric feel.[3][8]

Q3: Which electrolyte is better for reactive dyeing, Sodium Chloride (NaCl) or Sodium Sulfate (Glauber's Salt)?

A: Both common salt (NaCl) and Glauber's salt (Na₂SO₄) are effective at promoting dye exhaustion.[9] However, Glauber's salt is often preferred in industrial settings.[9] The chloride ions in NaCl can be corrosive to stainless steel dyeing equipment over time.[1] While both salts provide the necessary Na⁺ ions, some studies suggest that Glauber's salt can lead to higher dye uptake because one mole of Na₂SO₄ produces twice the number of Na⁺ ions compared to one mole of NaCl.[10]

Troubleshooting Guide

Q4: My dye exhaustion rate is lower than expected, even with a high electrolyte concentration. What are the potential causes?

A: If dye exhaustion is poor despite adequate salt concentration, consider these factors:

  • Incorrect pH: The pH of the dyebath is critical. For the exhaustion phase with reactive dyes, the bath should be neutral or slightly acidic. The alkali (e.g., soda ash) should only be added after the exhaustion phase to initiate fixation.[8] Premature addition of alkali can cause dye hydrolysis, rendering it unable to bond with the fiber.[8]

  • Temperature: The temperature must be optimized for the specific reactive dye being used. Temperatures that are too low can result in slow diffusion and poor exhaustion. Conversely, temperatures that are too high can decrease the dye's affinity for the fiber.[8][11]

  • Water Hardness: High levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in the process water can interfere with the dye. These ions can form insoluble complexes with the dye, reducing the amount of available dye for exhaustion. Using a sequestering agent can mitigate this issue.[12]

  • Improper Liquor Ratio: A very high liquor ratio (the ratio of the volume of water to the weight of fabric) dilutes the dye and electrolyte, which can lead to lower exhaustion rates.[7]

Q5: I observed dye precipitation and an uneven, speckled appearance on my fabric after adding salt. What went wrong?

A: This issue is likely caused by dye aggregation or "salting out."[8]

  • Cause: When a very high concentration of electrolyte is added too quickly, or if it is not fully dissolved, it can drastically reduce the solubility of the dye in the water.[8] This forces the dye molecules to clump together (aggregate), and these large aggregates cannot penetrate the fiber pores, leading to uneven surface deposits.[13]

  • Solution:

    • Incremental Dosing: Add the electrolyte in portions (e.g., two or three parts) over 10-15 minutes. This allows for a gradual increase in ionic strength.

    • Ensure Complete Dissolution: Always ensure the salt is fully dissolved before adding the dye or the fabric.

    • Check Dye Solubility: Some reactive dyes have lower solubility than others. Consult the dye manufacturer's technical data sheet for recommended salt limits.

Q6: The final shade of my fabric is lighter than the standard, and the dyebath is still highly colored after the process. How do I diagnose this?

A: This points to either poor exhaustion or poor fixation.

  • Poor Exhaustion: This means the dye never effectively migrated from the water to the fiber. Use the troubleshooting steps in Q4 to address potential issues with pH, temperature, water hardness, and salt concentration.

  • Poor Fixation: This means the dye exhausted onto the fiber but did not form a covalent bond. This is typically an alkali issue. Ensure the correct amount of alkali (e.g., soda ash) was added at the right time (after the salt-driven exhaustion phase) and that the fixation temperature and time were adequate for the specific dye.[7]

Data Presentation: Effect of NaCl on Dye Exhaustion

The following table summarizes the typical effect of increasing sodium chloride concentration on the exhaustion percentage of a standard bifunctional reactive dye (e.g., Reactive Red 195) on cotton fabric.

NaCl Concentration (g/L)Dye Exhaustion (%)Observations
015.2%Very low uptake, significant repulsion effect.
1045.8%Substantial improvement as fiber charge is neutralized.
2068.5%Continued strong increase in dye exhaustion.
4085.1%Approaching optimal exhaustion.[7]
6088.9%Diminishing returns; exhaustion rate begins to plateau.
8089.5%Negligible increase; potential risk of aggregation.[3]

Note: Data is illustrative, based on typical experimental outcomes. Actual values will vary depending on the specific dye, substrate, temperature, and liquor ratio.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Dye Exhaustion Percentage (%E)

This protocol provides a method to quantify the percentage of dye that has migrated from the dyebath to the fiber.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the reactive dye with a known concentration (e.g., 1 g/L) in deionized water.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the dye's maximum absorption wavelength (λ_max).[14]

    • Plot a graph of Absorbance vs. Concentration. This is the calibration curve.

  • Measure Initial Absorbance (A₀):

    • Prepare the dyebath with all components (water, wetting agents, sequestering agents) except the fiber and alkali.

    • Add the precisely weighed dye and electrolyte. Ensure everything is fully dissolved.

    • Take a sample of this initial dyebath, dilute it by a known factor to fall within the calibration curve's range, and measure its absorbance.[8] This gives the initial concentration (C₀).

  • Perform Dyeing:

    • Introduce the fabric to the dyebath and run the exhaustion phase of your dyeing process (e.g., 60°C for 30 minutes with salt).

  • Measure Final Absorbance (A₁):

    • At the end of the exhaustion and fixation process, take a final sample from the dyebath.

    • Dilute the sample by the same factor as in step 2 and measure its absorbance to determine the final concentration (C₁).[8]

  • Calculate Exhaustion Percentage (%E):

    • Use the following formula: %E = [(C₀ - C₁) / C₀] x 100

Visualizations

G cluster_0 Initial State: Repulsion cluster_1 Action: Add Electrolyte cluster_2 Result: Increased Exhaustion Dye Anionic Dye (-) Fiber Cellulose Fiber (-) Dye->Fiber Electrostatic Repulsion Salt Electrolyte (e.g., Na⁺Cl⁻) Cation Na⁺ Cations Salt->Cation Fiber_Neutral Neutralized Fiber Surface (+) Cation->Fiber_Neutral Neutralizes Negative Charge Dye_Attract Anionic Dye (-) Dye_Attract->Fiber_Neutral Attraction & Exhaustion

Caption: Mechanism of electrolyte action in reactive dyeing.

G start Start prep_bath 1. Prepare Dyebath (Water, Auxiliaries) start->prep_bath add_fabric 2. Add Fabric prep_bath->add_fabric add_salt 3. Add Electrolyte (Incremental Dosing) add_fabric->add_salt add_dye 5. Add Pre-dissolved Dye add_salt->add_dye run_exhaust 4. Run Exhaustion Phase (e.g., 60°C for 30 min) add_alkali 6. Add Alkali (e.g., Soda Ash) run_exhaust->add_alkali add_dye->run_exhaust run_fix 7. Run Fixation Phase (e.g., 60°C for 60 min) add_alkali->run_fix sample 8. Sample Dyebath for Absorbance Measurement run_fix->sample calc 9. Calculate % Exhaustion sample->calc end End calc->end

Caption: Standard experimental workflow for exhaust dyeing.

References

Technical Support Center: Optimizing Fenton Reagent Dosage for RO4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of the target compound RO4 using the Fenton process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My RO4 degradation efficiency is low. What are the most common causes?

Low degradation efficiency in a Fenton process is typically linked to suboptimal operating parameters. The most crucial factors to investigate are the solution pH, the concentrations of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), and the ratio between them.[1][2]

  • Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal range is typically acidic, between pH 3 and 4.[3][4][5] Efficiency drops sharply at higher pH values because iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing catalyst availability and H₂O₂ decomposition.[6][7]

  • Suboptimal Reagent Dosage: Both insufficient and excessive amounts of H₂O₂ or Fe²⁺ can hinder the reaction. An excess of either reagent can lead to scavenging of the highly reactive hydroxyl radicals (•OH), which are responsible for degrading the target pollutant.[6][8][9]

  • Presence of Scavengers: Other substances in your sample matrix, such as certain inorganic anions (e.g., Cl⁻, CO₃²⁻, PO₄³⁻) or high concentrations of other organic matter, can compete for hydroxyl radicals, reducing the efficiency of RO4 degradation.[10][11]

Q2: What is the optimal pH for RO4 degradation, and what happens if my pH is outside this range?

The optimal pH for the Fenton process is consistently reported to be in the acidic range, typically around 3.0.[5][8][12] This is the pH at which the generation of hydroxyl radicals is maximized.[4][7]

  • If pH is too high (pH > 4-5): The degradation efficiency decreases significantly.[6][8] This is due to two primary reasons:

    • Ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺), which then precipitate as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution.[6]

    • Hydrogen peroxide becomes unstable at higher pH and starts to decompose into oxygen and water, rather than forming hydroxyl radicals.[6]

  • If pH is too low (pH < 2-2.5): The reaction can also be inhibited. The formation of [Fe(H₂O)₆]²⁺ can reduce the availability of Fe²⁺ to react with H₂O₂. Additionally, excess H⁺ ions can scavenge hydroxyl radicals, albeit this effect is less pronounced than the issues at high pH.[13]

As the reaction proceeds, the pH may drop due to the formation of acidic byproducts from the degradation of the organic material.[14]

Q3: I increased the hydrogen peroxide (H₂O₂) concentration, but the degradation rate decreased. Why is this happening?

This is a common issue caused by the "scavenging effect" of excess H₂O₂. While increasing H₂O₂ generally boosts the generation of hydroxyl radicals, an excessive concentration becomes counterproductive.[6][15] The excess H₂O₂ molecules begin to react with the hydroxyl radicals they are supposed to produce, creating less reactive perhydroxyl radicals (HO₂•), as shown in the reaction below.[6][13]

  • •OH + H₂O₂ → H₂O + HO₂•

This scavenging reaction consumes the powerful hydroxyl radicals that are essential for degrading RO4, thereby reducing the overall efficiency of the process.[10][15] It is crucial to determine the optimal H₂O₂ dosage experimentally for your specific RO4 concentration.[15]

Q4: What is the impact of having too much or too little ferrous iron (Fe²⁺) catalyst?

The concentration of the Fe²⁺ catalyst is a critical parameter that directly influences the rate of hydroxyl radical generation.[8][14]

  • Too Little Fe²⁺: An insufficient amount of catalyst will result in a slow rate of H₂O₂ decomposition, leading to a low concentration of hydroxyl radicals and, consequently, poor and slow degradation of RO4.[9][14]

  • Too Much Fe²⁺: An excess of Fe²⁺ is also detrimental to the process. The surplus Fe²⁺ ions can react with and consume the hydroxyl radicals, acting as a scavenger and reducing the efficiency of RO4 degradation.[8][9][11] This parasitic reaction is shown below:

    • •OH + Fe²⁺ → OH⁻ + Fe³⁺

This leads to a waste of both the catalyst and the valuable hydroxyl radicals.[9] Finding the optimal [H₂O₂]/[Fe²⁺] ratio is key to maximizing efficiency.[11]

Q5: How can I stop (quench) the Fenton reaction in my samples for accurate analysis?

To accurately measure RO4 concentration at specific time points, the Fenton reaction must be stopped immediately upon sample collection. This is known as quenching. Common methods include:

  • Removing H₂O₂: Add a quenching agent that reacts rapidly with the remaining hydrogen peroxide. Sodium sulfite (B76179) (Na₂SO₃) is a cost-effective and efficient option.[16]

  • Removing the Catalyst: Drastically increase the pH by adding a strong base (e.g., NaOH). This causes the iron catalyst to precipitate out as iron hydroxide, immediately halting the reaction.[16]

It is important to choose a quenching method that does not interfere with your subsequent analytical procedures (e.g., COD, TOC, or spectrophotometric analysis).[16]

Quantitative Data on Fenton Process Optimization

The optimal conditions for the Fenton process vary depending on the pollutant and its concentration. The following table summarizes optimized parameters from studies on various organic compounds, which can serve as a starting point for RO4 degradation experiments.

PollutantInitial ConcentrationOptimal pHOptimal [Fe²⁺]Optimal [H₂O₂][H₂O₂]/[Fe²⁺] Molar RatioReaction TimeDegradation Efficiency (%)Reference
Methylene (B1212753) Blue20 mg/L34 mM70 mM17.530 min98.8%[5]
Rhodamine B10 mg/L320 mg/L30 mg/L~2.5Not specifiedNot specified[17]
Rhodamine B5 mg/L≤ 28.4 x 10⁻⁴ M0.03 M35.720 min99.42%[11]
4-NitrophenolNot specified30.2 mM4 mM2040 min93.6%[18]
Naphtol Blue Black30 mg/L3Not specified55 mg/LNot specifiedNot specified98%[6]
Atrazine (B1667683)Not specifiedNot specifiedNot specifiedNot specified~105-10 minNot specified[2]

Diagrams: Workflows and Mechanisms

Fenton Reaction Chemistry

Fenton_Reaction cluster_main Core Fenton Reaction cluster_scavenging Undesirable Scavenging Reactions Fe2 Fe²⁺ (Catalyst) Fe3 Fe³⁺ Fe2->Fe3 H₂O₂ OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical H₂O₂ H2O2 H₂O₂ (Oxidant) Deg_Prod Degradation Products OH_Radical->Deg_Prod Oxidation RO4 RO4 (Pollutant) Excess_H2O2 Excess H₂O₂ HO2_Radical HO₂• (Less Reactive) Excess_H2O2->HO2_Radical + •OH Excess_Fe2 Excess Fe²⁺ Fe3_Scav Fe³⁺ Excess_Fe2->Fe3_Scav + •OH OH_Radical_Scav1 •OH OH_Radical_Scav2 •OH

Caption: Core reaction mechanism of the Fenton process and common scavenging side-reactions.

Experimental Workflow for RO4 Degradation

Experimental_Workflow prep 1. Prepare RO4 Stock Solution setup 2. Set up Batch Reactor (Beaker with magnetic stirrer) prep->setup ph_adjust 3. Adjust pH of RO4 Solution (Target: pH 3-4 using H₂SO₄) setup->ph_adjust add_fe 4. Add FeSO₄·7H₂O Catalyst (Achieve desired [Fe²⁺]) ph_adjust->add_fe start_reaction 5. Initiate Reaction (Add H₂O₂ at t=0) add_fe->start_reaction sampling 6. Collect Samples at Intervals (e.g., 5, 10, 20, 30, 60 min) start_reaction->sampling quench 7. Immediately Quench Reaction (e.g., Add Na₂SO₃ or raise pH) sampling->quench analyze 8. Analyze RO4 Concentration (e.g., UV-Vis Spectrophotometry, HPLC) quench->analyze data 9. Calculate Degradation Efficiency analyze->data

Caption: A step-by-step experimental workflow for a typical batch Fenton oxidation study.

Troubleshooting Flowchart

Caption: A logical flowchart to guide troubleshooting for low RO4 degradation efficiency.

Detailed Experimental Protocol: Batch Fenton Oxidation of RO4

This protocol outlines a standard procedure for determining the optimal Fenton reagent dosage for the degradation of a target organic compound (RO4) in an aqueous solution.

1. Materials and Reagents:

  • RO4 standard

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄, concentrated or 1M)

  • Sodium hydroxide (NaOH, 1M)

  • Sodium sulfite (Na₂SO₃) (for quenching)

  • Deionized (DI) water

  • Glass beakers (e.g., 500 mL)

  • Magnetic stirrer and stir bars

  • pH meter

  • Volumetric flasks and pipettes

  • Analytical instrument for RO4 quantification (e.g., UV-Vis Spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of RO4 at a known concentration (e.g., 100 mg/L) in DI water.

    • Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 10 g/L). The solution should be prepared fresh for each experiment to prevent oxidation of Fe²⁺ to Fe³⁺.

    • Dilute the 30% H₂O₂ stock to a suitable working concentration (e.g., 1 M).

  • Experimental Setup:

    • Place a defined volume of the RO4 solution (e.g., 250 mL) into a glass beaker.[12]

    • Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring at a constant rate (e.g., 200-300 rpm) to ensure the solution is well-mixed.[19]

  • Reaction Initiation and Execution:

    • Calibrate the pH meter and measure the initial pH of the RO4 solution.

    • Adjust the pH to the desired level (e.g., pH 3.0) by adding drops of 1M H₂SO₄.[12]

    • Add the required volume of the FeSO₄·7H₂O stock solution to achieve the target Fe²⁺ concentration for the experiment. Allow it to mix for 1-2 minutes.

    • To start the reaction (t=0), add the predetermined volume of the H₂O₂ working solution.[12]

  • Sample Collection and Quenching:

    • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture (e.g., 2-5 mL).

    • Immediately transfer the aliquot into a vial containing a small amount of a quenching agent (e.g., an equimolar amount of Na₂SO₃ relative to the initial H₂O₂) to stop the reaction.

  • Analysis:

    • After quenching, analyze the samples to determine the residual concentration of RO4. If using a UV-Vis spectrophotometer, you may need to centrifuge or filter the samples to remove any precipitated iron before measurement.

    • Measure the absorbance at the wavelength of maximum absorbance (λ_max) for RO4.

    • Calculate the degradation efficiency (%) at each time point using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration of RO4 and Cₜ is the concentration at time t.

3. Optimization Strategy:

To find the optimal dosage, vary one parameter at a time while keeping others constant:

  • pH: Test different pH values (e.g., 2, 3, 4, 5, 6) with fixed [Fe²⁺] and [H₂O₂].

  • [Fe²⁺] Dosage: With the optimal pH, test different Fe²⁺ concentrations with a fixed [H₂O₂].

  • [H₂O₂] Dosage: With the optimal pH and [Fe²⁺], test different H₂O₂ concentrations.

References

Technical Support Center: Enhancing Coagulation-Flocculation for Reactive Dye Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the coagulation-flocculation process for reactive dye removal from wastewater.

Troubleshooting Guide

This section addresses common issues encountered during coagulation-flocculation experiments for reactive dye removal in a question-and-answer format.

Question: Why is the color removal efficiency low despite adding a coagulant?

Answer: Low color removal efficiency can stem from several factors. Primarily, the pH of the solution plays a crucial role in the effectiveness of the coagulant.[1][2] For many coagulants, such as alum and polyaluminium chloride (PAC), the optimal pH range is typically acidic to neutral.[3][4][5] Conversely, coagulants like magnesium chloride (MgCl2) are more effective in alkaline conditions.[3][4][6] An inappropriate pH can hinder the charge neutralization of dye molecules and the formation of insoluble precipitates.[1]

Additionally, the coagulant dosage is a critical parameter.[2] Both under-dosing and over-dosing can lead to poor results. Insufficient dosage results in incomplete charge neutralization, while an excessive amount can cause charge reversal and restabilization of the dye particles in the solution.[7] The initial dye concentration also influences the required coagulant dosage; higher dye concentrations generally necessitate a higher coagulant dose.[8]

Question: The flocs are small and do not settle well. What could be the cause?

Answer: Poor floc formation and settling can be attributed to several factors, including inadequate mixing, incorrect coagulant dosage, and the absence of a flocculant aid. The coagulation-flocculation process involves two distinct mixing stages: a rapid mix to disperse the coagulant and a slow mix to promote floc growth.[2][9] If the rapid mixing is too short or not intense enough, the coagulant will not be evenly distributed. If the slow mixing is too fast, it can break apart the newly formed flocs.[10]

The choice and dosage of the coagulant also affect floc size.[1] In some cases, the addition of a coagulant aid (flocculant), such as a high-molecular-weight polymer, is necessary to bridge the smaller flocs together, forming larger, denser flocs that settle more readily.[3][4][5]

Question: After treatment, the water is clear, but there is a large volume of sludge. How can I reduce sludge production?

Answer: Excessive sludge production is a common drawback of the coagulation-flocculation process, particularly when using inorganic coagulants like alum.[9] The volume of sludge is directly related to the coagulant dosage. Therefore, optimizing the dosage to the minimum effective amount is the first step in reducing sludge.

Another approach is to consider alternative coagulants. Organic coagulants, for instance, are often effective at lower doses compared to their inorganic counterparts, leading to a reduction in sludge volume. Additionally, pre-hydrolysed coagulants like Polyaluminium chloride (PACl) can be more efficient and produce less sludge than traditional coagulants like alum.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactive dye removal using coagulation-flocculation?

A1: The optimal pH is highly dependent on the type of coagulant used. For aluminum-based coagulants like alum and PAC, the effective pH range is typically acidic, between 3.8 and 5.2.[4][5] Iron-based coagulants such as ferric chloride also tend to work best in acidic conditions, with an optimal pH around 3.[12][13] In contrast, magnesium chloride (MgCl2) performs better in an alkaline environment, with an optimal pH of around 10.4 to 10.9.[4][5] It is crucial to perform preliminary jar tests to determine the optimal pH for your specific coagulant and wastewater characteristics.

Q2: How do I determine the correct coagulant dosage?

A2: The ideal coagulant dosage is best determined through a jar test experiment. This involves setting up a series of beakers with your dye solution and adding varying amounts of the coagulant to each. After rapid and slow mixing, followed by a settling period, the supernatant's color and turbidity are measured to identify the dosage that provides the best removal efficiency. It is important to note that the optimal dosage will vary depending on the initial dye concentration, pH, and the type of coagulant used.[8]

Q3: What is the difference between a coagulant and a flocculant?

A3: A coagulant and a flocculant work in two sequential steps. A coagulant , which is typically a positively charged molecule (like alum or ferric chloride), is added first to neutralize the negative charges of the dye molecules and other suspended particles. This allows the small particles to come together. A flocculant , often a high-molecular-weight polymer, is then added to bridge these smaller, destabilized particles into larger aggregates called "flocs." These larger flocs are heavier and settle out of the solution more easily.

Q4: Can I use a combination of different coagulants?

A4: Yes, in some cases, using a combination of coagulants or a coagulant with a flocculant aid can enhance the treatment efficiency.[3] For example, a primary coagulant can be used for charge neutralization, followed by a polymeric flocculant to improve floc size and settling. Composite coagulants, which combine the properties of different coagulants, are also available and can offer improved performance over a wider pH range.[1]

Data Presentation

Table 1: Optimal Conditions for Reactive Dye Removal with Different Coagulants

CoagulantReactive DyeOptimal pHOptimal DosageColor Removal Efficiency (%)Reference
AlumReactive Dye Mixture3.8 - 5.2Varies with dye ratio>99[4][5]
Polyaluminium Chloride (PAC)Reactive Dye Mixture3.8 - 5.2Varies with dye ratio>99[4][5]
Magnesium Chloride (MgCl2)Reactive Dye Mixture10.4 - 10.9Varies with dye ratio>99[4][5]
Ferric Chloride (FeCl3)Reactive Red 1203400 mg/L96.28[12][13]
Ferric ChlorideReactive Blue 197.3234.82 mg/L83.45[8]
ChitosanTextile Wastewater430 mg/L-[10]

Experimental Protocols

Jar Test Protocol for Determining Optimal Coagulant Dosage and pH

The jar test is a standard laboratory procedure to determine the optimal operating conditions for coagulation and flocculation.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (usually 6)

  • Reactive dye solution of known concentration

  • Coagulant stock solution

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • pH meter

  • Spectrophotometer or colorimeter

  • Pipettes and graduated cylinders

  • Beakers

Procedure:

  • Preparation: Fill each beaker of the jar test apparatus with a fixed volume (e.g., 500 mL) of the reactive dye solution.

  • pH Adjustment: Adjust the pH of the water in each beaker to the desired levels using acid or base. For a pH optimization experiment, each beaker will have a different pH. For a dosage optimization experiment, the pH will be kept constant at the predetermined optimum.

  • Coagulant Addition: While the paddles are rotating at a high speed (rapid mix, e.g., 100-300 rpm), add the desired dosage of the coagulant to each beaker simultaneously. For a dosage optimization experiment, a different dose is added to each beaker.

  • Rapid Mixing: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure the coagulant is thoroughly dispersed.

  • Slow Mixing: Reduce the mixing speed (slow mix, e.g., 20-60 rpm) and continue mixing for a longer period (e.g., 15-30 minutes) to promote floc formation and growth.

  • Settling: Stop the mixers and allow the flocs to settle for a predetermined time (e.g., 30-60 minutes).

  • Sample Collection: Carefully collect a sample of the supernatant from the top of each beaker without disturbing the settled sludge.

  • Analysis: Measure the residual color (absorbance at the dye's maximum wavelength) and/or turbidity of the supernatant from each beaker.

  • Determination of Optimum Conditions: The optimal pH and coagulant dosage are those that result in the highest percentage of color removal.

Visualizations

CoagulationFlocculationWorkflow cluster_prep Preparation cluster_process Coagulation-Flocculation Process cluster_separation Solid-Liquid Separation Wastewater Reactive Dye Wastewater Sample pH_Adjust pH Adjustment Wastewater->pH_Adjust Coagulant Coagulant Addition pH_Adjust->Coagulant Rapid_Mix Rapid Mix (1-3 min) Coagulant->Rapid_Mix Flocculant Flocculant Addition (Optional) Rapid_Mix->Flocculant Slow_Mix Slow Mix (15-30 min) Flocculant->Slow_Mix Settling Settling (30-60 min) Slow_Mix->Settling Treated_Water Treated Water (Supernatant) Settling->Treated_Water Sludge Sludge Settling->Sludge

Caption: Experimental workflow for the coagulation-flocculation process.

CoagulationMechanism cluster_initial Initial State cluster_coagulation Coagulation cluster_flocculation Flocculation Dye1 Dye (-) Coagulant Coagulant (+) Dye2 Dye (-) Dye3 Dye (-) Dye4 Dye (-) Microfloc Microfloc Coagulant->Microfloc Charge Neutralization Floc Floc Microfloc->Floc Bridging/ Enmeshment

Caption: Mechanism of coagulation and flocculation for dye removal.

References

Technical Support Center: Managing Dye Aggregation in Concentrated Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dye aggregation in concentrated salt solutions.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why does it occur in concentrated salt solutions?

A1: Dye aggregation is a phenomenon where individual dye molecules clump together to form larger clusters, such as dimers, trimers, or higher-order aggregates.[1] In concentrated salt solutions, this process is primarily driven by the "salting-out" effect.[2][3] The high concentration of salt ions reduces the solubility of the dye molecules, promoting intermolecular interactions like van der Waals forces and hydrophobic interactions, which lead to aggregation.[4] This is particularly common for hydrophobic dyes in aqueous solutions.[4]

Q2: What are the common signs of dye aggregation in an experiment?

A2: The signs of dye aggregation can manifest in several ways:

  • Visual Changes: The solution may become cloudy or hazy, and in severe cases, dye precipitation may be observed.[1]

  • Spectral Shifts: UV-Vis absorption spectra may show a decrease in the monomeric peak and the appearance of new bands or shoulders, typically at shorter wavelengths (a hypsochromic or blue shift for H-aggregates).[4][5] An isosbestic point, where the spectra of different concentrations intersect, can indicate a dynamic equilibrium between two or more species.[4]

  • Fluorescence Quenching: A significant decrease in fluorescence intensity is a common consequence of aggregation, as the aggregates often provide non-radiative pathways for the excited state to decay.[4]

  • Inconsistent Results: Aggregation can lead to poor reproducibility in assays, uneven staining in imaging applications, and inaccurate quantitative measurements.[1]

Q3: What are H-aggregates and J-aggregates?

A3: H-aggregates and J-aggregates are two primary forms of dye aggregates with distinct spectroscopic properties.

  • H-aggregates (hypsochromic) are typically formed when dye molecules stack in a parallel, "sandwich-type" arrangement. This leads to an absorption band that is blue-shifted relative to the monomer.[6]

  • J-aggregates (named after E.E. Jelley) are formed when dye molecules arrange in a head-to-tail fashion. This results in a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the monomer.[4]

Troubleshooting Guide

Issue: I'm observing a significant loss of fluorescence signal and/or a blue shift in my dye's absorbance spectrum after adding a high concentration of salt.

This is a classic sign of H-aggregate formation. The following workflow can help you troubleshoot and mitigate this issue.

G Troubleshooting Workflow for Dye Aggregation start Problem: Suspected Dye Aggregation (Loss of Signal / Spectral Shift) check_conc Step 1: Review Dye Concentration start->check_conc is_high Is concentration too high? check_conc->is_high reduce_conc Action: Reduce Dye Concentration is_high->reduce_conc Yes additives Step 2: Introduce Anti-Aggregation Additives is_high->additives No reduce_conc->additives select_additive Select Additive: - Organic Co-solvents - Surfactants - Excipients additives->select_additive add_cosolvent Action: Add Organic Co-solvent (e.g., DMSO, Ethanol, Ethylene (B1197577) Glycol) select_additive->add_cosolvent Co-solvent add_surfactant Action: Add Surfactant (e.g., SDS, Tween-20) select_additive->add_surfactant Surfactant add_excipient Action: Add Stabilizing Excipient (e.g., D-Mannitol) select_additive->add_excipient Excipient optimize_buffer Step 3: Optimize Buffer Conditions add_cosolvent->optimize_buffer add_surfactant->optimize_buffer add_excipient->optimize_buffer change_ph Action: Adjust pH optimize_buffer->change_ph change_temp Action: Adjust Temperature optimize_buffer->change_temp verify Step 4: Verify with Characterization change_ph->verify change_temp->verify uv_vis UV-Vis Spectroscopy verify->uv_vis dls Dynamic Light Scattering (DLS) verify->dls end_success Resolution: Aggregation Minimized uv_vis->end_success dls->end_success end_fail If unresolved, consider dye modification or alternative dye. end_success->end_fail

Caption: Troubleshooting workflow for dye aggregation.

Q4: How can I reduce dye concentration without compromising my signal?

A4: While reducing the overall dye concentration is a primary strategy to combat aggregation, it may not be feasible if a strong signal is required.[4] In such cases, focus on optimizing the formulation with additives or changing buffer conditions first. If concentration must be reduced, ensure your detection system is sensitive enough for the lower signal.

Q5: What are some effective anti-aggregation additives and at what concentrations should they be used?

A5: Several types of additives can be used to prevent dye aggregation. The optimal choice and concentration are dye and system-dependent and require empirical testing.

  • Organic Co-solvents: Small amounts of organic solvents like DMSO, ethanol, or ethylene glycol can disrupt hydrophobic interactions and improve dye solubility.[4]

  • Surfactants: Non-ionic (e.g., Tween-20, Triton X-100) or ionic (e.g., SDS) surfactants can be used at concentrations above their critical micelle concentration (CMC) to encapsulate dye molecules and prevent aggregation.[7]

  • Stabilizing Excipients: Certain excipients used in drug formulation can enhance dye stability. For example, D-mannitol has been shown to stabilize certain dyes like acid violet 17 in solution.[8][9] Guanidine HCl can also have a stabilizing effect.[10]

Additive TypeExampleTypical Starting ConcentrationMechanism of Action
Organic Co-solvent DMSO, Ethanol1-10% (v/v)Increases dye solubility, disrupts hydrophobic interactions.[4]
Non-ionic Surfactant Tween-200.01-0.1% (v/v)Forms micelles that can solubilize dye molecules.
Anionic Surfactant Sodium Dodecylsulfate (SDS)> 8 mM (CMC)Introduces electrostatic repulsion between particles.[7]
Stabilizing Excipient D-MannitolSystem DependentCan improve chemical stability and prevent degradation.[8][9]

Q6: How do pH and temperature affect dye aggregation?

A6: Both pH and temperature can significantly influence dye aggregation.

  • pH: The pH of the solution can alter the charge state of ionizable dyes, affecting their solubility and the electrostatic repulsion between molecules. For many anionic dyes, a lower (more acidic) pH can improve stability.[1] However, the optimal pH is highly dye-specific.

  • Temperature: Increasing the temperature generally increases the solubility of dyes and can provide enough energy to break up existing aggregates.[1] However, be cautious of dye degradation at excessively high temperatures.

Experimental Protocols

Protocol 1: Assessing Dye Aggregation using UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of dye aggregation by observing changes in the absorption spectrum as a function of salt concentration.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your dye in a suitable solvent (e.g., DMSO or ethanol) where it exists as a monomer.

  • Preparation of Working Solutions: Prepare a series of solutions with a constant dye concentration in your aqueous buffer.

  • Induce Aggregation: To each solution, add varying concentrations of the salt of interest (e.g., 0 M, 0.1 M, 0.5 M, 1.0 M NaCl).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan across the dye's absorption profile (e.g., 300-800 nm).

    • Use a quartz cuvette with a 1 cm path length.

  • Measurement:

    • Blank the instrument using the corresponding buffer and salt concentration without the dye.

    • Measure the absorbance spectrum of each dye solution.

    • Record the wavelength of maximum absorbance (λmax) and note any changes in the spectral shape, such as the appearance of new peaks or shoulders.

  • Analysis: Plot the absorbance at the monomer's λmax as a function of salt concentration. A decrease in absorbance at this wavelength, often accompanied by an increase at a shorter wavelength, indicates aggregation.[1]

Protocol 2: Measuring Aggregate Size with Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and can directly confirm the presence of aggregates.[11][12]

  • Sample Preparation:

    • Prepare your dye solutions as described in Protocol 1 (with and without salt).

    • Filter all solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large particulates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Input the correct parameters for the dispersant (your buffer), including viscosity and refractive index at the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

  • Analysis:

    • The DLS software will generate a size distribution profile, typically reported as an intensity-weighted distribution.

    • Compare the hydrodynamic radius of the dye in the low-salt (monomeric) state to the high-salt conditions. An increase in the average particle size or the appearance of a second, larger population of particles is direct evidence of aggregation.[11]

G Mechanism of Salt-Induced Dye Aggregation cluster_0 Low Salt Condition cluster_1 High Salt Condition ('Salting Out') a1 Dye Monomer a2 Dye Monomer info1 Dye molecules are well-solvated and dispersed. a3 Dye Monomer crossover Addition of Concentrated Salt a4 Dye Monomer b1 Dye b2 Dye info2 Salt ions reduce dye solubility, promoting hydrophobic interactions and aggregation. b3 Dye b4 Dye

References

Technical Support Center: Troubleshooting Poor Rubbing Fastness with Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to the poor rubbing fastness of reactive dyes on textile substrates.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary reasons for poor rubbing fastness when using reactive dyes, especially in dark shades?

Poor rubbing fastness, also known as crocking, is a common challenge, particularly with deep and dark shades. The primary causes include:

  • Unfixed Dye: A significant portion of the dye may not have formed a covalent bond with the fiber and remains on the surface as "floating color." This is more prevalent in dark shades due to the higher concentration of dye used.[1][2]

  • Dye Hydrolysis: Under the alkaline conditions required for fixation, reactive dyes can also react with water in a process called hydrolysis.[3] Hydrolyzed dye molecules cannot bond with the fiber but still have an affinity for it, making them difficult to wash out completely and contributing to poor fastness.[4][5]

  • Dye Aggregation: In high concentrations, dye molecules can clump together (aggregate) on the fiber surface instead of penetrating the fiber, leading to easy removal by friction.[2]

  • Inadequate Soaping: The post-dyeing washing process, known as soaping, is critical for removing unfixed and hydrolyzed dye. Insufficient soaping will leave residual dye on the fabric, resulting in poor rubbing fastness.[6][7]

  • Fabric Surface Morphology: Fabrics with rough or pile surfaces (e.g., corduroy, fleece) have a larger surface area and are more susceptible to poor rubbing fastness due to increased friction.[1]

Q2: Why is the wet rubbing fastness of my samples significantly lower than the dry rubbing fastness?

It is common for wet rubbing fastness to be 1 to 2 grades lower than dry rubbing fastness with reactive dyes.[2][8] This is due to a combination of factors:

  • Solvent Effect of Water: Water acts as a solvent for any unfixed or hydrolyzed dye on the fabric surface, facilitating its transfer to the wet rubbing cloth.[1][9]

  • Fiber Swelling: Cellulosic fibers like cotton swell when wet. This can open up the fiber structure, exposing more unfixed dye and increasing friction, which exacerbates color transfer.[10]

  • Mechanical Action: The mechanical rubbing action can break off microscopic colored fiber fragments, which also contributes to the staining of the rubbing cloth.[11]

Q3: What are the most effective strategies to improve the rubbing fastness of my reactive dyed materials?

A systematic approach is required to enhance rubbing fastness. Key strategies include:

  • Proper Dye Selection: Choose reactive dyes with a high fixation rate and good wash-off properties. Bi-functional and multi-functional reactive dyes often provide better results.[11]

  • Optimized Dyeing Process:

    • Controlled Alkali Dosing: Gradual addition of alkali can promote even fixation and reduce dye hydrolysis.

    • Correct Temperature and Time: Adhering to the dye manufacturer's recommendations for temperature and time will maximize the dye-fiber reaction.[12]

  • Thorough Soaping: This is one of the most critical steps. An effective soaping process at or near boiling temperature, often with multiple fresh baths, is essential to remove all unfixed dye.[6][7]

  • Use of Fixing Agents: The application of a cationic fixing agent after soaping can significantly improve wet rubbing fastness. These agents form a larger, insoluble complex with the dye molecules, locking them onto the fiber surface.[6][13]

  • Water Quality: Use soft water for dyeing and washing. Hard water can cause dye precipitation, leading to poor fastness.[7][14]

  • pH Control: Ensure the final fabric is neutralized to a pH of 6.5-7.5. Residual alkali can cause gradual hydrolysis of the dye-fiber bond, leading to decreased fastness over time.[7]

Data Presentation

The following table summarizes typical rubbing fastness results at different stages of processing for a dark shade on cotton, illustrating the impact of proper after-treatment.

Treatment StageWet Rubbing Fastness Grade (AATCC 8)Dry Rubbing Fastness Grade (AATCC 8)
After Dyeing (No Wash)12-3
After Cold Rinse1-23
After Single Hot Soaping2-34
After Double Hot Soaping3-44-5
After Soaping & Fixing Agent44-5

Note: These are representative values. Actual results will vary based on fabric, dye, and specific process conditions.

Experimental Protocols

Standard Method for Assessing Rubbing Fastness: AATCC Test Method 8

This protocol outlines the standard procedure for determining the colorfastness to crocking.

1. Purpose and Scope: This method is used to determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. It is applicable to all textiles, whether dyed, printed, or otherwise colored.[15]

2. Apparatus and Materials:

  • Crockmeter (Rubbing Fastness Tester)

  • Standard white cotton crocking cloth (5x5 cm squares)

  • Gray Scale for Staining (AATCC Evaluation Procedure 2) or Chromatic Transference Scale (AATCC Evaluation Procedure 8)

  • Distilled or deionized water for wet rubbing

  • Standard conditioning atmosphere: 21 ± 2°C (70 ± 4°F) and 65 ± 5% relative humidity

3. Test Specimens:

  • Cut at least two specimens of the test fabric, each a minimum of 5x13 cm. One for dry and one for wet testing.

  • Condition the specimens and crocking cloths in the standard atmosphere for at least 4 hours before testing.

4. Procedure:

  • Dry Crocking:

    • Mount the test specimen flat on the base of the crockmeter.

    • Mount a dry crocking cloth onto the rubbing finger.

    • Lower the finger onto the test specimen.

    • Turn the crank to slide the finger back and forth 10 times at a rate of one turn per second.

    • Remove the crocking cloth and evaluate the degree of staining.

  • Wet Crocking:

    • Thoroughly wet a crocking cloth in distilled or deionized water.

    • Squeeze out excess water so that it has a moisture content of 65 ± 5%.[16]

    • Follow the same procedure as for dry crocking.

5. Evaluation:

  • Place three layers of the unstained crocking cloth behind the stained cloth to be evaluated.

  • Compare the staining on the crocking cloth with the Gray Scale for Staining or the Chromatic Transference Scale under standard lighting conditions.

  • Assign a grade from 5 (negligible or no color transfer) to 1 (severe color transfer).

Visualizations

The following diagrams illustrate key concepts and workflows related to rubbing fastness.

Troubleshooting_Rubbing_Fastness Start Poor Rubbing Fastness Detected CheckWetDry Is Wet Fastness Significantly Worse Than Dry Fastness? Start->CheckWetDry CheckSoaping Review Soaping Protocol CheckWetDry->CheckSoaping Yes (Typical) CheckDye Evaluate Dye Properties CheckWetDry->CheckDye No (Unusual) SoapingOK Soaping adequate? (≥2 hot baths, >90°C) CheckSoaping->SoapingOK SoapingOK->CheckDye Yes ImproveSoaping Action: Enhance soaping (temp, time, # baths) SoapingOK->ImproveSoaping No HighFixation Using a high-fixation, bi-functional dye? CheckDye->HighFixation CheckProcess Analyze Dyeing Parameters HighFixation->CheckProcess Yes ChangeDye Action: Select a dye with better fixation/wash-off profile HighFixation->ChangeDye No AlkaliOK Alkali dosing and pH controlled correctly? CheckProcess->AlkaliOK ConsiderFixer Implement Post-Treatment with Cationic Fixing Agent AlkaliOK->ConsiderFixer Yes OptimizeProcess Action: Optimize dyeing cycle (alkali, temp, time) AlkaliOK->OptimizeProcess No Result Improved Rubbing Fastness ConsiderFixer->Result ImproveSoaping->Result ChangeDye->Result OptimizeProcess->Result

Caption: A logical troubleshooting workflow for diagnosing and resolving poor rubbing fastness.

Reactive_Dyeing_Pathway cluster_process Dyeing Process under Alkaline Conditions cluster_outcome Resulting Fabric Properties ReactiveDye Reactive Dye Fixation Dye-Fiber Covalent Bond (FIXED DYE) ReactiveDye->Fixation reacts with Hydrolysis Dye-Water Reaction (HYDROLYZED DYE) ReactiveDye->Hydrolysis competes with Cellulose Cellulose Fiber Cellulose->Fixation Water Water (in dyebath) Water->Hydrolysis GoodFastness Good Rubbing Fastness Fixation->GoodFastness Leads to PoorFastness Poor Rubbing Fastness (Floating Color) Hydrolysis->PoorFastness Contributes to

References

Validation & Comparative

A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye Reactive Orange 4 (RO4). The following sections detail the performance of different AOPs, supported by experimental data, and provide standardized experimental protocols to ensure reproducibility.

Performance Comparison of Advanced Oxidation Processes

Advanced Oxidation Processes are powerful methods for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecule. The effectiveness of AOPs such as Fenton, photo-Fenton, and photocatalysis varies based on operational parameters.

Quantitative Data Summary

The following tables summarize the performance of different AOPs in the degradation of this compound based on experimental data from various studies.

Table 1: Degradation Efficiency of Various AOPs for this compound

AOP TypeCatalyst/OxidantInitial Dye Concentration (mg/L)Degradation Efficiency (%)Reaction Time (min)Key Findings
Photocatalysis TiO₂ (Degussa P-25)Not Specified>90% decolorization20Highly efficient in simulated spent dyebath.[1][2]
TiO₂ (Riedel-de-Häen)Not SpecifiedSlightly faster than Degussa P-25 in pure waterNot SpecifiedEfficiency increases with increasing pH.[1][2]
Fenton Fe²⁺/H₂O₂10097.77%30Effective degradation under optimal conditions.[3]
Photo-Fenton Fe²⁺/H₂O₂/UV10098.78% (UV-A)Not SpecifiedUV light enhances the degradation efficiency of the Fenton process.[3]

Table 2: Experimental Conditions for AOPs in this compound Degradation

AOP TypeCatalyst/Reagent ConcentrationspHLight SourceReference
Photocatalysis TiO₂ Degussa P-25 (1 g/L)10UV or Sunlight[2]
Fenton Fe²⁺: 10 mg/L, H₂O₂: 100 mg/L3None[3]
Photo-Fenton Not specified3UV-A, UV-B, UV-C[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the generalized protocols for the key AOPs discussed.

Fenton Process Protocol
  • Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 100 mg/L).

  • pH Adjustment: Adjust the pH of the solution to the optimal value (typically around 3) using dilute H₂SO₄ or NaOH.[3]

  • Catalyst Addition: Add a specific concentration of a ferrous salt (e.g., FeSO₄·7H₂O) as the Fe²⁺ source to the solution and stir to dissolve.[3]

  • Reaction Initiation: Initiate the degradation reaction by adding a specific concentration of hydrogen peroxide (H₂O₂) to the solution.[3]

  • Reaction Conditions: Maintain constant stirring at room temperature.

  • Monitoring: Withdraw samples at regular intervals. Quench the reaction immediately (e.g., by adding a strong base to raise the pH). Analyze the samples for dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

Photo-Fenton Process Protocol
  • Preparation and Reagent Addition: Follow steps 1-4 of the Fenton process protocol.

  • Irradiation: Expose the solution to a UV light source (e.g., UV-A lamp).[3]

  • Reaction Conditions: Maintain constant stirring throughout the irradiation period.

  • Monitoring: Follow step 6 of the Fenton process protocol for sample collection and analysis.

Photocatalysis Protocol
  • Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in the this compound solution of a known concentration.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[2]

  • Irradiation: Irradiate the suspension using a suitable light source (e.g., UV lamp or solar simulator) while continuously stirring.[2]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Analysis: Separate the photocatalyst from the solution by centrifugation or filtration. Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of degradation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Add_Reagents Add AOP Reagents (e.g., Fe²⁺, H₂O₂, TiO₂) pH_Adjustment->Add_Reagents Irradiation Apply Light Source (for Photo-Fenton/Photocatalysis) Add_Reagents->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Analysis Analyze Dye Concentration (UV-Vis Spectrophotometry) Sampling->Analysis Data Calculate Degradation Efficiency Analysis->Data

Caption: General experimental workflow for AOP degradation studies.

AOP Degradation Pathway

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Pathway AOP AOPs (Fenton, Photo-Fenton, Photocatalysis) Radicals Generation of Hydroxyl Radicals (•OH) AOP->Radicals RO4 This compound (Complex Azo Dye) Radicals->RO4 Intermediates Degradation Intermediates RO4->Intermediates Attack by •OH Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Simplified pathway for this compound degradation by AOPs.

References

Ecotoxicity of Reactive Orange 4 and its Byproducts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ecotoxicity of the textile dye Reactive Orange 4 (RO4) and its degradation byproducts. The information is supported by available experimental data and detailed methodologies to aid in environmental risk assessment and the development of safer alternatives.

This compound is a widely used azo dye in the textile industry. Due to incomplete fixation during the dyeing process, a significant amount of the dye is released into wastewater, posing a potential threat to aquatic ecosystems.[1] Various treatment technologies, including advanced oxidation processes (AOPs) and biological methods, are employed to decolorize and degrade RO4. However, the degradation process can lead to the formation of various intermediate byproducts, primarily aromatic amines, which may exhibit their own toxicity.[2] This guide compares the ecotoxicity of the parent dye with that of its byproducts from different treatment methods.

Quantitative Ecotoxicity Data

The following table summarizes the available quantitative data on the acute ecotoxicity of this compound and its degradation byproducts. It is important to note that specific LC50/EC50 values for RO4 are not consistently reported in the literature, and the provided values are, in some cases, estimated based on data for similar reactive azo dyes.[2] The toxicity of treated effluents is generally lower, indicating a reduction in overall ecotoxicity after treatment.

SubstanceTest OrganismExposure Time (h)EndpointValue (mg/L)Toxicity Classification
This compound (Untreated)
Daphnia magna (Water Flea)48EC50~10 - 100 (estimated)Moderately to Slightly Toxic
Pimephales promelas (Fathead Minnow)96LC50>100 (estimated for similar azo dyes)Practically Non-toxic
Degradation Byproducts
Photocatalysis (TiO₂/UV) Treated EffluentDaphnia magna48EC50Increased (Reduced Toxicity)Slightly Toxic to Practically Non-toxic
Ozonation Treated EffluentDaphnia magna48EC50Increased (Reduced Toxicity)Slightly Toxic to Practically Non-toxic
Sonoelectrochemical Treated EffluentPseudomonas aeruginosa-InhibitionReduced inhibition of bacterial growthReduced Toxicity
Biological (Activated Sludge) Treated EffluentDaphnia magna48EC50Increased (Reduced Toxicity)Slightly Toxic to Practically Non-toxic
2-Aminonaphthalene-1,5-disulfonic acidData not available--Data not availablePotentially Toxic
Other Aromatic AminesVarious aquatic organisms-LC50/EC50Varies widelyCan be highly toxic

Note: The primary degradation of this compound involves the cleavage of the azo bond, leading to the formation of aromatic amines. One key potential byproduct is 2-Aminonaphthalene-1,5-disulfonic acid.[3] While specific ecotoxicity data for this compound is limited, aromatic amines as a class can be of significant toxicological concern.[4] The reduction in toxicity of the treated effluents suggests that the degradation processes are effective in either mineralizing the dye to less harmful substances or transforming it into byproducts with lower ecotoxicity than the parent dye.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Acute Immobilization Test with Daphnia magna (OECD 202 Guideline, adapted)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: Aqueous solutions of this compound or the treated effluent at various concentrations.

  • Test Conditions:

    • Temperature: 20 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Test Vessels: Glass beakers

    • Test Volume: 50-100 mL

    • Number of Organisms: 10 daphnids per concentration, with replicates.

  • Procedure:

    • Prepare a series of dilutions of the test substance.

    • Introduce the daphnids into the test vessels.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the cessation of movement for 15 seconds after gentle agitation.[2]

  • Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using statistical methods such as probit analysis.[2]

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.

  • Cell Line: Human keratinocytes (HaCaT) or other suitable mammalian cell lines.

  • Test Substance: this compound and its degradation byproducts at various concentrations.

  • Procedure:

    • Culture the cells in appropriate media.

    • Expose the cells to the test substance for a defined period (e.g., 24 hours).

    • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A significant, dose-dependent increase in micronuclei frequency indicates genotoxic potential.

Degradation Protocols
  • Photocatalysis (TiO₂/UV):

    • Photocatalyst: Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25).[2]

    • Light Source: UV-A lamp (e.g., 365 nm).[2]

    • Procedure: An aqueous solution of this compound is mixed with the TiO₂ catalyst. The suspension is stirred in the dark to reach adsorption-desorption equilibrium, followed by irradiation with the UV lamp.[2]

  • Ozonation:

    • Apparatus: Ozone generator, gas diffuser, and a reaction vessel.

    • Procedure: Ozone gas is bubbled through the aqueous solution of this compound. The efficiency of degradation is dependent on factors like ozone dosage, pH, and reaction time.

  • Sonoelectrochemical Degradation:

    • Apparatus: An electrochemical cell equipped with suitable electrodes and an ultrasonic transducer.

    • Procedure: The dye solution is subjected to both an electric current and ultrasonic irradiation. The combination of these processes generates highly reactive radicals that degrade the dye molecules.

  • Biological Treatment (Activated Sludge):

    • Procedure: The dye-containing wastewater is introduced into a bioreactor containing a mixed culture of microorganisms (activated sludge). The microorganisms, under specific operating conditions (e.g., aerobic or anaerobic), metabolize the dye, leading to its degradation.

Visualizing the Ecotoxicity Assessment Workflow

The following diagrams illustrate the conceptual workflow for the degradation of this compound and the subsequent ecotoxicity assessment of its byproducts, as well as a potential signaling pathway affected by azo dye metabolites.

Ecotoxicity_Assessment_Workflow cluster_degradation Degradation of this compound cluster_ecotoxicity Ecotoxicity Assessment RO4 This compound (Parent Dye) Degradation Treatment Processes (Photocatalysis, Ozonation, etc.) RO4->Degradation Toxicity_Test Ecotoxicity Tests (Daphnia magna, Fish, etc.) RO4->Toxicity_Test Direct Toxicity Byproducts Degradation Byproducts (e.g., Aromatic Amines) Degradation->Byproducts Byproducts->Toxicity_Test Byproduct Toxicity Data_Analysis Data Analysis (LC50/EC50 Calculation) Toxicity_Test->Data_Analysis Comparison Comparative Ecotoxicity Profile Data_Analysis->Comparison

Caption: Workflow for the degradation of this compound and ecotoxicity assessment.

Azo_Dye_Toxicity_Pathway AzoDye Azo Dye Metabolites (e.g., Aromatic Amines) ROS Reactive Oxygen Species (ROS) Generation AzoDye->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Nrf2 Nrf2 Pathway Activation (Antioxidant Response) OxidativeStress->Nrf2 Inflammation Inflammatory Pathways (NF-κB, MAPK) CellularDamage->Inflammation Cytokines Pro-inflammatory Cytokines Inflammation->Cytokines

Caption: Postulated signaling pathway for azo dye metabolite toxicity.[5]

References

The Potential of Nature: A Comparative Guide to Bio-adsorbents for Reactive Dye Removal

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, with reactive dyes being a major class of contaminants due to their brilliant colors, good fastness properties, and high solubility in water.[1][2] Conventional wastewater treatment methods often struggle to effectively remove these complex aromatic compounds.[3] In recent years, the focus has shifted towards sustainable and cost-effective solutions, with bio-adsorbents emerging as a promising alternative.[3][4][5][6] This guide provides a comparative overview of the adsorption capacities of various bio-adsorbents for reactive dyes, supported by experimental data and detailed protocols for researchers and scientists in the field.

Bio-adsorbents are derived from a variety of biological materials, including agricultural waste, algae, fungi, and chitosan.[4][6] Their effectiveness lies in their porous structure, large surface area, and the presence of various functional groups that can bind with dye molecules.[4][7] This guide will delve into a quantitative comparison of different bio-adsorbents, offering a valuable resource for selecting the most suitable material for specific applications.

Comparative Adsorption Capacities

The efficiency of a bio-adsorbent is primarily evaluated by its maximum adsorption capacity (q_max), which represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. This parameter is influenced by several experimental conditions, including pH, temperature, initial dye concentration, and adsorbent dosage.[4][6] The following table summarizes the reported maximum adsorption capacities of various bio-adsorbents for different reactive dyes under optimal experimental conditions.

Bio-adsorbentReactive DyeMax. Adsorption Capacity (q_max) (mg/g)pHTemperature (°C)Reference
ChitosanReactive Red 2221653Not SpecifiedNot Specified[8]
ChitosanReactive Blue 2221009Not SpecifiedNot Specified[8]
ChitosanReactive Yellow 145885Not SpecifiedNot Specified[8]
Sunflower Seed Hull (activated)Acid Violet 17116.27Not SpecifiedNot Specified[9]
Coir Pith (carbonized)Acid Violet8.06Not SpecifiedNot Specified[9]
Mahagoni Bark Charcoal (MBC)Reactive Red 1205.402325 ± 2[2]
Mahagoni Wood Charcoal (MWC)Reactive Red 1203.806325 ± 2[2]
Banana StemRemazole Red RGB14.284Not Specified[1]
Pomegranate PeelReactive Black 5Not Specified12Not Specified[10]
Modified Chitosan-PandanReactive Black 5~100% removal7Room Temperature[11]
Iron-Modified ChitosanTextile Dye96% removalAcidicNot Specified[12]

Experimental Protocols

The determination of adsorption capacity is typically carried out through batch adsorption experiments. A detailed protocol for a standard batch adsorption study is provided below.

Preparation of Adsorbent and Dye Solutions
  • Adsorbent Preparation:

    • Wash the raw biomass material (e.g., agricultural waste) with distilled water to remove dust and impurities.

    • Dry the washed material in an oven at a specific temperature (e.g., 60-105°C) until a constant weight is achieved.

    • Grind and sieve the dried biomass to obtain a uniform particle size.

    • Some bio-adsorbents may require further modification, such as chemical activation (e.g., with acids like H₂SO₄ or bases like NaOH) or carbonization, to enhance their adsorption capacity.[4][9]

  • Dye Stock Solution Preparation:

    • Accurately weigh a specific amount of reactive dye powder.

    • Dissolve the dye in a known volume of distilled water to prepare a stock solution of a high concentration (e.g., 1000 mg/L).

  • Working Solution Preparation:

    • Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.

Batch Adsorption Experiments
  • Experimental Setup:

    • Take a series of conical flasks.

    • In each flask, add a specific volume of the dye working solution.

    • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

  • Adsorption Process:

    • Add a pre-weighed amount of the prepared bio-adsorbent to each flask.

    • Place the flasks in a mechanical shaker or a water bath shaker and agitate at a constant speed for a predetermined period.

    • Maintain a constant temperature throughout the experiment.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw samples from the flasks.

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

Data Analysis
  • Calculation of Adsorption Capacity:

    • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) can be calculated using the following equation:

      • q_e = (C₀ - C_e) * V / m

      • Where:

        • C₀ is the initial dye concentration (mg/L).

        • C_e is the equilibrium dye concentration (mg/L).

        • V is the volume of the dye solution (L).

        • m is the mass of the adsorbent (g).

  • Adsorption Isotherm Models:

    • To determine the maximum adsorption capacity (q_max), the experimental data is often fitted to various isotherm models, such as the Langmuir and Freundlich models.[4][10]

Experimental Workflow

The following diagram illustrates the typical workflow of a batch adsorption experiment for evaluating the performance of bio-adsorbents in removing reactive dyes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_adsorbent Adsorbent Preparation batch_setup Batch Experiment Setup prep_adsorbent->batch_setup prep_dye Dye Solution Preparation prep_dye->batch_setup adsorption Adsorption Process batch_setup->adsorption sampling Sampling & Separation adsorption->sampling concentration_measurement Concentration Measurement (UV-Vis) sampling->concentration_measurement data_analysis Data Analysis (q_e, Isotherms) concentration_measurement->data_analysis

Caption: Workflow of a typical batch bio-adsorption experiment.

Conclusion

Bio-adsorbents present a viable and environmentally friendly approach for the removal of reactive dyes from wastewater.[3][4] The adsorption capacity can vary significantly depending on the type of bio-adsorbent, the specific reactive dye, and the experimental conditions. The data and protocols presented in this guide offer a foundational understanding for researchers to compare and select appropriate bio-adsorbents for their specific needs. Further research into the modification of bio-adsorbents and the optimization of experimental parameters can lead to even more efficient and sustainable solutions for treating textile effluents.

References

A Researcher's Guide to Analytical Methods for Validating Azo Dye Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of azo dye degradation is crucial for environmental remediation, toxicological studies, and regulatory compliance. The breakdown of complex azo dyes into potentially carcinogenic aromatic amines necessitates robust and reliable analytical techniques to monitor the degradation process and identify intermediate and final products. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by performance data and detailed experimental protocols.

Comparative Overview of Analytical Methods

The selection of an analytical method depends on the specific research question, whether it is quantifying the disappearance of the parent dye, identifying unknown degradation products, or both. The following table provides a qualitative comparison of the most common techniques.

MethodPrinciplePrimary ApplicationAdvantagesLimitations
UV-Vis Spectrophotometry Measures the absorbance of light by the chromophoric azo bonds.Rapid quantification of dye concentration (decolorization).Simple, fast, cost-effective, high throughput.Low selectivity; cannot distinguish between parent dye and colored intermediates. Susceptible to interference from other UV-absorbing compounds.[1][2]
HPLC (UV-Vis/DAD) Separates compounds based on their differential partitioning between a stationary and a mobile phase.Quantification of parent dye and known degradation products.High resolution and selectivity, excellent for quantification, well-established methods.Requires reference standards for quantification, may not identify unknown compounds definitively.[3]
LC-MS/MS Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.Identification and quantification of unknown degradation products (metabolites).High sensitivity and selectivity, provides structural information for compound identification.[4]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[5]
HPTLC A planar chromatographic technique for separating compounds on a high-performance layer.Qualitative and semi-quantitative screening of degradation.High sample throughput, low solvent consumption, simple sample preparation.[6][7]Lower resolution and sensitivity compared to HPLC, primarily a screening tool.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Confirms degradation by identifying changes in functional groups (e.g., disappearance of -N=N- bond).Provides structural information, useful for confirming bond cleavage.[8][9]Not suitable for quantification, complex spectra can be difficult to interpret, requires dry samples.

Quantitative Performance Data

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for the quantitative analysis of azo dyes and their degradation products. The following table summarizes typical performance characteristics reported in various studies.

MethodAnalyte TypeLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)
HPLC-DAD Azo Dyes in Turmeric≥0.99980.01–0.04 mg/kg0.04–0.12 mg/kg96.0–102.6%0.16–2.01%
HPLC-PDA Azo Dyes in Milk & Cheese0.999–1.0001.14–1.73 µg/mL3.46–5.25 µg/mL98.8–115.9%0.08–3.71%[10]
LC-MS/MS 44 Azo Dyes in Textiles>0.99Well below 50 mg/kgNot specified66.5-108.7% (with dilution)Not specified[11]
UPLC-MS Azo Dyes in Soft Drinks0.9939–0.99881.0–3.2 ng/g5.2–9.8 ng/g68.9–110.8%Not specified

Note: Performance indicators are highly dependent on the specific analyte, sample matrix, and instrumental setup. The data presented is for comparative purposes.[12]

Experimental Workflows and Logical Relationships

Visualizing the analytical process can clarify the sequence of operations and the relationships between different stages of validation.

G General Workflow for Azo Dye Degradation Analysis cluster_0 Degradation Experiment cluster_1 Analytical Validation A Azo Dye Solution (Initial Sample, T=0) B Degradation Process (e.g., Bioreactor, Photocatalysis) A->B C Degraded Sample (Aliquots at T=x) B->C D Sample Preparation (Filtration, Extraction) C->D E Screening & Quantification (UV-Vis, HPLC) D->E F Product Identification (LC-MS, FTIR) D->F G Data Analysis (Kinetics, Pathway ID) E->G F->G G Azo Dye Degradation & Metabolite Formation Parent Parent Azo Dye (Ar1-N=N-Ar2) Cleavage Reductive Cleavage of Azo Bond (-N=N-) Parent->Cleavage Amines Formation of Aromatic Amines Cleavage->Amines Amine1 Aromatic Amine 1 (Ar1-NH2) Amines->Amine1 Amine2 Aromatic Amine 2 (Ar2-NH2) Amines->Amine2 FurtherDeg Further Degradation (Ring Opening) Amine1->FurtherDeg Amine2->FurtherDeg Products Simpler, Non-toxic Products (e.g., CO2, H2O) FurtherDeg->Products G HPLC Analysis Workflow Sample Degraded Sample Filter Filter (0.22 µm) Sample->Filter Vial HPLC Vial Filter->Vial Injector Autosampler/ Injector Vial->Injector Column C18 Reverse-Phase Column Injector->Column Detector DAD/UV-Vis Detector Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

References

A Comparative Guide to Kinetic Models for Reactive Dye Adsorption: Pseudo-First-Order vs. Pseudo-Second-Order

Author: BenchChem Technical Support Team. Date: December 2025

The removal of reactive dyes from industrial wastewater is a critical environmental challenge. Adsorption has emerged as a promising technique, and understanding its kinetics is essential for optimizing the process. This guide provides a detailed comparison of the two most commonly used kinetic models, the pseudo-first-order and pseudo-second-order models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Theoretical Framework of Adsorption Kinetic Models

The kinetics of adsorption describe the rate at which a solute is removed from a solution and adsorbs onto an adsorbent. This is crucial for determining the efficiency and mechanism of the adsorption process.

1.1. The Pseudo-First-Order Model

Developed by Lagergren, this model is one of the earliest to describe the rate of adsorption. It assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent surface.[1] The linear form of the pseudo-first-order model is given by:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

where:

  • q_e (mg/g) is the amount of dye adsorbed at equilibrium.

  • q_t (mg/g) is the amount of dye adsorbed at time t (min).

  • k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.[1]

A linear plot of log(q_e - q_t) versus t is used to determine the value of k_1 and the calculated q_e. The validity of this model is often assessed by the linearity of this plot (indicated by the correlation coefficient, R²) and the agreement between the calculated and experimental equilibrium adsorption capacities.[2]

1.2. The Pseudo-Second-Order Model

The pseudo-second-order model, developed by Ho and McKay, is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[3] This model suggests that the rate of adsorption is proportional to the square of the number of unoccupied sites.[4] The linear form of the pseudo-second-order equation is:

t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t

where:

  • q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t (min), respectively.

  • k_2 (g mg⁻¹ min⁻¹) is the rate constant of the pseudo-second-order adsorption.[1]

The values of q_e and k_2 can be determined from the slope and intercept of a linear plot of t/q_t versus t.[1] A high correlation coefficient (R²) for this plot and a close agreement between the calculated and experimental q_e values indicate that the adsorption process follows the pseudo-second-order model.[1][5]

Comparative Analysis and Data Presentation

Numerous studies have shown that the adsorption of reactive dyes often fits the pseudo-second-order kinetic model better than the pseudo-first-order model.[6][7] This suggests that the overall rate of the adsorption process is controlled by chemisorption.[1]

The following table summarizes experimental data from various studies on the adsorption of reactive dyes, comparing the parameters of both models.

Reactive DyeAdsorbentPFO k₁ (min⁻¹)PFO qₑ (calc) (mg/g)PFO R²PSO k₂ (g mg⁻¹ min⁻¹)PSO qₑ (calc) (mg/g)PSO R²qₑ (exp) (mg/g)Reference
Congo RedCyanoguanidine-Modified Chitosan-310.380.958-0.989-555.560.991-0.997555.33[1]
Reactive Red 120Activated Carbon from Palm Oil Husk--<0.93--0.93-0.99-[7]
Direct Green 26Activated Carbon from Palm Oil Husk--<0.93--0.93-0.99-[7]
Disperse Orange 25Activated Carbon-----0.990-0.999-[5]
Methyl OrangeLemon Peel-In accordance with exp.0.9943-0.9965----[2]
Congo RedLemon Peel-In accordance with exp.0.9943-0.9965----[2]
Remazol Red RRChitosan Treated Cotton--<0.99-->0.99-[8]
Remazol Yellow RRChitosan Treated Cotton--<0.99-->0.99-[8]

Experimental Protocols

A typical batch adsorption experiment to determine the kinetics of reactive dye removal involves the following steps:

3.1. Materials and Reagents

  • Reactive dye stock solution (e.g., 1000 mg/L).

  • Adsorbent material.

  • Solutions of HCl and NaOH for pH adjustment.

  • Conical flasks or beakers.

  • Orbital shaker or magnetic stirrer.

  • UV-Vis spectrophotometer.

  • Filter paper or centrifuge.

3.2. Batch Adsorption Procedure

  • Prepare a series of conical flasks, each containing a fixed volume of dye solution of a known initial concentration and a specific amount of the adsorbent.

  • Adjust the pH of the solutions to the desired value using HCl or NaOH.

  • Place the flasks in an orbital shaker at a constant agitation speed and temperature for different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).[9][10]

  • At the end of each time interval, withdraw a flask and separate the adsorbent from the solution by filtration or centrifugation.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of the dye.

  • The amount of dye adsorbed at time t, q_t (mg/g), is calculated using the following equation:

    q_t = (C_0 - C_t) * V / W

    where:

    • C_0 and C_t are the initial and final dye concentrations (mg/L), respectively.

    • V is the volume of the dye solution (L).

    • W is the mass of the adsorbent (g).

3.3. Data Analysis

  • Plot q_t versus t to determine the equilibrium time and the experimental equilibrium adsorption capacity, q_e(exp).

  • To test the pseudo-first-order model, plot log(q_e - q_t) versus t. Determine the rate constant k_1 from the slope and the calculated equilibrium adsorption capacity q_e(cal) from the intercept. Calculate the correlation coefficient R².

  • To test the pseudo-second-order model, plot t/q_t versus t. Determine the rate constant k_2 and q_e(cal) from the slope and intercept. Calculate the correlation coefficient R².

  • Compare the R² values and the agreement between q_e(cal) and q_e(exp) for both models to determine the best-fitting kinetic model.

Visualization of the Kinetic Model Determination Workflow

The following diagram illustrates the logical workflow for determining the most appropriate kinetic model for reactive dye adsorption.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_comparison Model Comparison cluster_conclusion Conclusion A Prepare Dye Solution & Adsorbent B Batch Adsorption Experiment (Varying Contact Time) A->B C Measure Final Dye Concentration B->C D Calculate Adsorption Capacity (qt) C->D E Plot Pseudo-First-Order Model (log(qe-qt) vs. t) D->E F Plot Pseudo-Second-Order Model (t/qt vs. t) D->F G Determine k1, qe(cal), R² E->G H Determine k2, qe(cal), R² F->H I Compare R² values and qe(cal) with qe(exp) G->I H->I J Best Fit Model Identified I->J

Workflow for Kinetic Model Determination.

References

A Comparative Guide: Langmuir vs. Freundlich Isotherm Models for Reactive Orange 4 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Langmuir and Freundlich isotherm models for the adsorption of Reactive Orange 4 (RO4), a common anionic azo dye. Understanding the adsorption behavior of such dyes is crucial for developing effective wastewater treatment methods and for various applications in drug delivery and formulation where dye-molecule interactions are relevant. This document presents experimental data, detailed protocols, and visual representations to aid in the selection and application of the most appropriate adsorption model.

Theoretical Framework: Langmuir vs. Freundlich Isotherms

Adsorption isotherms are mathematical models that describe the distribution of the adsorbate species between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are two of the most widely used isotherms to analyze adsorption data.

The Langmuir isotherm model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent adsorption sites. It suggests that once a site is occupied, no further adsorption can take place at that site. This model is often indicative of a more homogeneous adsorbent surface.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It allows for multilayer adsorption and is not restricted to the formation of a monolayer.

The key differences between the two models are summarized below:

FeatureLangmuir IsothermFreundlich Isotherm
Adsorption Nature Monolayer adsorptionMultilayer adsorption
Adsorbent Surface Homogeneous (all sites have equal affinity)Heterogeneous (adsorption affinity varies)
Theoretical Basis Theoretical modelEmpirical model
Saturation Predicts a maximum adsorption capacity (q_max)Does not predict a maximum adsorption capacity

Quantitative Data Presentation

The following table summarizes the Langmuir and Freundlich isotherm parameters for the adsorption of this compound and other reactive orange dyes on various adsorbents as reported in the literature. The coefficient of determination (R²) is included to indicate the goodness of fit of the models to the experimental data.

AdsorbentDyeIsotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nReference
Sesame StalkThis compoundLangmuir178.57--->0.93
Sesame StalkThis compoundFreundlich----< Langmuir fit
CaFe₂O₄ NanoparticlesReactive Orange 12Langmuir276.92---0.997
Cu(I)-Polyaniline CompositeReactive Orange 16Langmuir392.156---0.996
Cu(I)-Polyaniline CompositeReactive Orange 16Freundlich----0.982
Activated Carbon (Solanum Torvum)Reactive Orange 16Langmuir----Best fit
Resorcinol-Formaldehyde Carbon GelReactive Orange 16Langmuir6.8--->0.99

Note: Some studies did not report all parameters for the less-fitting model.

Experimental Protocols

The following is a generalized, detailed methodology for conducting batch adsorption experiments to evaluate the adsorption of this compound.

1. Adsorbent Preparation:

  • Agricultural Waste-Based Adsorbents (e.g., Sesame Stalks):

    • Wash the raw material thoroughly with deionized water to remove dirt and impurities.

    • Dry the material in an oven at 60-80°C for 24 hours.

    • Grind the dried material into a fine powder using a mechanical grinder.

    • Sieve the powder to obtain a uniform particle size.

    • Store the prepared adsorbent in a desiccator until use.

  • Activated Carbon:

    • Wash and dry the precursor material as described above.

    • Carbonize the material in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-800°C) for 1-2 hours.

    • Activate the carbonized material using a chemical activating agent (e.g., H₂SO₄, ZnCl₂) or physical activation (e.g., steam).

    • Wash the activated carbon with hot deionized water until the pH of the washing solution is neutral to remove any residual activating agent.

    • Dry the activated carbon in an oven and store it in a desiccator.

2. Adsorbate Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

  • Prepare working solutions of desired concentrations by diluting the stock solution.

3. Batch Adsorption Experiments:

  • Take a series of flasks, each containing a fixed volume of RO4 solution of a known initial concentration.

  • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

  • Add a fixed amount of the adsorbent to each flask.

  • Agitate the flasks at a constant speed and temperature for a predetermined time to ensure equilibrium is reached.

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Determine the final concentration of RO4 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.

4. Data Analysis:

  • Calculate the amount of dye adsorbed at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_o - C_e) * V / W where:

    • C_o is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • W is the mass of the adsorbent (g)

  • Fit the experimental data to the linearized forms of the Langmuir and Freundlich isotherm models to determine the respective parameters.

Mandatory Visualization

Langmuir_vs_Freundlich cluster_langmuir Langmuir Isotherm cluster_freundlich Freundlich Isotherm l_model Langmuir Model l_assumptions Assumptions: - Monolayer Adsorption - Homogeneous Surface - Fixed number of identical sites l_model->l_assumptions l_equation Equation: qe = (q_max * K_L * Ce) / (1 + K_L * Ce) l_assumptions->l_equation l_params Parameters: - q_max: Max adsorption capacity - K_L: Langmuir constant l_equation->l_params f_model Freundlich Model f_assumptions Assumptions: - Multilayer Adsorption - Heterogeneous Surface - Non-uniform adsorption energy f_model->f_assumptions f_equation Equation: qe = K_F * Ce^(1/n) f_assumptions->f_equation f_params Parameters: - K_F: Adsorption capacity - n: Adsorption intensity f_equation->f_params start Adsorption Data start->l_model Model Fitting start->f_model Model Fitting

Caption: Comparison of Langmuir and Freundlich Isotherm Models.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis adsorbent_prep Adsorbent Preparation (Washing, Drying, Grinding, Sieving) batch_exp Batch Adsorption (pH adjustment, Adsorbent addition, Agitation) adsorbent_prep->batch_exp solution_prep This compound Stock Solution Preparation solution_prep->batch_exp separation Separation (Filtration/Centrifugation) batch_exp->separation analysis Analysis (UV-Vis Spectrophotometry) separation->analysis calc Calculate qe analysis->calc isotherm_fit Isotherm Model Fitting (Langmuir & Freundlich) calc->isotherm_fit param_det Parameter Determination (q_max, K_L, K_F, n) isotherm_fit->param_det

Caption: Experimental Workflow for Adsorption Studies.

Unmasking Mutagens: A Comparative Guide to the Ames Test for Azo Dye Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mutagenic potential of azo dye degradation products as determined by the Ames test. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic activation pathway and experimental workflow.

The Ames test, a widely used bacterial reverse mutation assay, is a cornerstone in evaluating the mutagenic potential of chemical substances. Azo dyes, a prominent class of synthetic colorants, are generally not mutagenic themselves. However, their degradation products, primarily aromatic amines, can become potent mutagens after metabolic activation. This guide delves into the comparative mutagenicity of these degradation products and outlines the modified Ames test protocol necessary for their accurate assessment.

Comparative Mutagenicity: Azo Dyes vs. Their Degradation Products

The mutagenic activity of azo dyes is typically unmasked following reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines.[1] These amines can then undergo metabolic activation, primarily through oxidation, to become electrophilic species that can interact with DNA, leading to mutations.

The following tables summarize quantitative data from various studies, comparing the mutagenic response (number of revertant colonies) in Salmonella typhimurium strains for several azo dyes and their corresponding aromatic amine degradation products. A significant increase in revertant colonies in the presence of the test compound compared to the negative control indicates a mutagenic effect.

Table 1: Mutagenicity of Benzidine-Based Dyes and Benzidine (B372746)

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ConcentrationMean Revertants/PlateReference
Direct Black 38 TA98Hamster Liver S9 + FMN50 µg154[2][3]
Benzidine (Degradation Product)TA98Hamster Liver S910 µg1250[2][3]
Congo Red TA98Hamster Liver S9 + FMN100 µg210[2][3]
Benzidine (Degradation Product)TA98Hamster Liver S910 µg1250[2][3]

Table 2: Mutagenicity of o-Tolidine and o-Dianisidine Based Dyes and Their Metabolites

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ConcentrationMean Revertants/PlateReference
Direct Blue 6 TA98Hamster Liver S9 + FMN100 µg345[2][3]
o-Tolidine (Degradation Product)TA98Hamster Liver S925 µg850[2][3]
Direct Blue 15 TA98Hamster Liver S9 + FMN50 µg420[2][3]
o-Dianisidine (Degradation Product)TA98Hamster Liver S950 µg680[2][3]

Experimental Protocols: Modified Ames Test for Azo Dyes

Detecting the mutagenicity of azo dyes and their degradation products requires a modification of the standard Ames test protocol. This modified procedure incorporates a reductive step to cleave the azo bond, followed by metabolic activation of the resulting aromatic amines.

Key Modifications:

  • Metabolic Activation System: Uninduced hamster liver S9 is often preferred over Aroclor 1254-induced rat liver S9.[4][5] Hamster liver S9 has been shown to be more effective in activating aromatic amines.[4][5]

  • Addition of Flavin Mononucleotide (FMN): FMN is added to the S9 mixture to facilitate the enzymatic reduction of the azo dyes to their corresponding aromatic amines.[2][4]

  • Pre-incubation Step: A pre-incubation of the test compound with the bacteria and the S9 mix before plating allows for the metabolic processes of azo reduction and subsequent oxidation to occur.[2][4]

Detailed Experimental Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Preparation of Test Compounds: Azo dyes and their corresponding aromatic amine degradation products are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A range of concentrations is prepared for dose-response analysis.

  • S9 Mix Preparation: The S9 fraction from uninduced hamster liver is prepared and mixed with a cofactor solution containing NADP, glucose-6-phosphate, and FMN.

  • Pre-incubation: In a test tube, the following are mixed:

    • 0.1 mL of an overnight culture of the Salmonella tester strain.

    • 0.1 mL of the test compound solution.

    • 0.5 mL of the S9 mix (or phosphate (B84403) buffer for experiments without metabolic activation). The mixture is incubated at 37°C for 20-30 minutes.

  • Plating: After pre-incubation, 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) is added to the test tube, vortexed gently, and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control) is considered a positive result.

  • Controls:

    • Negative Control: The solvent used to dissolve the test compound.

    • Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98).

    • Positive Control (with S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene).

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Salmonella Culture D Mix Bacteria, Test Compound, and S9 Mix A->D B Prepare Test Compound Dilutions B->D C Prepare S9 Mix with FMN C->D E Pre-incubation (37°C, 20-30 min) D->E F Add Top Agar E->F G Pour onto Minimal Glucose Agar Plate F->G H Incubate (37°C, 48-72 h) G->H I Count Revertant Colonies H->I J Compare to Controls I->J

Caption: Modified Ames Test Workflow for Azo Dyes.

G A Azo Dye (Pro-mutagen) B Azo Reductase (from S9/Bacteria + FMN) A->B Reduction C Aromatic Amine (Intermediate Metabolite) B->C D Cytochrome P450 (Oxidation in S9) C->D Oxidation E Reactive Electrophilic Metabolite D->E F DNA Adduct Formation E->F G Mutation F->G

Caption: Metabolic Activation of Azo Dyes to Mutagens.

References

A Comparative Analysis of Dip Dyeing and Pad Dyeing on Color Fastness

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of dip dyeing and pad dyeing, with a specific focus on their resulting color fastness. The information is intended for researchers and scientists in the textile and materials science fields. We will delve into the methodologies of each dyeing process, present illustrative experimental data for comparison, and provide detailed protocols for standard color fastness testing.

Introduction to Dyeing Methodologies

Dip Dyeing is a process where fabric is either partially or fully immersed in a dye bath, often for a specified duration to achieve a desired color depth or gradient effect.[1] This method can range from manual, artisanal applications to more controlled batch processes in industrial settings.[1][2] Key to this process is the time the fabric spends in the dye and the use of fixatives to bind the color to the fibers.[3]

Pad Dyeing is a continuous or semi-continuous industrial process designed for high-volume and uniform color application.[4][5] Fabric is passed through a small trough containing the dye solution and then immediately squeezed between two rollers (a padder) under high pressure.[4] This action ensures even dye penetration. The color is then fixed onto the fabric through subsequent steps like steaming (pad-steam) or heating (pad-thermosol), followed by thorough washing to remove any unfixed dye.[6][7]

Process Workflows

The operational sequence of each dyeing method significantly influences the final properties of the dyed fabric.

Dip_Dyeing_Workflow cluster_prep Preparation cluster_dye Dyeing & Post-treatment prep Fabric Preparation (Scouring, Bleaching) dye_prep Dye Bath Preparation (Dye, Water, Fixatives) prep->dye_prep dip Dipping (Submerging fabric) dye_prep->dip rinse Rinsing (Cold water rinse) dip->rinse wash Final Wash (Detergent wash) rinse->wash dry Drying wash->dry Pad_Dyeing_Workflow cluster_main Continuous Pad-Steam Process prep Fabric Preparation pad Padding (Dye Impregnation + Squeezing) prep->pad steam Steaming (Fixation) pad->steam wash_off Washing Off (Soaping) steam->wash_off dry Drying wash_off->dry Logical_Comparison Comparison of Factors Affecting Color Fastness cluster_pad Pad Dyeing cluster_dip Dip Dyeing center Color Fastness Properties pad_control High Process Control (Pressure, Temp) center->pad_control dip_control Manual/Batch Control (Variable) center->dip_control pad_fix Efficient Fixation (Steam/Heat) pad_control->pad_fix pad_wash Thorough Washing (Removal of loose dye) pad_fix->pad_wash pad_result Result: Typically High & Consistent Fastness pad_wash->pad_result dip_fix Reliance on Fixatives in Dye Bath dip_control->dip_fix dip_wash Manual Rinsing & Washing dip_fix->dip_wash dip_result Result: Fastness Dependent on Technique & Care dip_wash->dip_result Wash_Fastness_Test_Workflow cluster_main ISO 105-C06 Wash Fastness Protocol prep Prepare Composite Specimen (Dyed Fabric + Multi-fiber Fabric) wash Agitate in Detergent Solution with Steel Balls (e.g., 40°C, 30 min) prep->wash rinse Rinse and Squeeze wash->rinse dry Air Dry (<60°C) rinse->dry assess Assess Color Change & Staining with Grey Scales dry->assess

References

A Comparative Analysis of Monoazo Dyes in Textile Dyeing: Reactive Orange 4 Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of Reactive Orange 4, Reactive Red 2, and Reactive Yellow 86 for textile applications, supported by experimental data and standardized protocols.

In the realm of textile dyeing, the selection of appropriate colorants is paramount to achieving desired aesthetics, durability, and cost-effectiveness. Among the vast array of synthetic dyes, monoazo reactive dyes are a cornerstone for coloring cellulosic fibers like cotton due to their vibrant shades and excellent fastness properties. This guide provides an objective comparison of the performance of C.I. This compound against two other widely used monoazo dyes: C.I. Reactive Red 2 and C.I. Reactive Yellow 86. All three belong to the dichlorotriazine class of reactive dyes, known for their high reactivity and ability to form strong covalent bonds with textile fibers.[1][2]

Performance Comparison

The efficacy of a reactive dye is primarily evaluated based on its dyeing performance—encompassing exhaustion and fixation rates—and the fastness properties of the dyed fabric. Exhaustion refers to the migration of the dye from the dyebath onto the fiber, while fixation is the chemical reaction that forms a covalent bond between the dye and the fiber.

Table 1: Comparison of Dye Characteristics

FeatureC.I. This compoundC.I. Reactive Red 2C.I. Reactive Yellow 86
C.I. Name This compoundReactive Red 2Reactive Yellow 86
Trade Name Procion Orange MX-2RProcion Red MX-5BProcion Yellow MX-8G
CAS Number 12225-82-017804-49-861951-86-8
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃C₁₉H₁₀Cl₂N₆Na₂O₇S₂C₁₈H₁₄Cl₂N₈Na₂O₉S₂
Molecular Weight 781.47 g/mol 615.34 g/mol 667.37 g/mol
Reactive Group DichlorotriazineDichlorotriazineDichlorotriazine
Typical Application Cold-dyeingCold-dyeingCold-dyeing

Table 2: Performance and Fastness Properties

Performance MetricC.I. This compoundC.I. Reactive Red 2C.I. Reactive Yellow 86
Wash Fastness (Scale 1-5) 54-55
Light Fastness (Scale 1-8) 3-545-7
Exhaustion (%) GoodGoodGood
Fixation (%) HighHighHigh

Note: Specific percentages for exhaustion and fixation can vary significantly based on dyeing parameters such as temperature, pH, salt concentration, and liquor ratio. Dichlorotriazine dyes are known for their high fixation rates under alkaline conditions.[3][4]

Dichlorotriazine dyes, such as the ones compared here, are highly reactive and can be fixed onto cellulosic fibers at lower temperatures, typically around 30-40°C.[1] However, a notable consideration for some dichlorotriazine red dyes, particularly those based on H-acid, is their susceptibility to acid-catalyzed hydrolysis. This can lead to a breakdown of the dye-fiber bond under low pH conditions, potentially affecting the wash fastness.[1]

Environmental Considerations

The primary environmental concern associated with reactive dyes is the discharge of colored effluents. A significant portion of the dye may not fix to the fiber and is released into the wastewater.[5] This is partly due to the hydrolysis of the reactive group, where the dye reacts with water instead of the fiber, rendering it inactive.[6][7] The high salt concentrations used in conventional reactive dyeing processes to enhance dye exhaustion also contribute to the effluent load.[5]

Dichlorotriazine dyes, due to their high reactivity, can have a higher tendency for hydrolysis if the dyeing process is not carefully controlled.[6][8] Minimizing the liquor ratio, controlling the pH, and optimizing the dyeing time and temperature are crucial steps in improving fixation efficiency and reducing the environmental impact.[7]

Experimental Protocols

To ensure a standardized and objective comparison of dye performance, the following experimental protocols are recommended.

Standard Exhaust Dyeing Protocol for Cotton

This protocol outlines a typical laboratory procedure for dyeing cotton fabric with dichlorotriazine reactive dyes.

1. Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • C.I. This compound, C.I. Reactive Red 2, C.I. Reactive Yellow 86

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Wetting agent

  • Sequestering agent

  • Laboratory-scale dyeing machine (e.g., beaker dyer)

  • Spectrophotometer for color measurement

  • Launder-Ometer for washing fastness tests

  • Crockmeter for rubbing fastness tests

  • Light fastness tester (Xenon arc lamp)

  • pH meter

  • Analytical balance

2. Dye Bath Preparation:

  • Set the liquor ratio (e.g., 1:20).

  • Prepare the dyebath with the required amount of water, a wetting agent (e.g., 1 g/L), and a sequestering agent (e.g., 0.5 g/L).

  • Dissolve the required amount of dye in water and add it to the dyebath.

  • Add the required amount of sodium chloride to the dyebath.

3. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the dyebath at room temperature (approximately 30°C).

  • Run the machine for a set period (e.g., 30 minutes) to allow for dye exhaustion.

  • Add the pre-dissolved sodium carbonate to the dyebath to raise the pH to the desired level for fixation (typically 10.5-11).

  • Continue the dyeing process for a specified fixation time (e.g., 60 minutes) at a controlled temperature (e.g., 30-40°C).

4. After-treatment:

  • Drain the dyebath.

  • Rinse the dyed fabric thoroughly with cold water.

  • Neutralize the fabric with a weak acetic acid solution.

  • Carry out a soaping treatment at or near boiling temperature for 10-15 minutes with a non-ionic detergent to remove any unfixed dye.

  • Rinse the fabric with hot and then cold water.

  • Dry the fabric.

Determination of Dyeing Performance

1. Exhaustion Percentage (%E): The exhaustion percentage can be determined by measuring the absorbance of the dyebath before and after the dyeing process using a spectrophotometer at the maximum absorption wavelength (λmax) of the dye.

%E = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ = Absorbance of the dyebath before dyeing

  • A₁ = Absorbance of the dyebath after dyeing

2. Fixation Percentage (%F): The fixation percentage is determined by measuring the amount of dye that has covalently bonded to the fabric. This is done by analyzing the amount of unfixed dye removed during the after-treatment process.

%F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100

Where:

  • A₀ = Absorbance of the dyebath before dyeing

  • A₁ = Absorbance of the dyebath after dyeing

  • A₂ = Absorbance of the collected washing and soaping liquors

Colorfastness Testing

The following standardized test methods should be used to evaluate the colorfastness of the dyed fabrics:

  • Washing Fastness: ISO 105-C06 or AATCC Test Method 61

  • Rubbing Fastness: ISO 105-X12 or AATCC Test Method 8

  • Light Fastness: ISO 105-B02 or AATCC Test Method 16

  • Perspiration Fastness: ISO 105-E04 or AATCC Test Method 15

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation fabric_prep Fabric Preparation (Scouring & Bleaching) exhaustion Exhaustion (Dye absorption onto fiber) fabric_prep->exhaustion dyebath_prep Dyebath Preparation (Dye, Salt, Auxiliaries) dyebath_prep->exhaustion fixation Fixation (Alkali addition, Covalent bond formation) exhaustion->fixation Add Alkali rinsing Rinsing fixation->rinsing soaping Soaping (Removal of unfixed dye) rinsing->soaping final_rinse Final Rinsing & Drying soaping->final_rinse performance_eval Dyeing Performance (%Exhaustion, %Fixation) final_rinse->performance_eval fastness_eval Colorfastness Testing (Wash, Rub, Light) final_rinse->fastness_eval

Caption: Workflow for the exhaust dyeing and evaluation of cotton with reactive dyes.

signaling_pathway cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase Dye Reactive Dye (Anionic) Repulsion Electrostatic Repulsion Dye->Repulsion Bonding Covalent Bond Formation Dye->Bonding Fiber Cellulosic Fiber (Anionic Surface in Water) Fiber->Repulsion Salt Salt (Electrolyte) (e.g., NaCl) Neutralization Surface Charge Neutralization Salt->Neutralization Alkali Alkali (e.g., Na2CO3) Activation Fiber Activation (Cell-O- Formation) Alkali->Activation Repulsion->Neutralization Overcome by Adsorption Dye Adsorption Neutralization->Adsorption Adsorption->Activation Activation->Bonding

Caption: Logical relationship of components in the reactive dyeing process.

References

Safety Operating Guide

Safe Disposal and Handling of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers and drug development professionals, rigorous adherence to safety protocols for chemical handling and disposal is paramount. This guide provides essential logistical and safety information for the proper management of Reactive Orange 4, a dichlorotriazinyl azo dye.

Immediate Safety and Handling Protocols

When working with this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes chemical-resistant nitrile gloves, safety goggles or glasses, and protective clothing.[1][2] All handling should be conducted in a well-ventilated area to avoid inhalation of dust particles.[2][3] After handling, hands should be washed thoroughly with soap and water.[1]

Exposure and First Aid:

In the event of accidental exposure, the following immediate actions should be taken:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][2]

Quantitative Safety and Toxicity Data

The following table summarizes key quantitative data for this compound, providing a reference for risk assessment.

ParameterValueSpecies/Conditions
Acute Oral Toxicity (LD50) > 2000 mg/kgRat[3][4]
Aquatic Toxicity (LC50) > 500 mg/lRainbow Trout (49 hours)[3]
Occupational Exposure Limit (Dust) < 10 mg/m³Total Inhalable Dust (8-hr TWA)[3]
Occupational Exposure Limit (Dust) < 5 mg/m³Total Respirable Dust (8-hr TWA)[3]
Molecular Weight 781.47 g/mol N/A[5]

Proper Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Guide:

  • Waste Identification: All materials, including the pure chemical, solutions, and contaminated items (e.g., gloves, paper towels, spill absorbents), must be identified as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Containment: Collect all waste in a designated, compatible container that can be tightly sealed.[1] The container must be clearly and accurately labeled with its contents ("Hazardous Waste: this compound").

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration is a potential disposal method.[4]

  • Spill Management: In the case of a spill, avoid breathing the dust and clean it up immediately.[1] Sweep up solid material with a non-flammable dry agent (e.g., sand or earth) and place it into a sealed container for disposal as hazardous waste.[3] Do not dispose of this compound down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Identify Waste (this compound, contaminated labware) B Segregate Waste (Keep separate from other chemicals) A->B C Contain Waste (Use sealed, compatible, labeled container) B->C D Store Securely (Designated cool, ventilated area) C->D E Professional Disposal (Contact EHS or licensed contractor) D->E

Caption: Workflow for the proper disposal of this compound.

Experimental Protocol: Adsorptive Removal from Aqueous Solution

For laboratories generating aqueous waste containing reactive dyes, treatment prior to disposal may be a consideration. The following protocol is based on a study of adsorptive removal of a similar dye, Reactive Orange 12, using CaFe₂O₄ nanoparticles and may be adaptable for this compound. The primary mechanism is the electrostatic interaction between the adsorbent and the dye.

Objective: To remove Reactive Orange dye from an aqueous solution via adsorption onto nanoparticles.

Materials:

  • CaFe₂O₄ nanoparticles

  • Aqueous solution containing Reactive Orange dye

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • Orbital shaker

  • Centrifuge or magnetic separator

Methodology:

  • pH Optimization:

    • Prepare several flasks containing a fixed volume and concentration of the dye solution.

    • Adjust the pH of each solution to a different value across a range (e.g., from pH 2.0 to 7.0) using 0.1 N HCl or 0.1 N NaOH. The optimal removal for a similar dye was found at pH 2.0.

    • Add a fixed mass of CaFe₂O₄ nanoparticles to each flask.

    • Agitate the flasks on an orbital shaker for a predetermined time (e.g., 2 hours) to reach equilibrium.

    • Separate the nanoparticles from the solution.

    • Measure the final dye concentration in the supernatant using a spectrophotometer to determine the pH at which maximum removal occurs.

  • Adsorption Procedure (at optimal pH):

    • Prepare the aqueous dye waste and adjust it to the predetermined optimal pH (e.g., 2.0).

    • Add the CaFe₂O₄ nanoparticles to the solution. The required mass will depend on the dye concentration and the adsorbent's capacity (a study found an uptake capacity of 276.92 mg/g for a similar dye).

    • Agitate the mixture until the adsorption process reaches equilibrium. Kinetic studies show this often follows a pseudo-second-order model.

    • Separate the dye-laden nanoparticles from the treated water using magnetic separation or centrifugation.

    • The treated water can be analyzed for residual dye content. The nanoparticle sludge containing the adsorbed dye must be collected and disposed of as hazardous solid waste following the procedures outlined above.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。